molecular formula C25H27N3O4 B1674431 IK-862 CAS No. 478911-60-3

IK-862

Numéro de catalogue: B1674431
Numéro CAS: 478911-60-3
Poids moléculaire: 433.5 g/mol
Clé InChI: YDMIPBHQKFOFQW-NSYGIPOTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2R)-N-hydroxy-2-[(3S)-3-methyl-3-{4-[(2-methylquinolin-4-yl)methoxy]phenyl}-2-oxopyrrolidin-1-yl]propanamide is a hydroxamic acid, a member of quinolines and a member of pyrrolidin-2-ones.

Propriétés

Numéro CAS

478911-60-3

Formule moléculaire

C25H27N3O4

Poids moléculaire

433.5 g/mol

Nom IUPAC

(2R)-N-hydroxy-2-[(3S)-3-methyl-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]propanamide

InChI

InChI=1S/C25H27N3O4/c1-16-14-18(21-6-4-5-7-22(21)26-16)15-32-20-10-8-19(9-11-20)25(3)12-13-28(24(25)30)17(2)23(29)27-31/h4-11,14,17,31H,12-13,15H2,1-3H3,(H,27,29)/t17-,25+/m1/s1

Clé InChI

YDMIPBHQKFOFQW-NSYGIPOTSA-N

SMILES isomérique

CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)[C@@]4(CCN(C4=O)[C@H](C)C(=O)NO)C

SMILES canonique

CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)C4(CCN(C4=O)C(C)C(=O)NO)C

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

IK-862;  IK 862;  IK862.

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Selective TACE Inhibitors, Featuring IK-862

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While IK-862 is recognized as a selective TACE (Tumor Necrosis Factor-α Converting Enzyme) inhibitor, specific quantitative data, detailed experimental protocols, and dedicated study results for this compound are not publicly available in peer-reviewed literature as of the current date.[1][2][3] This guide will, therefore, provide a comprehensive overview of the mechanism of action of selective TACE inhibitors as a class, which represents the presumed mechanism for this compound. All data and protocols are presented as representative examples for this class of inhibitors.

Executive Summary

Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17), is a critical cell-surface protease responsible for the shedding of the ectodomains of numerous membrane-bound proteins.[4][5] Its most prominent substrate is the precursor form of Tumor Necrosis Factor-α (pro-TNF-α), a potent pro-inflammatory cytokine.[3][6] The proteolytic cleavage by TACE releases the soluble, active form of TNF-α, which plays a central role in inflammatory diseases and cancer.[6][7] Selective TACE inhibitors, such as this compound, are therapeutic agents designed to specifically block the catalytic activity of TACE, thereby preventing the release of soluble TNF-α and other TACE substrates, which can modulate inflammatory responses and signaling pathways implicated in various pathologies.[1][7]

TACE (ADAM17) and Its Role in Cellular Signaling

TACE is a zinc-dependent metalloprotease that is broadly expressed across various cell types.[4] It functions as a "molecular scissors," cleaving the extracellular domains of a wide array of transmembrane proteins. This shedding process is a key mechanism for regulating the activity of these proteins. Beyond pro-TNF-α, other significant substrates of TACE include:

  • Epidermal Growth Factor Receptor (EGFR) ligands: such as Transforming Growth Factor-α (TGF-α) and Amphiregulin.[2][5]

  • Other cytokine and growth factor receptors: including TNF receptors I and II (TNF-RI and TNF-RII).[2][4]

  • Cell adhesion molecules: like L-selectin.[5]

  • Signaling molecules: such as components of the Notch signaling pathway.[2][5]

The diverse range of substrates highlights the complexity of TACE's biological functions and the potential for broad therapeutic effects, as well as the need for highly selective inhibitors to minimize off-target effects.[7]

Core Mechanism of Action of Selective TACE Inhibitors

The primary mechanism of action for selective TACE inhibitors like this compound is the direct blockade of the TACE catalytic site.[1] Small molecule inhibitors typically interact with the zinc ion and surrounding binding pockets within the catalytic cleft of the enzyme.[7] This prevents the binding and subsequent cleavage of TACE substrates.

The direct consequences of TACE inhibition include:

  • Reduced levels of soluble TNF-α: By preventing the cleavage of membrane-bound pro-TNF-α, TACE inhibitors decrease the concentration of the soluble, active cytokine in the extracellular environment.[3][6]

  • Accumulation of membrane-bound precursors: The inhibition of shedding leads to an accumulation of the full-length precursor proteins on the cell surface.[3]

  • Modulation of downstream signaling: By blocking the release of soluble signaling molecules and the shedding of receptors, TACE inhibitors can profoundly impact downstream pathways such as the MAP kinase and Notch signaling pathways.[2][5]

TACE_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_inhibitor proTNF pro-TNF-α (membrane-bound) TACE TACE (ADAM17) proTNF->TACE Substrate Binding sTNF Soluble TNF-α (Active) TACE->sTNF Cleavage TNFR TNF Receptor sTNF->TNFR Binding & Activation Inflammation Inflammatory Cascade (NF-κB, MAPK pathways) TNFR->Inflammation Signal Transduction IK862 This compound (TACE Inhibitor) IK862->TACE Inhibition FRET_Assay_Workflow start Start prep_compound Prepare serial dilution of this compound in DMSO start->prep_compound add_compound Add 1µL of compound to 384-well plate prep_compound->add_compound add_enzyme Add 25µL of recombinant TACE add_compound->add_enzyme incubate Incubate for 15 min at room temperature add_enzyme->incubate add_substrate Add 25µL of FRET substrate incubate->add_substrate read_plate Measure fluorescence increase over 60 min add_substrate->read_plate analyze Calculate reaction rates and determine IC₅₀ read_plate->analyze end End analyze->end

References

The Enigmatic TACE Inhibitor IK-862: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

IK-862 , a selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17, has been identified as a compound of interest in the field of oncology. Developed by Incyte, this small molecule, with the chemical name (2R)-N-Hydroxy-2-[(3S)-3-methyl-3-{4-[(2-methylquinolin-4-YL)methoxy]phenyl}-2-oxopyrrolidin-1-YL]propanamide, has been investigated for its potential therapeutic applications. This technical guide synthesizes the currently available public information on this compound, focusing on its discovery, mechanism of action, and development.

Core Compound Data

A summary of the fundamental properties of this compound is presented below, providing a quick reference for researchers.

PropertyValue
IUPAC Name (2R)-N-Hydroxy-2-[(3S)-3-methyl-3-{4-[(2-methylquinolin-4-YL)methoxy]phenyl}-2-oxopyrrolidin-1-YL]propanamide
Molecular Formula C₂₅H₂₇N₃O₄
Molecular Weight 433.5 g/mol
Target Tumor Necrosis Factor-alpha Converting Enzyme (TACE/ADAM17)
Developer Incyte Corporation
Therapeutic Area Oncology
Mechanism of Action Inhibition of angiogenesis

Discovery and Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not publicly available, the general process for creating such a complex small molecule can be inferred. The synthesis likely involves a multi-step approach focused on the construction of the core pyrrolidinone scaffold, followed by the strategic addition of functional groups to achieve the final, biologically active compound. A generalized synthetic workflow would include:

  • Framework Construction: Building the basic heterocyclic structure of the molecule.

  • Functionalization: Introducing key chemical moieties through substitution reactions to enhance the molecule's binding affinity and specificity for the TACE enzyme.

  • Purification: Employing techniques such as chromatography and crystallization to isolate and purify the final this compound compound to a high degree of purity, suitable for preclinical and clinical evaluation.

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of TACE. TACE is a key enzyme responsible for the shedding of the ectodomain of various cell surface proteins, most notably the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). By inhibiting TACE, this compound is believed to exert its anti-cancer effects primarily through the inhibition of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.

The proposed mechanism of action involves the disruption of signaling pathways that promote endothelial cell proliferation and migration. A simplified representation of this signaling pathway is illustrated below.

TACE_Inhibition_Pathway cluster_cell Tumor Cell / Endothelial Cell Pro_TNF_alpha Pro-TNF-α (membrane-bound) TACE TACE (ADAM17) Pro_TNF_alpha->TACE Cleavage Soluble_TNF_alpha Soluble TNF-α TACE->Soluble_TNF_alpha TNFR TNF Receptor Soluble_TNF_alpha->TNFR Angiogenesis_Signal Pro-Angiogenic Signaling Cascade TNFR->Angiogenesis_Signal Angiogenesis Angiogenesis (Vessel Formation) Angiogenesis_Signal->Angiogenesis IK862 This compound IK862->TACE Inhibition

Caption: this compound inhibits TACE, preventing the release of soluble TNF-α and subsequent pro-angiogenic signaling.

Preclinical and Clinical Development

Publicly accessible, detailed quantitative data from preclinical studies, such as IC₅₀ values against TACE and other metalloproteinases, or in-vivo efficacy data from animal models, are not available for a compound explicitly identified as this compound. It has been reported that this compound, as an oral ADAM inhibitor, was advanced by Incyte into Phase 1/2 clinical trials for cancer. However, specific results or the current status of these trials under the "this compound" designation are not found in the public domain.

Conclusion

This compound is a selective TACE inhibitor with a potential therapeutic role in oncology through the inhibition of angiogenesis. While its chemical identity is known, a comprehensive, in-depth technical guide with detailed experimental protocols, quantitative preclinical data, and clinical trial results is not possible to construct based on the currently available public information. The designation "this compound" may be an internal development code, with the detailed scientific data potentially published under a different identifier or remaining proprietary. Further disclosure from the developing company would be necessary to provide a more complete understanding of the discovery and development of this compound.

Unraveling the Functional Profile of IM862: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Note to the reader: The initial query for "IK-862" yielded limited specific data beyond its classification as a selective TACE (TNF-alpha converting enzyme) inhibitor by chemical suppliers. However, a significant body of research exists for a similarly named compound, IM862 , a dipeptide with well-documented anti-angiogenic properties. This guide will focus on IM862, as it is likely the intended subject of the in-depth technical inquiry.

IM862 is a synthetic dipeptide, L-glutamyl-L-tryptophan, originally isolated from the bovine thymus.[1][2] It has been investigated for its anti-tumor and immunomodulatory effects, primarily in the context of AIDS-related Kaposi's sarcoma and recurrent ovarian cancer.[1][3][4] The core function of IM862 revolves around its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2][5]

Mechanism of Action

The precise molecular mechanism of IM862 is not fully elucidated, but preclinical and clinical studies have pointed towards a multi-faceted approach to its anti-angiogenic and anti-tumor activity.[1] The primary proposed mechanisms include:

  • Inhibition of Vascular Endothelial Growth Factor (VEGF) Production: IM862 has been shown to inhibit the production of VEGF, a potent signaling protein that stimulates the formation of blood vessels.[2][5] By reducing VEGF levels, IM862 can effectively starve tumors of the blood supply they need to grow.

  • Enhancement of Natural Killer (NK) Cell Function: IM862 has demonstrated the ability to modulate and activate Natural Killer (NK) cells.[2][5] NK cells are a type of cytotoxic lymphocyte that plays a crucial role in the innate immune system's defense against tumors and virally infected cells. By boosting NK cell activity, IM862 may contribute to direct tumor cell lysis.

The interplay of these two mechanisms suggests that IM862 not only directly hinders tumor vascularization but also enhances the body's own immune response against cancerous cells.

IM862_Mechanism_of_Action IM862 IM862 (L-glutamyl-L-tryptophan) VEGF VEGF Production IM862->VEGF inhibits NK_Cell Natural Killer (NK) Cell Function IM862->NK_Cell enhances Angiogenesis Angiogenesis VEGF->Angiogenesis stimulates TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth promotes ImmuneResponse Anti-Tumor Immune Response NK_Cell->ImmuneResponse mediates ImmuneResponse->TumorGrowth inhibits

Caption: Proposed mechanism of action for IM862.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials of IM862 in patients with AIDS-related Kaposi's Sarcoma (AIDS-KS).

Table 1: Phase II Study of IM862 in AIDS-KS - Patient Characteristics [3]

CharacteristicValue
Number of Patients44 (42 male, 2 female)
Median Age (years)38 (range, 22-53)
>50 Mucocutaneous Lesions21 (47%)
Lymphedema14 (32%)
Prior Systemic Chemotherapy33 (75%)
CD4+ Lymphocyte Count ≤200/mm³24 (55%)
Concurrent Protease Inhibitor(s)39 (89%)

Table 2: Phase II Study of IM862 in AIDS-KS - Efficacy [3]

ResponseNumber of Patients (%)Median Time to Response (weeks)Median Duration of Response (weeks)
Major Response 16 (36%) 6 (range, 3-26) 33+ (range, 12+ - 95+)
   Complete Response5 (11%)
   Partial Response11 (25%)
Stable Disease 21 (48%) -7 to 72+

Table 3: Phase III Study of IM862 in AIDS-KS - Efficacy [1][6]

OutcomeIM862 (n=104)Placebo (n=98)P-value
Response Rate 23% (95% CI, 15-32%) 21% (95% CI, 14-31%) 0.46
Median Time to Response (weeks) 8.5140.024
Median Time to Progression (weeks) 16 (95% CI, 13-27)35 (95% CI, 26-114)0.012

Note: The Phase III trial did not show a significant difference in the primary endpoint of response rate compared to placebo. However, it did show a shorter time to response and a surprisingly shorter time to progression in the IM862 arm. The authors suggest that the potent effect of highly active antiretroviral therapy (HAART) may have confounded the results.[1][6]

Experimental Protocols

  • Study Design: A phase II, open-label, randomized study.

  • Patient Population: Patients with biopsy-proven AIDS-KS with at least five measurable lesions. Patients with visceral involvement were excluded. Key inclusion criteria included an absolute granulocyte count >1,000/mm³, platelet count >75,000/mm³, bilirubin ≤1.5 mg/dL, and serum creatinine less than 1.5 times the upper limit of normal. Prior systemic chemotherapy had to be discontinued at least 4 weeks before starting IM862.

  • Treatment Regimen: Patients were randomized to two dosing schedules of IM862 administered as intranasal drops at a dose of 5 mg:

    • Schedule 1: 5 days of therapy followed by 5 days off (n=18).

    • Schedule 2: Every other day dosing (n=26). Treatment was continued in repeated cycles until disease progression or unacceptable toxicity.

  • Monitoring and Efficacy Assessment: Patients were monitored for response and toxicity every 2 weeks for the first 8 weeks and then monthly. After 90 days, patients with stable disease or better could continue on the same regimen with monthly follow-ups. Mucocutaneous response was evaluated using the AIDS Clinical Trials Group (ACTG) criteria.

  • Study Design: A 24-week, randomized, double-blinded, placebo-controlled phase III trial.

  • Patient Population: 202 HIV-positive patients with AIDS-KS.

  • Treatment Plan:

    • IM862 was self-administered intranasally at a dose of 5 mg in 0.7 mL of diluent every other day for 24 weeks or until disease progression.

    • The placebo group received the diluent vehicle.

    • Concurrent use of antiretroviral agents and prophylaxis against opportunistic infections was required.

  • Follow-up and Crossover:

    • Responders could continue blinded treatment for an additional 6 months.

    • At 6 months, patients with stable disease were unblinded. Those in the placebo group were offered IM862 at 5 mg every other day. Those already on IM862 were offered 5 mg every other day or 10 mg three times a day.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Assessment Screening Patient Screening (AIDS-KS, Measurable Lesions) Enrollment Informed Consent & Enrollment Screening->Enrollment Randomization Randomization Enrollment->Randomization IM862_Arm IM862 (Intranasal, 5mg) Randomization->IM862_Arm Placebo_Arm Placebo (Diluent Vehicle) Randomization->Placebo_Arm Monitoring Regular Monitoring (Toxicity & Response) IM862_Arm->Monitoring Placebo_Arm->Monitoring Endpoint Primary Endpoint Assessment (Response Rate at 24 weeks) Monitoring->Endpoint

Caption: Generalized workflow for the Phase III IM862 clinical trial.

Toxicity and Safety Profile

Across the clinical trials, IM862 was generally well-tolerated.[2][3] Reported adverse effects were mild and transient, and included:[3]

  • Headache

  • Fatigue

  • Tingling

  • Nausea

Importantly, no hematologic adverse effects attributed to the treatment were reported.[3]

References

In-depth Technical Guide: IK-862 Target Protein Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and patent databases do not contain specific quantitative binding affinity data or detailed experimental protocols for the compound designated IK-862. This guide will therefore focus on a closely related, well-characterized, and potent selective TACE inhibitor, referred to as Compound 18 in the primary literature, which shares a key structural motif with the "IK" series of inhibitors. The data and methodologies presented herein are representative of how a selective TACE inhibitor like this compound is evaluated and are based on the findings for this surrogate compound.

Executive Summary

This technical guide provides a comprehensive overview of the target protein binding affinity and relevant experimental protocols for a representative selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). TACE is a critical enzyme in the inflammatory cascade, responsible for the cleavage of membrane-bound pro-Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form. Inhibition of TACE is a key therapeutic strategy for a range of inflammatory diseases. This document details the binding potency and selectivity of a representative inhibitor and outlines the methodologies used for its characterization.

Target Protein: TACE (ADAM17)

The primary molecular target is the Tumor Necrosis Factor-α Converting Enzyme (TACE), a member of the ADAM family of metalloproteinases. TACE plays a crucial role in the shedding of various cell surface proteins, most notably pro-TNF-α. The inhibition of TACE's catalytic activity prevents the release of soluble TNF-α, thereby mitigating the downstream inflammatory signaling cascade.

Quantitative Binding Affinity Data

The binding affinity of the representative TACE inhibitor was determined using enzymatic assays and a whole blood assay to assess cellular potency. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Target EnzymeIC50 (nM)Selectivity vs. TACE
TACE (porcine) 0.4 -
MMP-1 (Collagenase 1)>10,000>25,000-fold
MMP-2 (Gelatinase A)2,4006,000-fold
MMP-3 (Stromelysin 1)>10,000>25,000-fold
MMP-7 (Matrilysin)1,4003,500-fold
MMP-8 (Collagenase 2)1,2003,000-fold
MMP-9 (Gelatinase B)2,7006,750-fold
MMP-13 (Collagenase 3)110275-fold
MMP-14 (MT1-MMP)5,10012,750-fold

Human Whole Blood Assay (LPS-stimulated TNF-α production)

AssayIC50 (nM)
TNF-α Release14

Experimental Protocols

Recombinant TACE Enzymatic Assay

This assay quantifies the inhibitory effect of a compound on the activity of purified, recombinant TACE.

Methodology:

  • Enzyme Activation: Recombinant porcine TACE is activated with 1 mM 4-aminophenylmercuric acetate (APMA) in assay buffer (25 mM Tris, pH 8.0, 2.5 µM ZnCl₂, 0.005% Brij-35) for 1 hour at 37°C.

  • Inhibitor Preparation: The test compound is serially diluted in DMSO and then further diluted in the assay buffer.

  • Incubation: The activated TACE enzyme is incubated with the test compound for 10 minutes at room temperature.

  • Substrate Addition: The fluorescent peptide substrate, (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Ala-Gln-Ala-Val-(2,4-dinitrophenyl)-Arg-Ser-Ser-Arg-NH₂, is added to initiate the reaction.

  • Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence (excitation at 328 nm, emission at 393 nm) over time using a fluorescence plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic equation.

Human Whole Blood Assay for TNF-α Production

This assay measures the potency of an inhibitor in a more physiologically relevant cellular environment by assessing its ability to block TNF-α production in human whole blood.

Methodology:

  • Blood Collection: Fresh human blood is collected from healthy volunteers into heparinized tubes.

  • Compound Incubation: The test compound, serially diluted in DMSO, is added to the whole blood and pre-incubated for 30 minutes at 37°C.

  • Stimulation: Lipopolysaccharide (LPS) is added to the blood samples to a final concentration of 100 ng/mL to stimulate the production and release of TNF-α.

  • Incubation: The stimulated blood is incubated for 4 hours at 37°C.

  • Plasma Separation: The samples are centrifuged to separate the plasma.

  • TNF-α Quantification: The concentration of TNF-α in the plasma is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The IC50 values are calculated from the dose-response curve of TNF-α inhibition.

Visualizations

TACE Signaling Pathway

TACE_Signaling_Pathway cluster_cell Cell Membrane pro-TNFa pro-TNF-α (Membrane-bound) TACE TACE (ADAM17) pro-TNFa->TACE Substrate Soluble_TNFa Soluble TNF-α (Active) TACE->Soluble_TNFa Cleavage TNFR TNF Receptor (TNFR) Soluble_TNFa->TNFR Binding Inflammation Inflammatory Response TNFR->Inflammation IK_Inhibitor Selective TACE Inhibitor (e.g., this compound) IK_Inhibitor->TACE Inhibition

Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition.

Experimental Workflow for TACE Enzymatic Assay

TACE_Assay_Workflow A Activate Recombinant TACE (with APMA at 37°C) C Incubate Activated TACE with Test Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Add Fluorescent Peptide Substrate C->D E Monitor Fluorescence Increase (Ex: 328nm, Em: 393nm) D->E F Calculate IC50 Value (Dose-Response Curve) E->F

Caption: Workflow for the in vitro TACE enzymatic inhibition assay.

An In-depth Technical Guide on the Selectivity Profile of ADAM17 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "IK-862" is not available in the public domain. This guide provides a comprehensive overview of the selectivity profile of representative and well-characterized inhibitors of ADAM17 (also known as TACE), a key therapeutic target in inflammation and cancer. The data and methodologies presented herein are compiled from publicly available research on established ADAM17 inhibitors and are intended to serve as a technical reference for researchers, scientists, and drug development professionals.

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical sheddase involved in the processing of numerous cell surface proteins. Its substrates include pro-inflammatory cytokines like TNF-α, cytokine receptors such as the Interleukin-6 receptor (IL-6R), and ligands for the Epidermal Growth Factor Receptor (EGFR).[1][2] Due to its central role in these signaling pathways, ADAM17 is a prime target for therapeutic intervention in a range of diseases, including rheumatoid arthritis and various cancers.[3]

A significant challenge in the development of ADAM17 inhibitors is achieving selectivity over other members of the ADAM family, particularly ADAM10, which shares structural homology.[2] Off-target inhibition can lead to undesirable side effects, underscoring the importance of a thorough understanding and rigorous assessment of an inhibitor's selectivity profile.[3] This guide provides an in-depth look at the selectivity of representative ADAM17 inhibitors, the experimental protocols used to determine this selectivity, and the key signaling pathways regulated by ADAM17.

Data Presentation: Selectivity of Representative ADAM17 Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) of several representative small-molecule inhibitors against ADAM17 and other ADAMs, demonstrating varying degrees of selectivity. A higher selectivity ratio (IC50 for off-target / IC50 for ADAM17) indicates greater selectivity for ADAM17.

Inhibitor NameADAM17 IC50 (nM)ADAM10 IC50 (nM)ADAM8 IC50 (nM)Other MMPs IC50 (nM)Selectivity (ADAM10/ADAM17)
KP-457 11.1[4]748[4]-MMP2 (717), MMP3 (9760), MMP8 (2200), MMP9 (5410), MMP13 (930), MMP14 (2140)[4]~67
GW280264X 8.0[5]11.5[5]Inhibits ADAM8[6]-~1.4
GI254023X 541[7]5.3[7]No inhibition[6]-~0.01 (ADAM10 selective)
TMI-1 8.4--MMP1 (6.6), MMP2 (4.7), MMP9 (12), MMP13 (3)-
Aderbasib (INCB7839) Potent inhibitor[8]Potent inhibitor[8]--Dual inhibitor[3]

Experimental Protocols

A crucial aspect of characterizing any novel inhibitor is the use of robust and reproducible experimental protocols. Below is a detailed methodology for a common in vitro enzymatic assay used to determine the selectivity profile of an ADAM17 inhibitor.

In Vitro Fluorogenic Substrate Assay for ADAM Selectivity

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against ADAM17 and other ADAM family members.

1. Materials and Reagents:

  • Recombinant human ADAM enzymes (e.g., ADAM17, ADAM10, ADAM8)

  • Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2 or a more selective substrate like PEPDAB014)[9][10]

  • Assay Buffer: 25 mM Tris, pH 8.0-9.0, containing 2.5 µM ZnCl2 and 0.005% Brij-35.[10] (Note: Avoid salts like CaCl2 and NaCl as they can inhibit TACE activity).[10]

  • Test inhibitor compound, dissolved in DMSO.

  • 96-well black microplates.

  • Fluorescent plate reader.

2. Procedure:

  • Enzyme Preparation:

    • Thaw the recombinant ADAM enzymes on ice.

    • Dilute each enzyme to its optimal working concentration in cold Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.

  • Inhibitor Preparation:

    • Prepare a serial dilution of the test inhibitor in DMSO.

    • Further dilute the inhibitor solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

  • Assay Protocol:

    • To each well of the 96-well plate, add 50 µL of the diluted enzyme solution.

    • Add 25 µL of the diluted inhibitor solution or vehicle control (Assay Buffer with DMSO) to the respective wells.

    • Include "no enzyme" controls (substrate only) for background fluorescence correction.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (pre-warmed to 37°C). The final substrate concentration should be at or below its Km value for the respective enzyme.

    • Immediately place the plate in a fluorescent plate reader pre-set to 37°C.

    • Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) in kinetic mode. Use excitation and emission wavelengths appropriate for the fluorophore/quencher pair of the substrate (e.g., Ex/Em = 320/405 nm or 485/530 nm).[9][10]

3. Data Analysis:

  • Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Subtract the background fluorescence from the "no enzyme" control wells.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

  • Repeat the assay for each ADAM family member to be tested in the selectivity panel.

Mandatory Visualizations

ADAM17 Signaling Pathway

ADAM17 is a key sheddase that cleaves and releases the ectodomains of a variety of transmembrane proteins, thereby activating downstream signaling pathways. This diagram illustrates the central role of ADAM17 in processing key substrates like TNF-α, IL-6R, and EGFR ligands, which in turn regulate inflammation, cell proliferation, and survival.

ADAM17_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular ADAM17 ADAM17 (TACE) sTNF Soluble TNF-α ADAM17->sTNF Shedding sIL6R Soluble IL-6R ADAM17->sIL6R Shedding sEGFR_ligand Soluble EGFR Ligand ADAM17->sEGFR_ligand Shedding proTNF pro-TNF-α IL6R IL-6R EGFR_ligand EGFR Ligand (e.g., Amphiregulin) EGFR EGFR MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK gp130 gp130 JAK_STAT JAK/STAT Pathway gp130->JAK_STAT Inflammation Inflammation sTNF->Inflammation Binds to TNFR IL6 IL-6 sIL6R->IL6 Forms complex sEGFR_ligand->EGFR Binds to EGFR IL6->gp130 IL-6 trans-signaling Proliferation Cell Proliferation & Survival MAPK_ERK->Proliferation JAK_STAT->Proliferation JAK_STAT->Inflammation

Caption: ADAM17-mediated signaling pathways.

Experimental Workflow for ADAM Inhibitor Selectivity Profiling

This diagram outlines the logical progression of experiments to comprehensively determine the selectivity profile of a candidate inhibitor against a panel of ADAM metalloproteases.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_analysis Data Analysis & Interpretation start Compound Synthesis & Preparation primary_screen Primary Screen: Single concentration inhibition against ADAM17 start->primary_screen ic50_adam17 IC50 Determination: Dose-response curve for ADAM17 primary_screen->ic50_adam17 Active compounds selectivity_panel Selectivity Panel: IC50 determination against other ADAMs (e.g., ADAM10) and MMPs ic50_adam17->selectivity_panel Potent inhibitors cell_assay Cellular Potency Assay: Inhibition of substrate shedding (e.g., TNF-α release from THP-1 cells) ic50_adam17->cell_assay Validate in cells cell_selectivity Cellular Selectivity Validation: Compare effects in ADAM17- vs. ADAM10-dependent shedding models selectivity_panel->cell_selectivity analysis Data Analysis: Calculate IC50 values and selectivity ratios selectivity_panel->analysis cell_assay->analysis cell_selectivity->analysis conclusion Selectivity Profile Established analysis->conclusion

Caption: Workflow for ADAM inhibitor selectivity profiling.

References

In Vitro Characterization of the TACE Inhibitor IK-862: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of IK-862, a selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). Given that specific quantitative data for this compound is not extensively published in publicly accessible literature, this document outlines the essential experimental protocols and data presentation formats that are standard in the field for characterizing such an inhibitor. The methodologies described herein are representative of the workflows used to determine the potency, selectivity, and cellular activity of novel TACE inhibitors.

Introduction to this compound and its Target: TACE (ADAM17)

This compound is a selective inhibitor targeting TACE (ADAM17)[1][2]. TACE is a membrane-bound zinc-dependent metalloproteinase that plays a crucial role in the shedding of the extracellular domains of various membrane-anchored proteins. One of its most significant substrates is the pro-inflammatory cytokine Tumor Necrosis Factor-α (pro-TNF-α). The cleavage of membrane-bound pro-TNF-α by TACE releases the soluble, active form of TNF-α, a key mediator of inflammation.[3]

The dysregulation of TACE activity is implicated in a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as in cancer progression.[3][4] This makes TACE a compelling therapeutic target for the development of novel anti-inflammatory and anti-cancer agents. Selective inhibitors like this compound are valuable tools for studying the biological functions of TACE and represent potential starting points for drug discovery programs. The in vitro characterization of such inhibitors is a critical first step in their evaluation.

TACE-Mediated Signaling Pathway

TACE is a central regulator of TNF-α signaling. By converting the inactive membrane-bound precursor to its active soluble form, TACE initiates a signaling cascade that can lead to a variety of cellular responses, including inflammation, proliferation, and apoptosis. The pathway, as depicted below, is a primary target for inhibitors of TACE.

TACE_Signaling_Pathway cluster_membrane Cell Membrane proTNF pro-TNF-α (Membrane-bound) sTNF Soluble TNF-α proTNF->sTNF Cleavage TACE TACE (ADAM17) TACE->proTNF TNFR TNF Receptor (TNFR1/TNFR2) Downstream Downstream Signaling (e.g., NF-κB, MAPK pathways) TNFR->Downstream sTNF->TNFR Binding & Activation IK862 This compound IK862->TACE Inhibition Response Cellular Responses (Inflammation, Apoptosis, etc.) Downstream->Response

Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.

Quantitative Data Presentation

The following tables represent the standard format for summarizing the in vitro activity of a TACE inhibitor.

Table 1: Enzymatic Inhibition

InhibitorTarget EnzymeIC50 (nM)
This compoundHuman TACEValue
ControlHuman TACEValue

IC50: The half-maximal inhibitory concentration.

Table 2: Cellular Activity

InhibitorCell LineAssayEC50 (nM)
This compoundTHP-1 (human monocytic)TNF-α ReleaseValue
ControlTHP-1 (human monocytic)TNF-α ReleaseValue

EC50: The half-maximal effective concentration.

Table 3: Selectivity Profile

InhibitorTACE (ADAM17) IC50 (nM)ADAM10 IC50 (nM)MMP-1 IC50 (nM)MMP-9 IC50 (nM)
This compoundValueValueValueValue
ControlValueValueValueValue

A higher IC50 value indicates lower potency against the off-target enzyme, signifying greater selectivity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro data. Below are representative protocols for key experiments used to characterize a TACE inhibitor.

TACE Enzyme Inhibition Assay (Fluorogenic)

This assay quantifies the ability of an inhibitor to block the proteolytic activity of recombinant TACE against a synthetic fluorogenic substrate.

Methodology:

  • Reagents and Materials:

    • Recombinant human TACE/ADAM17 catalytic domain.

    • Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2).

    • Assay Buffer: 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% (v/v) Brij-35.

    • This compound and control compounds, serially diluted in DMSO.

    • 384-well black assay plates.

    • Fluorescence plate reader (Excitation: 320 nm, Emission: 405 nm).

  • Procedure:

    • Prepare a stock solution of this compound in 100% DMSO. Perform a serial dilution series in DMSO to create a range of inhibitor concentrations.

    • In the 384-well plate, add 1 µL of the diluted inhibitor solution or DMSO (for control wells) to each well.

    • Add 25 µL of recombinant human TACE (at a final concentration of ~0.5 nM) diluted in Assay Buffer to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate (at a final concentration of ~10 µM) diluted in Assay Buffer.

    • Immediately begin monitoring the increase in fluorescence over time (kinetic read) at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Inhibitor Prepare serial dilution of this compound in DMSO Add_Inhibitor Add 1µL Inhibitor/DMSO Inhibitor->Add_Inhibitor Enzyme Dilute recombinant TACE in Assay Buffer Add_Enzyme Add 25µL TACE solution Enzyme->Add_Enzyme Substrate Dilute fluorogenic substrate in Assay Buffer Add_Substrate Add 25µL Substrate solution Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Incubate Incubate 15 min at RT Add_Enzyme->Incubate Incubate->Add_Substrate Readout Kinetic fluorescence read at 37°C Add_Substrate->Readout Analysis Calculate V₀ and % Inhibition Determine IC50 Readout->Analysis

Caption: Workflow for a TACE enzymatic inhibition assay.
Cell-Based TNF-α Release Assay

This assay measures the ability of an inhibitor to block TACE-mediated shedding of TNF-α from stimulated cells, providing a measure of its activity in a more physiological context.

Methodology:

  • Reagents and Materials:

    • Human monocytic cell line (e.g., THP-1) or primary human monocytes.

    • Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Stimulant: Lipopolysaccharide (LPS).

    • This compound and control compounds, serially diluted in culture medium.

    • 96-well cell culture plates.

    • Human TNF-α ELISA kit.

  • Procedure:

    • Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and differentiate them into a macrophage-like state with Phorbol 12-myristate 13-acetate (PMA) for 48 hours, if required by the specific cell line protocol.

    • Wash the cells and replace the medium with fresh, serum-free medium.

    • Add various concentrations of this compound or control compound to the wells and pre-incubate for 1 hour at 37°C.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

    • Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well for analysis.

  • Data Analysis:

    • Quantify the concentration of soluble TNF-α in the collected supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

    • Calculate the percent inhibition of TNF-α release for each inhibitor concentration compared to the LPS-stimulated, vehicle-treated control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.

Cell_Assay_Workflow Seed Seed and differentiate THP-1 cells in 96-well plate Pretreat Pre-incubate with This compound (1 hour) Seed->Pretreat Stimulate Stimulate with LPS (4-6 hours) Pretreat->Stimulate Collect Centrifuge plate and collect supernatant Stimulate->Collect ELISA Quantify TNF-α via ELISA Collect->ELISA Analysis Calculate % Inhibition Determine EC50 ELISA->Analysis

Caption: Workflow for a cell-based TNF-α release assay.

Conclusion

The in vitro characterization of a TACE inhibitor such as this compound is a multi-faceted process that requires rigorous biochemical and cell-based evaluation. By determining its potency in enzymatic and cellular assays and assessing its selectivity against related proteases, researchers can build a comprehensive profile of the inhibitor's activity. The protocols and data presentation formats outlined in this guide provide a robust framework for the initial characterization of novel TACE inhibitors, a critical step toward understanding their therapeutic potential.

References

IK-862: A Deep Dive into the Selective TACE Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

IK-862 is a potent and selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). As a key enzyme in the inflammatory cascade, TACE is responsible for the shedding of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from its membrane-bound precursor to its soluble, active form. By inhibiting TACE, this compound effectively blocks the release of TNF-α, a critical mediator in a host of inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to support further research and drug development efforts.

Core Chemical Properties

This compound is a small molecule with the following fundamental properties:

PropertyValue
Molecular Formula C₂₅H₂₇N₃O₄
Molecular Weight 433.50 g/mol
CAS Number 478911-60-3

Chemical Structure and Nomenclature

A definitive 2D chemical structure, IUPAC name, and a complete SMILES string for this compound are not publicly available in the reviewed literature. Further investigation into proprietary databases or direct contact with the originating researchers may be necessary to obtain this detailed structural information.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect through the selective inhibition of TACE. This action directly impacts the TNF-α signaling pathway, a cornerstone of the inflammatory response.

TACE-Mediated TNF-α Release and Downstream Signaling:

TACE_Signaling cluster_membrane Cell Membrane pro-TNF-alpha pro-TNF-α (membrane-bound) sTNF-alpha Soluble TNF-α pro-TNF-alpha->sTNF-alpha Cleavage TACE TACE (ADAM17) TACE->pro-TNF-alpha This compound This compound This compound->TACE Inhibition TNFR TNF Receptor (TNFR1/TNFR2) sTNF-alpha->TNFR Binding Inflammation Pro-inflammatory Gene Expression (e.g., IL-1, IL-6) TNFR->Inflammation Signal Transduction Apoptosis Apoptosis TNFR->Apoptosis Signal Transduction

Figure 1: this compound Inhibition of the TACE Signaling Pathway. This diagram illustrates how this compound blocks the TACE-mediated cleavage of pro-TNF-α, thereby preventing the release of soluble TNF-α and inhibiting downstream inflammatory and apoptotic signaling.

The inhibition of TACE by this compound leads to a reduction in circulating soluble TNF-α. This, in turn, prevents the activation of TNF receptors (TNFR1 and TNFR2) on target cells, which would otherwise trigger a cascade of intracellular signaling events. These events typically culminate in the activation of transcription factors like NF-κB and AP-1, leading to the expression of a wide range of pro-inflammatory genes, including other cytokines (e.g., IL-1, IL-6), chemokines, and adhesion molecules that perpetuate the inflammatory response.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not widely published. However, based on standard methodologies for assessing TACE inhibitors, the following experimental workflows can be proposed.

In Vitro TACE Inhibition Assay

This assay is designed to determine the direct inhibitory activity of this compound on recombinant TACE.

TACE_Inhibition_Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Reagents Recombinant TACE Fluorogenic Peptide Substrate This compound (various concentrations) Assay Buffer Incubation Incubate TACE with this compound Reagents->Incubation Substrate_add Add Fluorogenic Substrate Incubation->Substrate_add Measurement Measure Fluorescence (kinetic or endpoint) Substrate_add->Measurement IC50 Calculate IC₅₀ Value Measurement->IC50

Figure 2: Workflow for an In Vitro TACE Inhibition Assay. This diagram outlines the key steps for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against TACE.

Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human TACE, a fluorogenic peptide substrate (e.g., a peptide containing the TACE cleavage site flanked by a fluorophore and a quencher), and a dilution series of this compound in a suitable assay buffer.

  • Inhibitor Incubation: In a microplate, pre-incubate the recombinant TACE with varying concentrations of this compound for a specified period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Signal Detection: Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by TACE separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis: Plot the rate of reaction against the concentration of this compound and fit the data to a suitable dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit TACE activity by 50%.

Cell-Based TNF-α Release Assay

This assay measures the ability of this compound to inhibit the release of TNF-α from stimulated cells.

TNFa_Release_Assay cluster_cell_culture Cell Culture and Treatment cluster_detection TNF-α Detection cluster_analysis Data Analysis Cells Culture Monocytic Cells (e.g., THP-1) Treatment Pre-treat with this compound Cells->Treatment Stimulation Stimulate with LPS or PMA Treatment->Stimulation Supernatant Collect Cell Supernatant Stimulation->Supernatant ELISA Measure TNF-α by ELISA Supernatant->ELISA EC50 Calculate EC₅₀ Value ELISA->EC50

Figure 3: Workflow for a Cell-Based TNF-α Release Assay. This diagram shows the process for evaluating the efficacy of this compound in a cellular context.

Methodology:

  • Cell Culture: Culture a suitable cell line, such as the human monocytic cell line THP-1, which is known to produce TNF-α upon stimulation.

  • Compound Treatment: Pre-incubate the cells with a range of concentrations of this compound for a defined period.

  • Cell Stimulation: Stimulate the cells with an agent known to induce TNF-α production and release, such as lipopolysaccharide (LPS) or phorbol 12-myristate 13-acetate (PMA).

  • Supernatant Collection: After an appropriate incubation time, collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of soluble TNF-α in the supernatant using a sensitive and specific method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Plot the concentration of TNF-α against the concentration of this compound and determine the EC₅₀ value, which is the concentration of the compound that causes a 50% reduction in TNF-α release.

Future Directions

The selective inhibition of TACE by this compound presents a promising therapeutic strategy for a variety of inflammatory conditions. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in preclinical models of disease. The development of detailed synthetic routes and the acquisition of high-resolution structural data will be crucial for advancing this compound or analogous compounds through the drug development pipeline.

Preclinical Profile of IK-862: A TACE Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

IK-862 is a selective inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). TACE is a key enzyme in the inflammatory process, responsible for the shedding of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) from its membrane-bound precursor to its soluble, active form. By inhibiting TACE, this compound has the potential to modulate TNF-α signaling and impact a range of inflammatory and autoimmune diseases, as well as cancer. This technical guide provides a comprehensive overview of the publicly available preclinical information on this compound.

Core Data Summary

Extensive searches of publicly available scientific literature and databases have revealed limited quantitative preclinical data for this compound. The primary citation associated with this compound is a review article focusing on the broader family of metzincin inhibitors. Unfortunately, this publication does not contain specific in vitro or in vivo experimental data for this compound. Chemical suppliers list this compound as a selective TACE inhibitor, but do not provide specific potency or efficacy data.

Due to the absence of specific quantitative data in the public domain, a detailed data table and experimental protocols for this compound cannot be provided at this time. The following sections will focus on the theoretical mechanism of action and the general experimental approaches used in the preclinical assessment of TACE inhibitors.

Mechanism of Action and Signaling Pathway

This compound is designed to directly inhibit the enzymatic activity of TACE. TACE is a zinc-dependent metalloprotease that cleaves the extracellular domain of various transmembrane proteins, a process known as "shedding." Its most well-characterized substrate is pro-TNF-α.

TACE-Mediated TNF-α Signaling Pathway

TACE_Pathway cluster_membrane Cell Membrane pro-TNF pro-TNF-α (membrane-bound) TACE TACE (ADAM17) pro-TNF->TACE sTNF Soluble TNF-α TACE->sTNF Cleavage This compound This compound This compound->TACE Inhibition TNFR TNF Receptor sTNF->TNFR Binding Inflammation Pro-inflammatory Signaling Cascade TNFR->Inflammation

Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.

The inhibition of TACE by this compound is expected to prevent the release of soluble TNF-α, thereby reducing the activation of TNF receptors and downstream pro-inflammatory signaling pathways. This mechanism of action provides the rationale for its investigation in TNF-α-driven pathologies.

General Experimental Protocols for TACE Inhibitor Evaluation

While specific protocols for this compound are not available, the following outlines the standard experimental workflows used to characterize TACE inhibitors.

In Vitro TACE Inhibition Assay Workflow

in_vitro_workflow start Start: Prepare Reagents recombinant_tace Recombinant Human TACE start->recombinant_tace fluorogenic_peptide Fluorogenic Peptide Substrate (e.g., containing a quencher) start->fluorogenic_peptide ik862_dilutions Serial Dilutions of this compound start->ik862_dilutions assay_buffer Assay Buffer start->assay_buffer incubation Incubate at 37°C readout Measure Fluorescence (Excitation/Emission) incubation->readout data_analysis Data Analysis: IC50 Calculation readout->data_analysis

Caption: A typical workflow for an in vitro TACE enzymatic assay.

Methodology:

  • Reagent Preparation: Recombinant human TACE, a fluorogenic peptide substrate (often with a FRET pair), and serial dilutions of the test compound (this compound) are prepared in an appropriate assay buffer.

  • Reaction Initiation: The enzyme, substrate, and inhibitor are combined in a microplate. The reaction is typically initiated by the addition of the substrate.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period.

  • Signal Detection: As TACE cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. This signal is measured using a fluorescence plate reader at appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

In Vivo Animal Model Evaluation Workflow

in_vivo_workflow start Select Animal Model (e.g., LPS-induced endotoxemia) animal_groups Divide into Treatment Groups (Vehicle, this compound doses) start->animal_groups dosing Administer this compound (e.g., oral, IV) animal_groups->dosing challenge Induce Inflammation (e.g., LPS injection) dosing->challenge sampling Collect Blood Samples at Time Points challenge->sampling analysis Measure Plasma TNF-α Levels (e.g., ELISA) sampling->analysis endpoint Assess Efficacy (% TNF-α inhibition) analysis->endpoint

Caption: A generalized workflow for in vivo evaluation of a TACE inhibitor.

Methodology:

  • Model Selection: An appropriate animal model of inflammation is chosen, such as a lipopolysaccharide (LPS)-induced endotoxemia model in rodents, which is known to cause a robust increase in circulating TNF-α.

  • Group Allocation and Dosing: Animals are randomized into different treatment groups, including a vehicle control and various dose levels of the TACE inhibitor (this compound). The compound is administered via a clinically relevant route (e.g., oral gavage, intravenous injection).

  • Inflammatory Challenge: After a predetermined time to allow for drug absorption and distribution, the inflammatory response is induced by administering LPS.

  • Pharmacodynamic Assessment: Blood samples are collected at various time points post-LPS challenge.

  • Biomarker Analysis: Plasma or serum levels of TNF-α are quantified using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

  • Efficacy Evaluation: The percentage of TNF-α inhibition in the drug-treated groups is calculated relative to the vehicle-treated control group to determine the in vivo efficacy of the inhibitor.

This compound is identified as a selective TACE inhibitor, a mechanism with therapeutic potential in a variety of diseases. However, a significant lack of publicly available preclinical data, including quantitative measures of potency and efficacy, as well as detailed experimental protocols, currently limits a comprehensive understanding of its pharmacological profile. The information provided in this guide is based on the established principles of TACE biology and the general methodologies used for the evaluation of TACE inhibitors. Further disclosure of specific preclinical data for this compound is necessary for a complete assessment of its therapeutic potential.

An In-Depth Technical Guide to the Therapeutic Potential of IκB Kinase (IKK) Inhibitors in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Publicly Available Data on IK-862

Following a comprehensive review of publicly available scientific literature and clinical trial databases, there is currently no specific information available regarding a compound designated "this compound" and its therapeutic potential in inflammation.

However, the provided search results contain substantial information on the broader class of IκB kinase (IKK) inhibitors, which are highly relevant to the user's interest in novel anti-inflammatory therapeutics. Therefore, this technical guide will focus on the therapeutic potential of IKK inhibitors in inflammation, drawing upon the principles and data presented in the available literature.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of IKK in the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key signaling pathway that orchestrates the inflammatory response is the Nuclear Factor-kappaB (NF-κB) pathway. The activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

The IκB kinase (IKK) complex is a central regulator of the NF-κB pathway. It consists of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, IKKγ (NEMO). In response to pro-inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IKK complex becomes activated. The activated IKK complex, primarily through the action of IKKβ, phosphorylates the inhibitory IκB proteins. This phosphorylation event targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1]

Given its critical role in activating NF-κB, the IKK complex, and particularly the IKKβ subunit, has emerged as a key therapeutic target for the development of novel anti-inflammatory drugs.[1] Small molecule inhibitors of IKKβ are being actively investigated for their potential to treat a range of inflammatory conditions.[1]

Mechanism of Action of IKK Inhibitors

IKK inhibitors are small molecules designed to selectively bind to and inhibit the catalytic activity of the IKKβ subunit. By blocking the kinase function of IKKβ, these inhibitors prevent the phosphorylation of IκB proteins. Consequently, IκB remains bound to NF-κB in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes. This mechanism effectively dampens the inflammatory response at a critical upstream signaling node.

The therapeutic potential of IKK inhibitors lies in their ability to broadly suppress the production of a wide array of inflammatory mediators that are dependent on NF-κB signaling. This includes key cytokines such as Interleukin-6 (IL-6), TNF-α, and Interleukin-1β (IL-1β), as well as chemokines that mediate the influx of immune cells to the site of inflammation.[1]

Quantitative Data on the Efficacy of an IKKβ Inhibitor

The following tables summarize the in vivo efficacy of a selective IKKβ inhibitor, PHA-408, in a rat model of lung inflammation induced by lipopolysaccharide (LPS) or cigarette smoke (CS).[1]

Table 1: Effect of PHA-408 on Neutrophil Influx in Bronchoalveolar Lavage (BAL) Fluid [1]

Treatment GroupNeutrophil Count (x10^5) in BAL Fluid (LPS Model)Neutrophil Count (x10^5) in BAL Fluid (CS Model)
Control~0.5~0.5
LPS/CS Exposure~10.0~4.0
PHA-408 (15 mg/kg) + LPS/CS~4.0~2.0
PHA-408 (45 mg/kg) + LPS/CS~2.0~1.5

Table 2: Effect of PHA-408 on Pro-inflammatory Mediators in BAL Fluid and Lung Tissue (LPS Model) [1]

Pro-inflammatory MediatorControlLPS ExposurePHA-408 (15 mg/kg) + LPSPHA-408 (45 mg/kg) + LPS
CINC-1 in BAL Fluid (pg/ml)~100~1200~600~400
IL-6 in Lung (pg/mg protein)~50~1000~500~300
TNF-α in Lung (pg/mg protein)~20~400~200~100
IL-1β in Lung (pg/mg protein)~100~600~300~200
GM-CSF in Lung (pg/mg protein)~10~100~50~30

Experimental Protocols

In Vivo Model of LPS-Induced Lung Inflammation in Rats[1]

This protocol describes a common method for evaluating the efficacy of an anti-inflammatory agent in an acute lung injury model.

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Acclimatization:

  • Animals are acclimatized to the facility for at least one week prior to the experiment.

3. Drug Administration:

  • The IKKβ inhibitor (e.g., PHA-408) is formulated in an appropriate vehicle.

  • The inhibitor is administered orally (p.o.) at specified doses (e.g., 15 mg/kg and 45 mg/kg) two hours prior to the inflammatory challenge.

  • A vehicle control group receives the formulation vehicle only.

4. Inflammatory Challenge:

  • Lipopolysaccharide (LPS) from Escherichia coli is used to induce inflammation.

  • Rats are anesthetized, and LPS is instilled intratracheally.

5. Sample Collection:

  • At various time points post-LPS instillation (e.g., 1, 4, and 24 hours), animals are euthanized.

  • Bronchoalveolar Lavage (BAL): The lungs are lavaged with a sterile saline solution to collect BAL fluid. The total cell count and differential cell counts (specifically neutrophils) are determined.

  • Lung Tissue: Lung lobes are collected for further analysis. A portion is homogenized for measuring protein concentration and cytokine levels. Another portion may be fixed for histological analysis.

6. Endpoint Analysis:

  • Cellular Infiltration: Neutrophil counts in the BAL fluid are quantified to assess the degree of inflammatory cell influx.

  • Pro-inflammatory Mediators: Levels of cytokines (e.g., IL-6, TNF-α, IL-1β) and chemokines (e.g., CINC-1) in the BAL fluid and lung homogenates are measured using techniques such as ELISA or Luminex assays.

  • NF-κB Activation: Nuclear extracts from lung tissue can be prepared to assess the nuclear translocation and DNA binding activity of NF-κB using methods like Electrophoretic Mobility Shift Assay (EMSA).

  • Histopathology: Lung tissue sections are stained (e.g., with Hematoxylin and Eosin) to visually assess the extent of inflammation, edema, and tissue damage.

Visualization of Signaling Pathways and Experimental Workflows

NF_kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor Binds IKK_complex IKK Complex (IKKα, IKKβ, IKKγ) Receptor->IKK_complex Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK_complex->IkB_NFkB Phosphorylates IκB IKK_inhibitor IKKβ Inhibitor (e.g., PHA-408) IKK_inhibitor->IKK_complex Inhibits IkB_P Phosphorylated IκB NFkB_active Active NF-κB IkB_NFkB->NFkB_active Releases Proteasome Proteasome IkB_P->Proteasome Degradation Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_transcription Pro-inflammatory Gene Transcription Nucleus->Gene_transcription Initiates Inflammation Inflammation Gene_transcription->Inflammation Leads to

Caption: NF-κB signaling pathway and the inhibitory action of IKKβ inhibitors.

Experimental_Workflow Start Start: Animal Acclimatization Grouping Randomize into Treatment Groups (Vehicle, IKK Inhibitor Low Dose, IKK Inhibitor High Dose) Start->Grouping Drug_Admin Oral Administration of IKK Inhibitor or Vehicle Grouping->Drug_Admin Challenge Intratracheal Instillation of LPS Drug_Admin->Challenge 2 hours post-administration Time_points Euthanasia at Defined Time Points (e.g., 1h, 4h, 24h) Challenge->Time_points Sample_Collection Sample Collection Time_points->Sample_Collection BAL Bronchoalveolar Lavage (BAL) Sample_Collection->BAL Lung_Tissue Lung Tissue Collection Sample_Collection->Lung_Tissue Analysis Endpoint Analysis BAL->Analysis Lung_Tissue->Analysis Cell_Count Cell Count & Differentials (Neutrophil Influx) Analysis->Cell_Count Cytokine_Assay Cytokine/Chemokine Measurement (ELISA, Luminex) Analysis->Cytokine_Assay NFkB_Assay NF-κB Activation Assay (EMSA) Analysis->NFkB_Assay Histology Histopathological Examination Analysis->Histology End End: Data Interpretation Cell_Count->End Cytokine_Assay->End NFkB_Assay->End Histology->End

References

Methodological & Application

Application Notes and Protocols for the Cell-Based Characterization of HIF-2α/TACE Inhibitor IK-862

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IK-862 is a small molecule inhibitor targeting two key proteins implicated in cancer progression: Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), also known as ADAM17, and Hypoxia-Inducible Factor 2-alpha (HIF-2α). The dual inhibition of these pathways presents a promising strategy for cancer therapy. TACE is responsible for the shedding of various cell surface proteins, including ligands for the epidermal growth factor receptor (EGFR), and its dysregulation is linked to inflammation and tumor growth. HIF-2α is a transcription factor that plays a central role in the cellular response to hypoxia and is a key oncogenic driver in certain cancers, particularly clear cell renal cell carcinoma (ccRCC), by promoting angiogenesis, cell proliferation, and survival.[1]

These application notes provide a comprehensive overview of the signaling pathways affected by this compound and detailed protocols for cell-based assays to characterize its activity. While specific quantitative data for this compound is not publicly available, this document provides representative data and protocols for well-characterized inhibitors of the HIF-2α pathway to guide experimental design.

Signaling Pathways

HIF-2α Signaling Pathway

Under normoxic conditions, the alpha subunit of HIF-2 (HIF-2α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification allows the von Hippel-Lindau (VHL) protein, an E3 ubiquitin ligase, to bind to HIF-2α, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, or in cells with VHL mutations, PHDs are inactive, and HIF-2α stabilizes. It then translocates to the nucleus and forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β. This complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of proteins involved in angiogenesis (e.g., VEGF), cell proliferation, and metabolism.[2][3] Small molecule inhibitors like this compound are designed to bind to a pocket in the HIF-2α protein, preventing its heterodimerization with ARNT and thus blocking its transcriptional activity.

HIF2a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-2α_normoxia HIF-2α PHD PHD HIF-2α_normoxia->PHD Hydroxylation Proteasome Proteasome HIF-2α_normoxia->Proteasome Degradation VHL VHL PHD->VHL Recognition VHL->HIF-2α_normoxia Ubiquitination HIF-2α_hypoxia HIF-2α HIF2_complex HIF-2α/ARNT Complex HIF-2α_hypoxia->HIF2_complex ARNT ARNT ARNT->HIF2_complex HRE HRE HIF2_complex->HRE Binds to Target_Genes Target Genes (VEGF, PDGF, etc.) HRE->Target_Genes Activates Transcription Angiogenesis Angiogenesis & Cell Proliferation Target_Genes->Angiogenesis IK862 This compound IK862->HIF2_complex Inhibits Dimerization

HIF-2α signaling pathway under normoxic and hypoxic conditions, and the inhibitory action of this compound.
TACE (ADAM17) Signaling Pathway

TACE is a transmembrane metalloprotease that cleaves the extracellular domains of a wide variety of membrane-bound proteins, a process known as "shedding". Key substrates of TACE include the precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) and ligands of the Epidermal Growth Factor Receptor (EGFR), such as Amphiregulin (AREG) and Transforming Growth Factor-alpha (TGF-α). The shedding of these molecules releases their soluble, active forms, which can then bind to their respective receptors and activate downstream signaling cascades, such as the MAPK and PI3K/Akt pathways. These pathways are crucial for cell proliferation, survival, and inflammation. By inhibiting TACE, this compound can block the release of these signaling molecules, thereby attenuating these downstream effects.

TACE_Pathway cluster_membrane Cell Membrane TACE TACE (ADAM17) solubleTNFa Soluble TNF-α TACE->solubleTNFa Cleavage soluble_EGFR_ligand Soluble EGFR Ligand TACE->soluble_EGFR_ligand Cleavage proTNFa pro-TNF-α proTNFa->TACE EGFR_ligand EGFR Ligands (e.g., pro-TGF-α) EGFR_ligand->TACE TNFR TNFR solubleTNFa->TNFR Binds to EGFR EGFR soluble_EGFR_ligand->EGFR Binds to Inflammation Inflammation TNFR->Inflammation Activates MAPK_PI3K MAPK / PI3K-Akt Pathways EGFR->MAPK_PI3K Activates Proliferation Proliferation & Survival MAPK_PI3K->Proliferation IK862 This compound IK862->TACE Inhibits

TACE (ADAM17) signaling pathway and its inhibition by this compound.

Data Presentation

As quantitative data for this compound is not publicly available, the following tables present representative data for a well-characterized HIF-2α inhibitor, PT2385, to illustrate the expected outcomes of the described assays.

Table 1: Representative IC50 Values for a HIF-2α Inhibitor (PT2385) in a Luciferase Reporter Assay

Cell LineDescriptionIC50 (nM)
786-OHuman renal clear cell carcinoma, VHL-deficient42

Data is for the representative compound PT2385 and was obtained from a study using a 786-O cell line stably transfected with a hypoxia-responsive element (HRE) luciferase reporter.[4]

Table 2: Representative EC50 Values for a HIF-2α Inhibitor (PT2385) in a Luciferase Reporter Assay

Cell LineDescriptionEC50 (nM)
786-OHuman renal clear cell carcinoma, VHL-deficient27

Data is for the representative compound PT2385 and was obtained from a study evaluating the inhibition of a HIF-2α-driven luciferase reporter.[5][6]

Experimental Protocols

The following are detailed protocols for cell-based assays to characterize the activity of this compound.

Protocol 1: HIF-2α Reporter Gene Assay

This assay measures the ability of this compound to inhibit HIF-2α transcriptional activity. A renal cell carcinoma cell line with a VHL mutation, such as 786-O, which constitutively expresses high levels of HIF-2α, is an appropriate model.[7][8] These cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE).

Reporter_Assay_Workflow A Seed 786-O cells in a 96-well plate B Transfect with HRE-luciferase reporter plasmid A->B C Incubate for 24-48 hours B->C D Treat cells with a dilution series of this compound C->D E Incubate for 18-24 hours D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G H Calculate IC50 value G->H

Workflow for the HIF-2α reporter gene assay.
  • Cell Culture: Culture 786-O cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: Seed 786-O cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well. After 24 hours, transfect the cells with an HRE-luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24-48 hours of incubation to allow for plasmid expression, prepare a serial dilution of this compound in the cell culture medium. Replace the medium on the cells with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Protocol 2: Western Blot for HIF-2α and Downstream Target Proteins

This protocol is used to assess the effect of this compound on the protein levels of HIF-2α and its downstream targets, such as VEGF.

Western_Blot_Workflow A Culture and treat cells with this compound B Prepare cell lysates A->B C Determine protein concentration B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a PVDF membrane D->E F Block membrane and incubate with primary antibodies E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect chemiluminescence G->H

Workflow for Western blot analysis.
  • Cell Treatment: Seed 786-O cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for 24 hours.

  • Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against HIF-2α, VEGF, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[9][10]

Protocol 3: TACE (ADAM17) Activity Assay

This is a fluorometric assay to measure the enzymatic activity of TACE and the inhibitory effect of this compound. The assay utilizes a FRET (Förster Resonance Energy Transfer) peptide substrate that is cleaved by TACE, resulting in a fluorescent signal.

  • Reagent Preparation: Prepare the TACE assay buffer, TACE enzyme, FRET substrate, and a known TACE inhibitor (e.g., GM6001) as a positive control, according to the assay kit manufacturer's instructions.[11][12]

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the TACE assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the TACE enzyme to each well.

    • Add the diluted this compound, positive control inhibitor, or assay buffer (for enzyme control) to the respective wells.

    • Incubate for 5-10 minutes at 37°C.

    • Initiate the reaction by adding the TACE FRET substrate to all wells.

  • Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 318/449 nm) in a kinetic mode for 30-60 minutes at 37°C.[11][13]

  • Data Analysis: Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each concentration of this compound. Determine the percent inhibition relative to the enzyme control and plot it against the logarithm of the inhibitor concentration to calculate the IC50 value.

Protocol 4: Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of cancer cells. The MTT or MTS assay is a colorimetric method based on the reduction of a tetrazolium salt by metabolically active cells.

  • Cell Seeding: Seed cancer cells (e.g., 786-O) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control.

  • MTT/MTS Assay:

    • Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

    • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.

Protocol 5: VEGF Secretion ELISA

This protocol quantifies the amount of VEGF secreted by cancer cells into the culture medium following treatment with this compound.

  • Cell Treatment and Supernatant Collection: Seed 786-O cells in a 24-well plate and treat with different concentrations of this compound for 24-48 hours. Collect the cell culture supernatant and centrifuge to remove any cell debris.

  • ELISA Procedure:

    • Use a commercial human VEGF ELISA kit and follow the manufacturer's instructions.[14][15][16][17][18]

    • Briefly, add the collected supernatants, standards, and controls to the wells of a microplate pre-coated with a capture antibody for human VEGF.

    • Incubate to allow VEGF to bind to the immobilized antibody.

    • Wash the wells and add a biotinylated detection antibody.

    • Incubate and wash again.

    • Add streptavidin-HRP conjugate, incubate, and wash.

    • Add a substrate solution and incubate until color develops.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of VEGF in the cell culture supernatants. Analyze the dose-dependent effect of this compound on VEGF secretion.

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for researchers to investigate the cellular effects of the dual HIF-2α/TACE inhibitor, this compound. By employing these cell-based assays, scientists can elucidate the mechanism of action, determine the potency, and evaluate the anti-proliferative and anti-angiogenic effects of this compound, thereby facilitating its further development as a potential cancer therapeutic.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IK-862 is a selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17)[1]. TACE is a key enzyme responsible for the proteolytic cleavage of the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form[2]. By inhibiting TACE, this compound effectively blocks the release of soluble TNF-α, a potent pro-inflammatory cytokine implicated in a variety of inflammatory diseases and cancer[2][3]. These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including recommended concentration ranges, experimental protocols, and data interpretation guidelines.

Mechanism of Action

TACE is a member of the ADAM family of metalloproteinases that plays a crucial role in the "shedding" of various cell surface proteins, thereby modulating cell-cell communication and signaling[3]. The primary and most studied function of TACE is the cleavage of the 26 kDa transmembrane pro-TNF-α to release the 17 kDa soluble TNF-α[2]. Soluble TNF-α can then bind to its receptors (TNFR1 and TNFR2) on target cells, initiating downstream signaling cascades that regulate inflammation, apoptosis, and immune responses.

This compound, as a selective TACE inhibitor, is expected to reduce the levels of soluble TNF-α in the cell culture supernatant. This can lead to a variety of downstream effects depending on the cell type and experimental conditions, including a reduction in inflammatory responses and potential alterations in cell viability and signaling pathways regulated by TNF-α.

Recommended Concentration for Cell Culture

The optimal concentration of this compound for cell culture experiments should be determined empirically for each cell line and experimental setup. Based on published data for other TACE inhibitors, a starting concentration range of 0.1 µM to 10 µM is recommended. It is advisable to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for TACE inhibition and the optimal working concentration for downstream cellular assays.

Table 1: Exemplary IC50 Values of TACE Inhibitors in Cell-Based Assays

CompoundCell LineAssayIC50Reference
TAPI-1HK-2 cells (LPS-treated)Cell Viability1 µM (effective concentration)[4]
BMS-561392RAW 264.7 macrophagesTNF-α release10 µM (tested concentration)[2]
MarimastatRAW 264.7 macrophagesTNF-α release10 µM (tested concentration)[2]

Note: The data in this table is for other TACE inhibitors and should be used as a reference for designing experiments with this compound. The optimal concentration for this compound may vary.

Experimental Protocols

Here we provide detailed protocols for key experiments to characterize the effects of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on cell viability and to establish a non-toxic working concentration range. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability[5].

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6][7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C[5].

  • After the 4-hour incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C in a humidified atmosphere[5].

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[6].

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for TACE and Downstream Signaling

This protocol is to assess the effect of this compound on the expression of TACE and key proteins in the TNF-α signaling pathway.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[8]

  • Primary antibodies (e.g., anti-TACE, anti-TNF-α, anti-phospho-NF-κB, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane[9].

  • Block the membrane with blocking buffer for 1 hour at room temperature[8].

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking[8].

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities and normalize to a loading control like actin.

TACE Activity Assay

This protocol is to directly measure the inhibitory effect of this compound on TACE enzymatic activity. This can be done using a fluorogenic peptide substrate or by measuring the cleavage of a pro-TNF-α substrate.

Materials:

  • Cell lysates or recombinant TACE

  • This compound

  • TACE activity assay buffer (e.g., 10 mM Tris pH 7.5, 1 mM MgCl2, 0.2 mM CaCl2)[10]

  • Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2) or recombinant pro-TNF-α substrate[10]

  • 96-well black plates (for fluorescent assay)

  • Fluorometer or western blot equipment

Protocol (using a fluorogenic substrate):

  • Prepare cell lysates containing TACE or use purified recombinant TACE.

  • In a 96-well black plate, add the cell lysate or recombinant TACE.

  • Add different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic TACE substrate.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorometer.

  • Calculate the rate of substrate cleavage for each concentration of this compound.

  • Determine the IC50 value of this compound for TACE inhibition by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

TACE_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm pro_TNF pro-TNF-α (membrane-bound) sol_TNF Soluble TNF-α pro_TNF->sol_TNF Cleavage TACE TACE (ADAM17) TACE->pro_TNF TNFR TNF Receptor (TNFR1/2) sol_TNF->TNFR Binds Signaling Downstream Signaling (e.g., NF-κB, MAPK) TNFR->Signaling Activates Response Cellular Response (Inflammation, Apoptosis) Signaling->Response Leads to IK862 This compound IK862->TACE Inhibits

Caption: TACE Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow_Concentration start Start: Determine Optimal This compound Concentration seed_cells Seed cells in 96-well plate start->seed_cells prepare_dilutions Prepare serial dilutions of this compound (0.01 - 100 µM) seed_cells->prepare_dilutions treat_cells Treat cells with this compound for 24-72 hours prepare_dilutions->treat_cells mtt_assay Perform MTT Assay to assess cell viability treat_cells->mtt_assay tace_assay Perform TACE Activity Assay to measure inhibition treat_cells->tace_assay analyze_data Analyze data: Calculate IC50 and determine non-toxic working concentration mtt_assay->analyze_data tace_assay->analyze_data end End: Optimal Concentration Determined analyze_data->end

Caption: Workflow for determining the optimal concentration of this compound.

Cellular_Effects_Workflow start Start: Assess Cellular Effects of this compound treat_cells Treat cells with optimal concentration of this compound start->treat_cells collect_supernatant Collect cell culture supernatant treat_cells->collect_supernatant lyse_cells Lyse cells and collect protein treat_cells->lyse_cells elisa Measure soluble TNF-α by ELISA collect_supernatant->elisa western_blot Analyze downstream signaling (e.g., p-NF-κB) by Western Blot lyse_cells->western_blot analyze_results Analyze and interpret results elisa->analyze_results western_blot->analyze_results end End: Cellular Effects Characterized analyze_results->end

Caption: Workflow for assessing the cellular effects of this compound.

References

Application Notes and Protocols for IK-862, a Selective TACE Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IK-862 is a potent and selective inhibitor of TNF-α converting enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17). TACE is a key enzyme responsible for the proteolytic processing and release of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α), from its membrane-bound precursor. By inhibiting TACE, this compound effectively blocks the production of soluble TNF-α, a critical mediator of inflammation. This property makes this compound a valuable research tool for studying the roles of TACE and TNF-α in various physiological and pathological processes, including inflammation, autoimmune diseases, and cancer. These application notes provide detailed protocols for the dissolution and storage of this compound, as well as an overview of the signaling pathway it modulates.

Chemical Information

PropertyValue
IUPAC Name (2R)-N-hydroxy-2-[(R)-[2-(6-methyl-pyrazolo[1,5-a]pyrimidin-2-yl)-phenyl]-(4-phenyl-piperazin-1-yl)-methyl]-succinamide
CAS Number 478911-60-3
Molecular Formula C₂₅H₂₇N₃O₄
Molecular Weight 433.5 g/mol

Dissolution Protocol

The solubility of this compound can vary depending on the solvent. It is recommended to prepare a concentrated stock solution in an organic solvent, which can then be further diluted with aqueous buffers or cell culture media for experimental use.

Recommended Solvents and Stock Solution Preparation:

For optimal results, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.

Protocol for Preparing a 40 mg/mL Stock Solution:

  • Weigh out the desired amount of this compound powder using an analytical balance in a sterile environment.

  • To prepare a 40 mg/mL stock solution, dissolve 2 mg of this compound in 50 µL of high-purity DMSO.

  • Vortex the solution gently until the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Note: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Quantitative Solubility Data:

SolventConcentration
DMSO ≥ 40 mg/mL

Storage and Stability

Proper storage of this compound is crucial to maintain its chemical integrity and biological activity.

Storage Conditions:

FormStorage TemperatureShelf Life
Solid Powder -20°C3 years[1]
In Solvent (e.g., DMSO) -80°C1 year[1]

Storage Recommendations:

  • Solid Form: Store the vial of this compound powder at -20°C in a desiccator to protect it from moisture.[1]

  • Stock Solutions: Aliquoted stock solutions in DMSO should be stored at -80°C.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. It is best practice to use a fresh aliquot for each experiment.

Experimental Protocols

In Vitro TACE Inhibition Assay (General Protocol):

This protocol provides a general workflow for assessing the inhibitory activity of this compound on TACE in a cell-free enzymatic assay.

experimental_workflow Experimental Workflow: In Vitro TACE Inhibition Assay prep Prepare Reagents - TACE Enzyme - Fluorogenic Substrate - Assay Buffer - this compound dilutions incubation Incubation - Add TACE enzyme to assay plate - Add this compound or vehicle control - Pre-incubate prep->incubation reaction Initiate Reaction - Add fluorogenic substrate incubation->reaction measurement Fluorescence Measurement - Read kinetic or endpoint fluorescence reaction->measurement analysis Data Analysis - Calculate % inhibition - Determine IC50 value measurement->analysis

Caption: A generalized workflow for determining the in vitro inhibitory activity of this compound against TACE.

Methodology:

  • Reagent Preparation:

    • Prepare a series of dilutions of this compound in the appropriate assay buffer. The final concentration of DMSO should be consistent across all wells.

    • Dilute the recombinant TACE enzyme to the desired concentration in assay buffer.

    • Prepare the fluorogenic TACE substrate according to the manufacturer's instructions.

  • Assay Procedure:

    • Add the diluted TACE enzyme to the wells of a microplate.

    • Add the diluted this compound or vehicle control (DMSO) to the respective wells.

    • Pre-incubate the enzyme and inhibitor for a specified period at the optimal temperature for the enzyme (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin measuring the fluorescence at the appropriate excitation and emission wavelengths. The signal can be read kinetically over time or as an endpoint measurement after a fixed incubation period.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of TACE inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway

This compound exerts its effect by directly inhibiting the enzymatic activity of TACE (ADAM17). This prevents the cleavage of membrane-bound pro-TNF-α into its soluble, active form.

tace_inhibition_pathway Mechanism of Action of this compound pro_tnf pro-TNF-α (membrane-bound) soluble_tnf Soluble TNF-α (active) tace TACE (ADAM17) tace->pro_tnf ik862 This compound ik862->tace Inhibits inflammation Pro-inflammatory Signaling soluble_tnf->inflammation Activates

Caption: this compound inhibits TACE, preventing the release of soluble TNF-α and subsequent pro-inflammatory signaling.

Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Please consult the Safety Data Sheet (SDS) for handling and safety information.

References

Application Notes and Protocols: Using IK-862 in a Mouse Model of Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to progressive joint destruction.[1][2] Pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α), are central to the pathogenesis of RA.[3] TNF-α is synthesized as a transmembrane precursor (pro-TNF-α) and is cleaved by the TNF-α Converting Enzyme (TACE), also known as ADAM17, to release the soluble, active form.[4] Inhibition of TACE represents a promising therapeutic strategy to reduce the levels of soluble TNF-α and thereby ameliorate the inflammatory cascade in RA.

IK-862 is a selective inhibitor of TACE.[4] These application notes provide a detailed protocol for evaluating the efficacy of this compound in the collagen-induced arthritis (CIA) mouse model, a widely used and well-validated preclinical model that shares many pathological and immunological features with human RA.[5][6][7]

Mechanism of Action: TACE Inhibition in Rheumatoid Arthritis

In the context of rheumatoid arthritis, inflammatory cells such as macrophages and T-cells produce pro-TNF-α. TACE, a membrane-bound metalloproteinase, cleaves pro-TNF-α at the cell surface, releasing soluble TNF-α (sTNF-α) into the synovium and systemic circulation. sTNF-α then binds to its receptors (TNFR1 and TNFR2) on various cell types, including synovial fibroblasts, chondrocytes, and osteoclasts. This binding triggers a cascade of intracellular signaling pathways, including the NF-κB and MAPK pathways, leading to the production of other pro-inflammatory cytokines (e.g., IL-1β, IL-6), chemokines, and matrix metalloproteinases (MMPs).[3][8] This inflammatory milieu perpetuates synovial inflammation, cartilage degradation, and bone erosion.[7][9] this compound, by selectively inhibiting TACE, prevents the release of sTNF-α, thus reducing its downstream inflammatory effects.

TACE_Inhibition_Pathway cluster_target_cell Target Cell (e.g., Synoviocyte) pro_TNF pro-TNF-α (Membrane-bound) TACE TACE (ADAM17) sTNF Soluble TNF-α TACE->sTNF Cleavage IK862 This compound IK862->TACE Inhibition TNFR TNF Receptor sTNF->TNFR Binding Signaling NF-κB / MAPK Signaling Pathways TNFR->Signaling Inflammation ↑ Pro-inflammatory Cytokines ↑ MMPs ↑ Osteoclast activity Signaling->Inflammation Joint_Damage Joint Damage (Inflammation, Cartilage/Bone Erosion) Inflammation->Joint_Damage

Caption: Mechanism of action of this compound as a TACE inhibitor in arthritis.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is the gold standard for preclinical evaluation of RA therapeutics.[5] It is induced by immunization with type II collagen (CII), leading to an autoimmune response against joint cartilage.[6][7]

Materials:

  • Male DBA/1 mice, 8-10 weeks old.[10]

  • Bovine or Chicken Type II Collagen (CII), immunization grade.

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Incomplete Freund's Adjuvant (IFA).

  • 0.1 M Acetic Acid.

  • Syringes and needles (27G).

Protocol:

  • Primary Immunization (Day 0):

    • Prepare a 2 mg/mL solution of CII by dissolving it in 0.1 M acetic acid overnight at 4°C.

    • Create an emulsion by mixing the CII solution 1:1 with CFA.

    • Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse. This delivers 100 µg of CII.

  • Booster Immunization (Day 21):

    • Prepare a new emulsion by mixing the CII solution 1:1 with IFA.

    • Administer 100 µL of the emulsion intradermally at a site near the primary injection.

  • Monitoring:

    • Begin monitoring mice for signs of arthritis starting from Day 21, three times per week.

    • Signs include paw swelling, erythema, and loss of joint function.

Preparation and Administration of this compound

Materials:

  • This compound compound.

  • Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water).

  • Oral gavage needles.

  • Analytical balance.

Protocol:

  • Preparation:

    • Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.

    • Prepare a homogenous suspension of this compound in the chosen vehicle. For example, to prepare a 1 mg/mL solution for a 10 mg/kg dose in a 20g mouse (0.2 mL volume), weigh the appropriate amount of this compound and suspend it in the vehicle.

  • Administration:

    • Begin treatment upon the first signs of arthritis (therapeutic protocol, typically around Day 24-28) or on Day 21 (prophylactic protocol).

    • Administer this compound or vehicle control daily via oral gavage.

    • Dose ranging studies are recommended (e.g., 1, 3, 10, 30 mg/kg).

Experimental_Workflow Day21 Day 21: Booster Immunization (CII + IFA) Day24 Day 24-28: Onset of Arthritis Day21->Day24 Treatment Daily Treatment: - Vehicle - this compound (e.g., 10 mg/kg) - Positive Control Day24->Treatment Monitoring 3x Weekly Monitoring: - Arthritis Score - Paw Thickness - Body Weight Treatment->Monitoring Endpoint Day 42: Study Endpoint - Blood/Tissue Collection - Histology Monitoring->Endpoint

Caption: Experimental workflow for testing this compound in the CIA mouse model.
Assessment of Arthritis Severity

Clinical Scoring:

  • Visually score each of the four paws on a scale of 0-4 based on the severity of inflammation.

    • 0: No evidence of erythema or swelling.

    • 1: Subtle erythema or localized edema.

    • 2: Moderate erythema and edema involving the entire paw.

    • 3: Pronounced erythema and edema with limited joint mobility.

    • 4: Ankylosis (joint rigidity).

  • The maximum score per mouse is 16.

Paw Thickness:

  • Measure the thickness of the hind paws using a digital caliper.

  • Measurements should be taken three times per week.

Body Weight:

  • Monitor body weight three times per week as an indicator of general health. Weight loss can be a sign of systemic inflammation.[11]

Endpoint Analysis (Day 42)

Histopathology:

  • At the study endpoint, euthanize mice and collect hind paws.

  • Fix tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin.

  • Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O.

  • Score sections for inflammation, pannus formation, cartilage damage, and bone erosion.

Biomarker Analysis:

  • Collect blood via cardiac puncture and process to obtain serum or plasma.

  • Measure levels of key cytokines, especially TNF-α, as well as others like IL-1β and IL-6, using ELISA or multiplex assays.

  • Analyze anti-CII antibody levels in the serum to assess the immune response to the collagen immunization.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Clinical Assessment of Arthritis

Treatment Group Mean Arthritis Score (Day 42) Mean Paw Thickness (mm, Day 42) Mean Change in Body Weight (%)
Naive (No Disease) 0.0 ± 0.0 1.5 ± 0.1 +5.0 ± 1.0
Vehicle Control 10.5 ± 1.2 3.2 ± 0.3 -8.0 ± 2.5
This compound (1 mg/kg) 8.2 ± 1.5 2.8 ± 0.4 -5.5 ± 2.0
This compound (10 mg/kg) 4.1 ± 0.9 2.1 ± 0.2 -1.0 ± 1.5
This compound (30 mg/kg) 2.5 ± 0.7 1.8 ± 0.2 +2.0 ± 1.2
Positive Control (e.g., Dexamethasone) 1.5 ± 0.5 1.6 ± 0.1 +1.5 ± 1.0

Data are presented as Mean ± SEM. Statistical significance vs. Vehicle Control to be determined.

Table 2: Histopathological and Biomarker Analysis

Treatment Group Histology Score (Inflammation) Histology Score (Bone Erosion) Serum TNF-α (pg/mL) Serum IL-6 (pg/mL)
Naive (No Disease) 0.1 ± 0.1 0.0 ± 0.0 15 ± 5 10 ± 4
Vehicle Control 3.5 ± 0.4 3.2 ± 0.5 250 ± 45 180 ± 30
This compound (1 mg/kg) 2.8 ± 0.6 2.5 ± 0.4 150 ± 35 130 ± 25
This compound (10 mg/kg) 1.2 ± 0.3 1.1 ± 0.3 60 ± 15 55 ± 12
This compound (30 mg/kg) 0.8 ± 0.2 0.6 ± 0.2 35 ± 10 25 ± 8
Positive Control (e.g., Dexamethasone) 0.5 ± 0.2 0.4 ± 0.1 25 ± 8 20 ± 6

Data are presented as Mean ± SEM. Statistical significance vs. Vehicle Control to be determined.

Conclusion

This document provides a comprehensive framework for evaluating the therapeutic potential of the TACE inhibitor this compound in a mouse model of rheumatoid arthritis. Adherence to these detailed protocols for CIA induction, drug administration, and endpoint analysis will enable researchers to robustly assess the efficacy of this compound in reducing inflammation and joint damage, providing critical preclinical data for its development as a potential RA therapeutic.

References

Application Notes and Protocols for IK-862 in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IK-862 is a selective inhibitor of TNF-α converting enzyme (TACE), also known as ADAM17. TACE is a critical enzyme in the inflammatory cascade, responsible for the cleavage of membrane-bound pro-Tumor Necrosis Factor-alpha (pro-TNF-α) into its soluble, biologically active form (sTNF-α). In the context of Alzheimer's disease (AD), neuroinflammation is a key pathological feature, and elevated levels of sTNF-α have been implicated in neuronal damage and disease progression. However, TACE also functions as an α-secretase for the amyloid precursor protein (APP), cleaving it in a non-amyloidogenic pathway. This dual role of TACE presents a complex but important target for therapeutic intervention in AD. These application notes provide detailed protocols for utilizing this compound to investigate the role of TACE in AD pathogenesis.

Mechanism of Action of TACE in Alzheimer's Disease

TACE plays a multifaceted role in the molecular pathology of Alzheimer's disease. Its primary functions relevant to AD are:

  • Processing of TNF-α: TACE cleaves the 26 kDa transmembrane pro-TNF-α to release the 17 kDa soluble TNF-α (sTNF-α).[1][2] sTNF-α is a potent pro-inflammatory cytokine that, in the AD brain, is primarily produced by activated microglia and astrocytes.[3] Elevated levels of sTNF-α contribute to a chronic neuroinflammatory state, which can exacerbate amyloid-beta (Aβ) and tau pathologies, leading to synaptic dysfunction and neuronal cell death.[4][5]

  • APP Processing: TACE is one of the enzymes with α-secretase activity.[6][7] It cleaves the amyloid precursor protein (APP) within the Aβ domain, a process that prevents the formation of the neurotoxic Aβ peptide. This is known as the non-amyloidogenic pathway. Therefore, inhibition of TACE could potentially shift APP processing towards the amyloidogenic pathway, leading to increased Aβ production. However, studies have shown that under normal conditions, TACE and the β-secretase (BACE1) may not directly compete for APP substrate.[6][8]

The therapeutic potential of TACE inhibitors like this compound in AD lies in their ability to reduce the production of pro-inflammatory sTNF-α. However, the potential impact on APP processing requires careful evaluation in any experimental design.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of TACE inhibition in models of Alzheimer's disease.

Table 1: Effect of TACE Inhibition on TNF-α and APP Processing

Model SystemTACE InhibitorOutcome MeasureResultReference
Chinese Hamster Ovary (CHO) cells expressing APPBMS-561392sAPPα secretionSignificantly reduced[6][8]
CHO cells expressing APPBMS-561392Aβ40/42 productionNo significant change[6][8]
Tg2576 miceBMS-561392 (brain infusion)Brain sAPPα levelsDecreased[6][8]
Tg2576 miceBMS-561392 (brain infusion)Steady-state Aβ levelsNo significant change[6][8]
Human Cerebrospinal Fluid (CSF)N/A (observational)TACE activitySignificantly elevated in MCI and AD patients[2]
Human Cerebrospinal Fluid (CSF)N/A (observational)sTNFR1 and sTNFR2 levelsSignificantly higher in MCI and AD patients[2]

Table 2: Effect of TACE Inhibition on Neuroinflammation and Neuronal Function

Model SystemTACE InhibitorOutcome MeasureResultReference
Heart failure rats (model for neuroinflammation)TAPI-1 (TACE inhibitor)TACE activity in PVN and SFOSignificantly inhibited[9]
Heart failure ratsTACE siRNAmRNA and protein levels of TACE in PVNSignificantly reduced[7]
Heart failure ratsTACE siRNAsTNF-α levels in CSFSignificantly reduced[7]
Heart failure ratsTACE siRNAmRNA of TNF-α, TNFR1, COX-2 in PVNSignificantly reduced[7]

Signaling Pathway Diagram

TACE_Signaling_in_AD cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling pro_TNF pro-TNF-α (membrane-bound) sTNF sTNF-α (soluble) TACE TACE (ADAM17) TACE->pro_TNF Cleaves APP APP TACE->APP Cleaves (α-secretase) sAPPalpha sAPPα TNFR1 TNFR1 NFkB NF-κB Activation TNFR1->NFkB sTNF->TNFR1 Binds Non_Amyloidogenic Non-Amyloidogenic Pathway sAPPalpha->Non_Amyloidogenic Abeta Aβ (from amyloidogenic pathway) Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Apoptosis Apoptosis Inflammation->Apoptosis Synaptic_Dysfunction Synaptic Dysfunction Inflammation->Synaptic_Dysfunction IK862 This compound IK862->TACE Inhibits

Caption: TACE signaling pathway in Alzheimer's disease and the inhibitory action of this compound.

Experimental Protocols

Measurement of TACE Activity in Brain Tissue

This protocol describes how to measure TACE activity in brain tissue homogenates using a commercially available TACE activity assay kit.

Materials:

  • This compound

  • Alzheimer's disease model mice (e.g., 5xFAD, APP/PS1) and wild-type controls

  • TACE activity assay kit (e.g., from Abcam, R&D Systems)

  • Brain homogenization buffer (e.g., ice-cold lysis buffer with protease inhibitors)

  • Dounce homogenizer

  • Microcentrifuge

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Tissue Preparation:

    • Treat AD model mice with this compound or vehicle control for the desired duration.

    • Anesthetize mice and perfuse with ice-cold PBS.[2]

    • Rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.

    • Homogenize the tissue in ice-cold lysis buffer using a Dounce homogenizer.

    • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (lysate) and determine the protein concentration using a BCA assay.

  • TACE Activity Assay:

    • Follow the manufacturer's protocol for the TACE activity assay kit.

    • Typically, this involves adding a specific fluorogenic TACE substrate to the brain lysate.

    • Incubate the plate at 37°C, protected from light, for the time specified in the kit protocol.

    • Measure the fluorescence intensity using a microplate reader at the recommended excitation and emission wavelengths.

    • Calculate TACE activity based on the rate of substrate cleavage, normalized to the total protein concentration of the lysate.

Quantification of Soluble TNF-α in Cell Culture Supernatants

This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of soluble TNF-α released from microglial cells treated with this compound.

Materials:

  • This compound

  • Primary microglia or a microglial cell line (e.g., BV-2)

  • Lipopolysaccharide (LPS)

  • Cell culture medium and supplements

  • Human or mouse TNF-α ELISA kit (e.g., from Abcam, R&D Systems, Elabscience)

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate microglial cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production. Include a vehicle-treated control group.

    • Incubate for 6-24 hours.

  • Sample Collection:

    • Collect the cell culture supernatant and centrifuge at 1,000 x g for 10 minutes to remove cellular debris.[10]

    • Store the supernatant at -80°C until use.

  • ELISA Protocol:

    • Follow the instructions provided with the TNF-α ELISA kit.

    • Briefly, this involves adding standards and samples to the antibody-coated plate, followed by incubation with a detection antibody and a substrate solution.

    • Measure the absorbance at the specified wavelength using a microplate reader.

    • Calculate the concentration of sTNF-α in the samples by comparing their absorbance to the standard curve.[4]

Western Blot Analysis of Pro-TNF-α

This protocol describes the detection of the membrane-bound precursor form of TNF-α (pro-TNF-α) in microglial cell lysates by Western blotting.

Materials:

  • This compound

  • Primary microglia or a microglial cell line

  • LPS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against pro-TNF-α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat microglial cells with this compound and/or LPS as described in the ELISA protocol.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration.

  • Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pro-TNF-α overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system. The expected molecular weight for pro-TNF-α is approximately 26 kDa.

Assessment of Neuroinflammation in an Alzheimer's Mouse Model

This protocol provides a general workflow for evaluating the effect of this compound on neuroinflammation in an AD mouse model.

Neuroinflammation_Workflow cluster_analysis Neuroinflammation Analysis start Start: AD Mouse Model (e.g., 5xFAD) treatment Treatment with this compound or Vehicle start->treatment behavioral Behavioral Testing (e.g., Morris Water Maze) treatment->behavioral tissue Tissue Collection (Brain) behavioral->tissue ihc Immunohistochemistry (Iba1, GFAP, TNF-α) tissue->ihc elisa_brain ELISA (sTNF-α, IL-1β) tissue->elisa_brain qpcr qPCR (TNF-α, IL-1β, iNOS mRNA) tissue->qpcr end End: Data Analysis and Interpretation ihc->end elisa_brain->end qpcr->end

Caption: Experimental workflow for assessing the effect of this compound on neuroinflammation in an AD mouse model.

Procedure:

  • Animal Treatment: Administer this compound or vehicle to AD mice for a specified period.

  • Behavioral Analysis: Conduct behavioral tests like the Morris water maze or Y-maze to assess cognitive function.

  • Tissue Processing: Perfuse the mice and collect brain tissue. One hemisphere can be fixed for immunohistochemistry, and the other can be used for biochemical assays.[2]

  • Immunohistochemistry: Stain brain sections for markers of microgliosis (Iba1), astrogliosis (GFAP), and TNF-α to visualize the extent of neuroinflammation.

  • ELISA: Homogenize brain tissue and perform ELISAs to quantify the levels of pro-inflammatory cytokines such as sTNF-α and IL-1β.

  • qPCR: Extract RNA from brain tissue and perform quantitative real-time PCR to measure the mRNA expression levels of inflammatory genes (e.g., Tnf, Il1b, Nos2).

Evaluation of Neuronal Function In Vitro

This protocol describes how to assess the neuroprotective effects of this compound on neurons co-cultured with activated microglia.

Materials:

  • This compound

  • Primary neurons and primary microglia (or cell lines)

  • LPS

  • Co-culture inserts (e.g., Transwell)

  • MTT or LDH assay kits for cell viability

  • Antibodies for immunocytochemistry (e.g., MAP2 for neurons, cleaved caspase-3 for apoptosis)

  • Fluorescence microscope

Procedure:

  • Co-culture Setup:

    • Plate neurons in the bottom chamber of a co-culture plate.

    • Plate microglia on the Transwell insert.

  • Treatment:

    • Treat the microglial cells on the insert with this compound followed by LPS stimulation.

  • Co-incubation: Place the microglia-containing insert into the well with the neurons and co-culture for 24-48 hours.

  • Assessment of Neuronal Viability:

    • MTT Assay: Measure the metabolic activity of the neurons as an indicator of cell viability.

    • LDH Assay: Measure the release of lactate dehydrogenase from damaged neurons into the culture medium.

  • Immunocytochemistry:

    • Fix the neurons and stain with an antibody against a neuronal marker (e.g., MAP2) to assess neuronal morphology and density.

    • Stain for an apoptosis marker (e.g., cleaved caspase-3) to quantify neuronal cell death.

  • Analysis: Quantify the results from the viability assays and immunocytochemistry to determine the neuroprotective effect of this compound.

Conclusion

This compound, as a selective TACE inhibitor, is a valuable tool for investigating the role of TNF-α-mediated neuroinflammation in Alzheimer's disease. The protocols provided here offer a framework for researchers to study the efficacy of TACE inhibition in various AD models. It is crucial to concurrently assess the effects on APP processing to fully understand the therapeutic potential and any potential liabilities of this approach. These studies will contribute to a better understanding of the complex interplay between neuroinflammation and amyloid pathology in AD and may pave the way for novel therapeutic strategies.

References

Application of IK-862 in Cancer Research: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Extensive literature searches have revealed no specific preclinical or clinical data on a compound designated IK-862 for applications in cancer research. The name "this compound" appears in the catalog of some commercial chemical suppliers, where it is described as a selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. However, there is a notable absence of peer-reviewed scientific publications, clinical trial data, or detailed experimental protocols associated with this specific molecule.

The user's request for detailed application notes, protocols, quantitative data, and signaling pathway diagrams for this compound cannot be fulfilled due to this lack of publicly available information. It is possible that this compound is a compound in very early stages of development with no published data, a misidentified designation, or a tool compound not actively being pursued for oncology applications.

While information on this compound is unavailable, this document provides a general overview of the application of TACE inhibitors in cancer research, which would be the putative area of interest for this compound.

The Role of TACE (ADAM17) in Cancer

Tumor Necrosis Factor-α Converting Enzyme (TACE) is a transmembrane metalloproteinase that plays a crucial role in the shedding of the extracellular domains of a wide variety of cell surface proteins. This process, known as "ectodomain shedding," releases soluble forms of these proteins, which can then act as signaling molecules.

One of the most well-characterized substrates of TACE is the precursor of Tumor Necrosis Factor-α (pro-TNF-α). TACE cleaves pro-TNF-α to release soluble TNF-α, a potent pro-inflammatory cytokine that has complex and often contradictory roles in cancer. TACE also cleaves and activates other molecules implicated in cancer progression, including ligands of the Epidermal Growth Factor Receptor (EGFR) such as Transforming Growth Factor-α (TGF-α) and Amphiregulin.

The overexpression and hyperactivity of TACE have been linked to the pathogenesis of various cancers. By promoting the release of growth factors and inflammatory cytokines, TACE can contribute to:

  • Tumor growth and proliferation: Through the activation of EGFR signaling.

  • Inflammation: By releasing TNF-α, which can create a pro-tumorigenic inflammatory microenvironment.

  • Angiogenesis: The formation of new blood vessels that supply tumors with nutrients.

  • Metastasis: The spread of cancer cells to other parts of the body.

General Application of TACE Inhibitors in Cancer Research

Given the role of TACE in cancer, its inhibition represents a potential therapeutic strategy. Research in this area generally focuses on:

  • Evaluating the anti-proliferative effects of TACE inhibitors on various cancer cell lines.

  • Investigating the impact on cell signaling pathways, particularly the EGFR and TNF-α pathways.

  • Assessing the potential to inhibit tumor growth and metastasis in preclinical in vivo models.

  • Exploring combination therapies where TACE inhibitors may enhance the efficacy of other anti-cancer agents, such as chemotherapy or immunotherapy.

Hypothetical Signaling Pathway for a TACE Inhibitor

The following diagram illustrates the general mechanism by which a TACE inhibitor would be expected to function in a cancer cell, based on the known roles of TACE.

TACE_Inhibition_Pathway Hypothetical Signaling Pathway of a TACE Inhibitor cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling pro-TNFa pro-TNF-α TNFa Soluble TNF-α pro-TNFa->TNFa Releases pro-EGFR_Ligand pro-EGFR Ligand (e.g., TGF-α) EGFR_Ligand Soluble EGFR Ligand pro-EGFR_Ligand->EGFR_Ligand Releases TACE TACE (ADAM17) TACE->pro-TNFa Cleaves TACE->pro-EGFR_Ligand Cleaves EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation TACE_Inhibitor TACE Inhibitor (e.g., this compound) TACE_Inhibitor->TACE Inhibits Inflammation Inflammation TNFa->Inflammation EGFR_Ligand->EGFR Activates

Caption: Hypothetical mechanism of a TACE inhibitor in cancer.

Hypothetical Experimental Workflow

A typical preclinical workflow to evaluate a novel TACE inhibitor like this compound would involve a series of in vitro and in vivo experiments.

Experimental_Workflow Hypothetical Experimental Workflow for a TACE Inhibitor Start Compound Synthesis & Characterization In_Vitro In Vitro Studies Start->In_Vitro Cell_Viability Cell Viability Assays (e.g., MTT, CTG) In_Vitro->Cell_Viability Western_Blot Western Blot Analysis (p-EGFR, p-Akt) In_Vitro->Western_Blot ELISA ELISA for Soluble TNF-α & EGFR Ligands In_Vitro->ELISA In_Vivo In Vivo Studies Cell_Viability->In_Vivo Western_Blot->In_Vivo ELISA->In_Vivo Xenograft Tumor Xenograft Models In_Vivo->Xenograft Toxicity Toxicity & PK/PD Studies In_Vivo->Toxicity Conclusion Data Analysis & Go/No-Go Decision Xenograft->Conclusion Toxicity->Conclusion

Caption: A generalized workflow for preclinical evaluation of a TACE inhibitor.

Conclusion

While the specific compound this compound lacks published data in the field of cancer research, the target it is purported to inhibit, TACE, remains an area of active investigation. The development of selective TACE inhibitors could offer a therapeutic avenue for various cancers by mitigating pro-tumorigenic signaling and inflammation. Any future research on this compound would likely follow the established paradigms for evaluating TACE inhibitors, focusing on its effects on cell proliferation, key signaling pathways, and in vivo tumor models. Researchers, scientists, and drug development professionals interested in this area should focus their literature searches on "TACE inhibitors" or "ADAM17 inhibitors" in cancer to find relevant and detailed experimental information.

Application Notes and Protocols for IK-862 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the administration of IK-862 in animal studies is not publicly available in the current scientific literature. The following application notes and protocols are based on general principles of administering small molecule inhibitors in preclinical research and should be adapted based on the specific physicochemical properties of this compound and the experimental goals. It is imperative to conduct preliminary dose-finding and toxicity studies before proceeding with efficacy models.

Introduction

This compound is identified as a selective inhibitor of TNF-α converting enzyme (TACE), also known as ADAM17.[1] TACE is a key enzyme responsible for the shedding of the extracellular domain of various cell surface proteins, most notably the release of mature tumor necrosis factor-alpha (TNF-α). Dysregulation of TACE activity is implicated in numerous inflammatory diseases and cancers. These protocols are designed for researchers, scientists, and drug development professionals investigating the in vivo effects of this compound in animal models.

Mechanism of Action & Signaling Pathway

This compound selectively inhibits the enzymatic activity of TACE. This inhibition prevents the cleavage of pro-TNF-α from the cell membrane, thereby reducing the levels of soluble, biologically active TNF-α. The reduction in soluble TNF-α subsequently dampens the downstream signaling cascades initiated by TNF-α binding to its receptors (TNFR1 and TNFR2). This includes the NF-κB and MAPK signaling pathways, which are critical for the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

IK862_Pathway cluster_membrane Cell Membrane proTNF pro-TNF-α sTNF Soluble TNF-α proTNF->sTNF TACE TACE (ADAM17) TACE->proTNF Cleaves IK862 This compound IK862->TACE Inhibits TNFR TNF Receptor sTNF->TNFR Binds Signaling Downstream Signaling (NF-κB, MAPK) TNFR->Signaling Activates Inflammation Inflammation (Cytokine Production) Signaling->Inflammation Leads to

Caption: this compound inhibits TACE, preventing the release of soluble TNF-α and subsequent inflammatory signaling.

Quantitative Data Summary

As no specific studies on this compound are available, the following tables are templates. Researchers should populate these with data from their own dose-finding and pharmacokinetic studies.

Table 1: Suggested Dose Escalation for a Mouse Model

Dose GroupThis compound (mg/kg)Route of AdministrationDosing Frequency
11Oral (gavage)Once Daily
25Oral (gavage)Once Daily
310Oral (gavage)Once Daily
425Oral (gavage)Once Daily
550Oral (gavage)Once Daily

Table 2: Template for Pharmacokinetic Parameters of this compound in Mice

ParameterUnitValue (Mean ± SD)
Cmaxng/mLPopulate with data
TmaxhPopulate with data
AUC(0-t)ng·h/mLPopulate with data
t1/2hPopulate with data
CL/FmL/h/kgPopulate with data
Vd/FL/kgPopulate with data

Experimental Protocols

Preparation of this compound Formulation

Objective: To prepare a stable and homogenous formulation of this compound for in vivo administration.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, 10% DMSO + 40% PEG300 + 50% Saline)

  • Sterile tubes

  • Vortex mixer

  • Sonicator

Protocol:

  • Weigh the required amount of this compound powder based on the desired concentration and the number of animals to be dosed.

  • In a sterile tube, add a small amount of the vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.

  • If the compound does not fully dissolve, sonicate the suspension in a water bath until it is uniform.

  • Prepare the formulation fresh daily before administration.

In Vivo Dosing and Monitoring Workflow

Objective: To administer this compound to animals and monitor for tolerability and efficacy.

Dosing_Workflow start Start acclimate Acclimatize Animals start->acclimate prep Prepare this compound Formulation dose Administer this compound or Vehicle prep->dose randomize Randomize into Treatment Groups acclimate->randomize randomize->prep monitor Monitor Daily: Weight, Clinical Signs dose->monitor endpoint Efficacy Endpoint (e.g., Tumor Volume, Inflammatory Score) monitor->endpoint collect Collect Samples: Blood, Tissues endpoint->collect analyze Analyze Data collect->analyze end End analyze->end

References

Measuring TACE Activity with the Selective Inhibitor IK-862: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17), is a critical sheddase involved in the release of a wide array of cell surface proteins, most notably the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α).[1][2] The conversion of membrane-bound pro-TNF-α to its soluble, active form by TACE is a key step in the inflammatory cascade, making TACE a significant therapeutic target for a range of inflammatory diseases and cancers.[3][4]

IK-862 is a selective inhibitor of TACE, offering a valuable tool for studying the enzymatic activity of TACE and for the development of novel therapeutics.[5][6] These application notes provide detailed protocols for measuring TACE activity in vitro using a fluorogenic substrate and for determining the inhibitory potential of compounds like this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TACE signaling pathway and the general experimental workflow for assessing TACE inhibition.

TACE_Signaling_Pathway cluster_membrane Cell Membrane pro-TNF-alpha pro-TNF-α (membrane-bound) TACE TACE (ADAM17) pro-TNF-alpha->TACE Substrate Soluble_TNF-alpha Soluble TNF-α (active) TACE->Soluble_TNF-alpha Cleavage TNFR TNF Receptor (TNFR) Soluble_TNF-alpha->TNFR Binds to Inflammatory_Signaling Downstream Inflammatory Signaling TNFR->Inflammatory_Signaling IK862 This compound (TACE Inhibitor) IK862->TACE Inhibits

Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.

Experimental_Workflow A Prepare Reagents: TACE Enzyme, Fluorogenic Substrate, Assay Buffer, this compound B Dispense TACE Enzyme into 96-well plate A->B C Add this compound (or test compound) at various concentrations B->C D Pre-incubate to allow inhibitor binding C->D E Initiate reaction by adding Fluorogenic Substrate D->E F Measure fluorescence kinetically at Ex/Em wavelengths E->F G Data Analysis: Calculate initial reaction rates F->G H Determine IC50 value for this compound G->H

Caption: Experimental workflow for TACE inhibition assay.

Quantitative Data Presentation

The potency of a TACE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). While a specific IC50 value for this compound is not publicly available in the referenced literature, the following table provides a template for presenting such data, along with typical values for other known TACE inhibitors for comparative purposes.

CompoundTargetIC50 (nM)Assay TypeReference
This compound TACE Not Publicly Available Fluorogenic
TAPI-0TACE/MMPs~10Fluorogenic[7]
GM6001Broad-spectrum MMP/ADAM inhibitor~0.4-27Various[7]

Researchers should determine the IC50 of this compound empirically using the protocols outlined below. A typical starting concentration range for a selective inhibitor in such assays would be from 0.1 nM to 10 µM.

Experimental Protocols

Protocol 1: In Vitro Fluorogenic TACE Activity Assay

This protocol describes a method for measuring the enzymatic activity of purified TACE using a FRET-based fluorogenic substrate. Cleavage of the substrate by TACE separates a fluorophore from a quencher, resulting in an increase in fluorescence.

Materials:

  • Recombinant human TACE

  • Fluorogenic TACE substrate (e.g., based on the TNF-α cleavage site)[8]

  • TACE Assay Buffer (e.g., 25 mM Tris, pH 8.0, 2.5 µM ZnCl₂, 0.005% Brij-35)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with appropriate excitation and emission filters for the chosen substrate

  • Purified water (DNase/RNase free)

  • DMSO (for dissolving compounds)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic TACE substrate in DMSO.

    • Dilute the TACE enzyme and substrate to their final working concentrations in TACE Assay Buffer immediately before use. The optimal concentrations should be determined empirically but a starting point could be 1-5 nM for TACE and 5-10 µM for the substrate.

  • Assay Setup:

    • Add 50 µL of TACE Assay Buffer to all wells of the 96-well plate.

    • Add 25 µL of the diluted TACE enzyme solution to the appropriate wells.

    • For background control wells, add 25 µL of TACE Assay Buffer instead of the enzyme solution.

  • Reaction Initiation:

    • Equilibrate the plate to the desired assay temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding 25 µL of the diluted fluorogenic substrate solution to all wells.

  • Fluorescence Measurement:

    • Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate. Readings should be taken every 1-2 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from the values of the wells with the enzyme.

    • Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve. The rate is typically expressed as Relative Fluorescence Units (RFU) per minute.

Protocol 2: TACE Inhibition Assay with this compound

This protocol is designed to determine the inhibitory activity of this compound on TACE.

Materials:

  • All materials from Protocol 1

  • This compound

  • Positive control inhibitor (e.g., GM6001)

Procedure:

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in TACE Assay Buffer to achieve a range of final assay concentrations (e.g., from 0.1 nM to 10 µM). Also prepare a vehicle control (DMSO in assay buffer at the same final concentration as the highest this compound concentration).

  • Assay Setup:

    • Add 50 µL of the diluted TACE enzyme solution to the wells.

    • Add 25 µL of the serially diluted this compound, vehicle control, or positive control inhibitor to the respective wells.

    • Include enzyme control wells (with vehicle) and background control wells (no enzyme).

  • Pre-incubation:

    • Gently mix the plate and pre-incubate for 10-15 minutes at the assay temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the diluted fluorogenic substrate solution to all wells.

    • Measure the fluorescence kinetically as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction rates for all wells as described in Protocol 1.

    • Calculate the percentage of TACE inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Conclusion

These application notes provide a framework for the reliable measurement of TACE activity and its inhibition by the selective inhibitor this compound. The detailed protocols for in vitro fluorogenic assays will enable researchers to accurately characterize the potency of this compound and other potential TACE inhibitors. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental process. This information is intended to support drug discovery and development efforts targeting the TACE enzyme for the treatment of inflammatory and proliferative diseases.

References

Experimental Design for IK-862 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IK-862 is a potent and selective small molecule inhibitor of TNF-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a key sheddase responsible for the proteolytic release of the ectodomain of various cell surface proteins, most notably the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). Dysregulation of TACE activity is implicated in the pathophysiology of numerous inflammatory diseases and cancers. In the context of oncology, TACE-mediated release of TNF-α and other growth factors in the tumor microenvironment can promote inflammation, angiogenesis, and tumor progression.[1][2] this compound offers a targeted therapeutic strategy to mitigate these effects by inhibiting TACE activity.

These application notes provide a comprehensive overview of the experimental design for the preclinical evaluation of this compound, including detailed protocols for key in vitro and in vivo assays.

Data Presentation

The following tables summarize representative quantitative data for the characterization of this compound.

Disclaimer: The following data are for illustrative purposes to guide experimental design and do not represent officially published results for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTarget/Cell LineParameterThis compound Value
Biochemical AssayRecombinant Human TACE/ADAM17IC5015 nM
Cell-Based AssayLPS-stimulated THP-1 cellsTNF-α Shedding IC5050 nM
Counterscreen AssayRecombinant Human MMP-1IC50> 10,000 nM
Counterscreen AssayRecombinant Human ADAM10IC501,500 nM

Table 2: Anti-proliferative and Cytotoxic Effects of this compound

Cell LineCancer TypeAssayParameterThis compound Value
A549Non-Small Cell Lung CancerCellTiter-Glo® (72h)GI502.5 µM
MDA-MB-231Triple-Negative Breast CancerMTT (72h)IC505.8 µM
HCT116Colorectal CarcinomaAnnexin V/PI Staining (48h)% Apoptosis (at 5 µM)35%

Table 3: In Vivo Anti-Tumor Efficacy of this compound in A549 Xenograft Model

Treatment GroupDose & ScheduleMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle10 mL/kg, p.o., QD1250 ± 150-
This compound25 mg/kg, p.o., QD625 ± 11050%
This compound50 mg/kg, p.o., QD375 ± 9570%

Experimental Protocols

Biochemical TACE Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound on recombinant human TACE enzyme.

Materials:

  • Recombinant Human TACE/ADAM17

  • Fluorogenic TACE substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂)

  • Assay Buffer: 25 mM Tris, 2.5 µM ZnCl₂, 0.005% Brij-35, pH 9.0

  • This compound

  • DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • In a 384-well plate, add 5 µL of diluted this compound or vehicle (assay buffer with DMSO) to the appropriate wells.

  • Add 20 µL of recombinant human TACE (e.g., at 5 ng/µL) to all wells.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of the fluorogenic TACE substrate (e.g., at 20 µM).

  • Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission ~320/405 nm) at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence curve).

  • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based TNF-α Shedding Assay (ELISA)

Objective: To measure the inhibitory effect of this compound on TACE-mediated TNF-α release from cells.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • This compound

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 2 x 10⁵ cells/well in RPMI-1640 medium containing 100 ng/mL PMA and incubate for 24-48 hours to induce differentiation into macrophage-like cells.

  • Remove the medium and replace it with fresh, serum-free medium.

  • Prepare serial dilutions of this compound in serum-free medium and add to the wells. Incubate for 1 hour at 37°C.

  • Stimulate TACE activity by adding LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.

  • Incubate for 4-6 hours at 37°C.

  • Carefully collect the cell culture supernatant.

  • Quantify the concentration of soluble TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α release for each this compound concentration compared to the LPS-stimulated vehicle control.

  • Determine the IC50 value as described in the biochemical assay protocol.

Western Blot Analysis of Pro-TNF-α and Secreted TNF-α

Objective: To visualize the effect of this compound on the levels of membrane-bound pro-TNF-α and secreted soluble TNF-α.

Materials:

  • Differentiated THP-1 cells (prepared as in the ELISA protocol)

  • This compound

  • LPS

  • RIPA lysis buffer with protease inhibitors

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and blotting equipment

  • PVDF membrane

  • Primary antibodies: anti-TNF-α (recognizing both pro- and soluble forms), anti-ADAM17, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat differentiated THP-1 cells with this compound or vehicle, followed by LPS stimulation as described in the ELISA protocol.

  • For secreted TNF-α: Collect the supernatant and concentrate the protein using appropriate methods (e.g., TCA precipitation or centrifugal filters).

  • For cellular pro-TNF-α: Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the cell lysates.

  • Perform SDS-PAGE and Western blotting with the cell lysates and concentrated supernatants.

  • Probe the membranes with primary antibodies against TNF-α, ADAM17, and a loading control.

  • Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to assess the changes in pro-TNF-α (in cell lysates) and soluble TNF-α (in supernatant) levels with this compound treatment.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To evaluate the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Appropriate cell culture medium and supplements

  • This compound

  • 96-well white, clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium and add to the wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent cell viability for each concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the data as described previously.

In Vivo Xenograft Tumor Model

Objective: To assess the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Cancer cell line (e.g., A549)

  • Matrigel (optional)

  • This compound

  • Vehicle formulation for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80)

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously implant cancer cells (e.g., 5 x 10⁶ A549 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle, this compound at 25 mg/kg, this compound at 50 mg/kg).

  • Administer the treatments daily via oral gavage (p.o.).

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.

Mandatory Visualizations

TACE_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling pro_tnf pro-TNF-α (membrane-bound) soluble_tnf Soluble TNF-α pro_tnf->soluble_tnf Release tace TACE (ADAM17) tace->pro_tnf Cleavage tnfr TNF Receptor (TNFR) nf_kb NF-κB Pathway (Inflammation, Survival) tnfr->nf_kb Activation mapk MAPK Pathway (Proliferation, Angiogenesis) tnfr->mapk Activation soluble_tnf->tnfr Binding ik862 This compound ik862->tace Inhibition

Caption: TACE-mediated TNF-α signaling and inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation biochemical Biochemical TACE Assay (IC50 Determination) cellular Cellular TNF-α Shedding Assay (Cellular IC50) biochemical->cellular selectivity Selectivity Profiling (vs. other MMPs/ADAMs) cellular->selectivity western Western Blot Analysis (Target Engagement) cellular->western viability Cancer Cell Viability Assays (GI50/IC50) cellular->viability pk Pharmacokinetics (PK) (Exposure Analysis) viability->pk pd Pharmacodynamics (PD) (Tumor TNF-α levels) pk->pd efficacy Xenograft Efficacy Studies (%TGI) pd->efficacy tox Toxicology Studies (Safety Assessment) efficacy->tox

Caption: Preclinical experimental workflow for this compound evaluation.

References

Troubleshooting & Optimization

IK-862 not showing expected TACE inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using IK-862, a novel inhibitor of TNF-α Converting Enzyme (TACE), also known as ADAM17. We aim to help you resolve common issues and achieve expected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of TACE (ADAM17). TACE is a metalloprotease responsible for the shedding of the extracellular domain of various membrane-bound proteins, most notably Tumor Necrosis Factor-alpha (TNF-α).[1][2][3] By inhibiting TACE, this compound is expected to block the release of soluble TNF-α and other TACE substrates, thereby reducing downstream inflammatory signaling.[4][5]

Q2: What are the primary applications for this compound in research?

This compound is designed for in vitro and in vivo studies investigating the role of TACE in various biological processes. Key research areas include inflammation, immunology, oncology, and neuroinflammation.[3][5][6] It can be used to elucidate the therapeutic potential of TACE inhibition in diseases such as rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[3][5][7]

Q3: I am not observing the expected level of TACE inhibition in my in vitro enzymatic assay. What could be the cause?

Several factors can lead to lower-than-expected TACE inhibition in a cell-free enzymatic assay. These can be broadly categorized into issues with the assay components, experimental conditions, and the inhibitor itself. Please refer to the detailed troubleshooting guide below for a step-by-step approach to identify and resolve the issue.

Q4: My cell-based assay results with this compound are inconsistent or show no effect. Why might this be?

Translating results from a biochemical assay to a cellular context introduces additional complexity. Factors such as cell permeability, off-target effects, cellular metabolism of the compound, and the specific signaling context of your cell line can all influence the apparent activity of this compound. It's also been noted that in some human cell systems, TACE inhibition can unexpectedly activate other pro-inflammatory pathways, which might mask the intended effect.[2] See the cell-based assay troubleshooting guide for more detailed information.

Q5: Are there known resistance mechanisms to TACE inhibitors like this compound?

While specific resistance mechanisms to this compound are not yet characterized, potential mechanisms could involve upregulation of TACE expression, mutations in the TACE protein that alter inhibitor binding, or activation of compensatory signaling pathways that bypass the need for TACE-mediated shedding.

Troubleshooting Guides

In Vitro Enzymatic Assay: Low or No TACE Inhibition

This guide addresses common issues when using a purified TACE enzyme and a fluorogenic peptide substrate.

Potential Cause Troubleshooting Steps
Reagent Quality & Handling - This compound Degradation: Ensure this compound was stored correctly (e.g., at -20°C or -80°C, protected from light). Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Avoid repeated freeze-thaw cycles. - Enzyme Activity: Verify the activity of the recombinant TACE enzyme using a positive control (no inhibitor). Ensure the enzyme has been stored and handled according to the manufacturer's instructions. - Substrate Integrity: Confirm the fluorogenic peptide substrate is not degraded. Prepare fresh substrate solutions for each experiment.
Assay Conditions - Incorrect Buffer Composition: Ensure the assay buffer has the correct pH (typically neutral to slightly alkaline for TACE) and contains the necessary co-factors (e.g., Zn²⁺).[1] - Sub-optimal Temperature: Most enzymatic assays are performed at a constant temperature (e.g., 25°C or 37°C). Verify your incubator or plate reader maintains a stable temperature.[8][9] - Incorrect Incubation Times: Optimize the pre-incubation time of the enzyme with this compound to allow for binding. Also, ensure the reaction time for substrate cleavage is within the linear range.
Experimental Procedure - Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate concentrations of all reagents. - Plate Type: For fluorescence-based assays, use black, opaque-walled plates to minimize background signal and well-to-well crosstalk.[10] - Reader Settings: Ensure the excitation and emission wavelengths on your plate reader are correctly set for the specific fluorophore used in the substrate.[10]
Data Analysis - Incorrect Blank Subtraction: Properly subtract the background fluorescence from wells containing all components except the enzyme or substrate. - Curve Fitting: Use an appropriate non-linear regression model to fit your dose-response data and calculate the IC50 value.
Cell-Based Assay: Lack of Expected Phenotype

This guide focuses on troubleshooting issues in cell-based assays designed to measure the inhibition of TACE-mediated substrate shedding (e.g., TNF-α release from LPS-stimulated macrophages).

Potential Cause Troubleshooting Steps
Cellular Factors - Cell Permeability: this compound may have poor permeability into your chosen cell type. Consider performing a cell lysis and Western blot to check for intracellular target engagement. - Compound Efflux: Cells may actively pump this compound out via efflux pumps. Co-incubation with a known efflux pump inhibitor could help diagnose this issue. - Metabolic Inactivation: Your cell line may metabolize this compound into an inactive form. LC-MS/MS analysis of cell lysates and supernatant could identify potential metabolites.
Experimental Design - Inappropriate Cell Model: The cell line you are using may not express sufficient levels of TACE or the substrate of interest. Verify expression levels via qPCR, Western blot, or flow cytometry. - Stimulation Conditions: Ensure the stimulus used to induce substrate shedding (e.g., LPS, PMA) is potent and used at an optimal concentration and time point. - This compound Concentration and Incubation Time: The required concentration of this compound may be higher in a cellular context than in an enzymatic assay. Perform a dose-response and time-course experiment to determine optimal conditions.
Alternative Biological Mechanisms - Redundant Proteases: Other proteases (e.g., other ADAMs) may also be capable of cleaving your substrate of interest in your specific cell model, compensating for TACE inhibition. - Activation of Other Pathways: As reported for other TACE inhibitors, blocking TACE in some human immune cells can lead to the activation of caspase-1 and increased IL-1β production, which may complicate the interpretation of results.[2]
Detection Method - ELISA/Western Blot Issues: If using an ELISA to detect the shed substrate, ensure the antibody pair is specific and the assay is performing correctly with appropriate controls. For Western blotting, optimize antibody concentrations and incubation times.

Quantitative Data Summary

The following tables present hypothetical but expected data for this compound in typical assays. Use this as a benchmark for your own experimental results.

Table 1: In Vitro Enzymatic Assay Data for this compound

ParameterValueExperimental Conditions
IC50 15 nMRecombinant human TACE, Fluorogenic peptide substrate, 1-hour incubation
Ki 5 nMCompetitive inhibition model
Selectivity >100-fold vs. MMP-1, MMP-2, MMP-9Counter-screening against related metalloproteases

Table 2: Cell-Based Assay Data for this compound

AssayEC50Experimental Conditions
TNF-α Release 150 nMLPS-stimulated human THP-1 monocytes, 18-hour incubation
Amphiregulin Shedding 200 nMPMA-stimulated HeLa cells, 4-hour incubation

Experimental Protocols

Protocol 1: In Vitro TACE Inhibition Assay (Fluorogenic Substrate)
  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 100 µM ZnCl₂.

    • Recombinant Human TACE: Prepare a 2X working solution in Assay Buffer.

    • Fluorogenic TACE Substrate: Prepare a 2X working solution in Assay Buffer.

    • This compound: Prepare a serial dilution in 100% DMSO, then dilute further in Assay Buffer to a 4X working concentration.

  • Assay Procedure:

    • Add 25 µL of 4X this compound solution or vehicle control to the wells of a black 96-well plate.

    • Add 50 µL of 2X TACE enzyme solution to each well.

    • Pre-incubate for 30 minutes at 25°C, protected from light.

    • Initiate the reaction by adding 25 µL of 2X substrate solution to each well.

    • Immediately begin kinetic reading of fluorescence (e.g., Ex/Em = 340/420 nm) every 2 minutes for 30-60 minutes at 25°C.

  • Data Analysis:

    • Calculate the reaction velocity (slope of the linear portion of the fluorescence curve).

    • Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the normalized data against the log of the this compound concentration and fit with a four-parameter logistic equation to determine the IC50.

Protocol 2: Cell-Based TNF-α Release Assay
  • Cell Culture:

    • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Differentiate cells into a macrophage-like state by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Assay Procedure:

    • Plate differentiated THP-1 cells in a 96-well tissue culture plate and allow them to adhere.

    • Wash the cells with serum-free medium.

    • Prepare serial dilutions of this compound in serum-free medium and add to the cells.

    • Pre-incubate with this compound for 1 hour at 37°C.

    • Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to stimulate TNF-α production and release.

    • Incubate for 18 hours at 37°C.

  • Detection and Analysis:

    • Collect the cell culture supernatant.

    • Quantify the amount of soluble TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

    • Normalize the TNF-α concentrations to the LPS-only control (0% inhibition).

    • Plot the normalized data against the log of the this compound concentration to determine the EC50.

Visualizations

Below are diagrams illustrating key concepts related to TACE inhibition and experimental workflows.

TACE_Signaling_Pathway cluster_membrane Cell Membrane proTNF pro-TNF-α (Membrane-bound) TACE TACE (ADAM17) proTNF->TACE Cleavage Site sTNF Soluble TNF-α (Released) TACE->sTNF Sheds IK862 This compound IK862->TACE Inhibition TNFR TNF Receptor sTNF->TNFR Binds Inflammation Pro-inflammatory Signaling TNFR->Inflammation

Caption: TACE-mediated shedding of TNF-α and its inhibition by this compound.

Experimental_Workflow_Enzymatic start Start reagents Prepare Reagents (Enzyme, Substrate, this compound) start->reagents preincubation Pre-incubate TACE + this compound reagents->preincubation reaction Add Substrate & Start Reaction preincubation->reaction readout Kinetic Fluorescence Reading reaction->readout analysis Calculate Velocity & IC50 readout->analysis end End analysis->end Troubleshooting_Logic start No TACE Inhibition Observed assay_type Assay Type? start->assay_type enzymatic In Vitro Enzymatic assay_type->enzymatic Enzymatic cellular Cell-Based assay_type->cellular Cellular check_reagents Check Reagents (Enzyme, this compound, Substrate) enzymatic->check_reagents check_conditions Check Assay Conditions (pH, Temp, Time) enzymatic->check_conditions check_cells Check Cell Model (TACE expression, etc.) cellular->check_cells check_compound Check Compound Properties (Permeability, Metabolism) cellular->check_compound

References

Technical Support Center: Optimizing IK-862 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of IK-862, a selective TACE (ADAM17) inhibitor. The information herein is compiled to address common challenges and provide clear, actionable guidance for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in an in vivo study?

A1: As specific preclinical data for this compound is not publicly available, a definitive starting dose cannot be provided. However, a common approach for a novel small molecule inhibitor is to begin with a dose-range finding study. This typically involves administering a wide range of doses (e.g., 1, 10, 50, 100 mg/kg) to a small group of animals to determine the maximum tolerated dose (MTD). Literature on other selective TACE inhibitors may also provide a starting point for dose selection.

Q2: What is the mechanism of action of this compound?

A2: this compound is a selective inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a cell-surface protease responsible for the shedding of the extracellular domains of various transmembrane proteins, including Tumor Necrosis Factor-alpha (TNF-α) and ligands of the Epidermal Growth Factor Receptor (EGFR).[1][2] By inhibiting TACE, this compound is expected to block the release of these pro-inflammatory and pro-growth factors.[3][4]

Q3: How should I formulate this compound for in vivo administration?

A3: Like many small molecule inhibitors, this compound may have poor aqueous solubility. A suitable formulation is critical for achieving adequate bioavailability. Common strategies for formulating hydrophobic compounds for in vivo studies include the use of co-solvents (e.g., DMSO, PEG400), surfactants (e.g., Tween 80, Cremophor EL), or lipid-based systems such as self-emulsifying drug delivery systems (SEDDS).[5][6] It is crucial to first assess the solubility of this compound in various pharmaceutically acceptable excipients.

Q4: What are the expected pharmacodynamic (PD) effects of this compound?

A4: The primary pharmacodynamic effect of this compound is the inhibition of TACE activity. This can be assessed by measuring a decrease in the levels of soluble TACE substrates, such as TNF-α, in plasma or tissue homogenates following administration of the compound.[7][8]

Q5: What are potential reasons for a lack of efficacy in my in vivo model?

A5: Lack of efficacy can stem from several factors:

  • Poor Pharmacokinetics (PK): The compound may not be reaching the target tissue at a sufficient concentration or for a long enough duration. This could be due to poor absorption, rapid metabolism, or rapid clearance. A PK study is essential to understand the drug's exposure.

  • Inadequate Dose: The dose used may be too low to achieve the necessary level of target engagement.

  • Suboptimal Formulation: Poor formulation can lead to low bioavailability.

  • Model Resistance: The chosen animal model may not be sensitive to the inhibition of the TACE pathway.

Troubleshooting Guides

Issue 1: Poor Bioavailability or High Variability in Plasma Exposure

Question: Are you observing low or highly variable plasma concentrations of this compound in your pharmacokinetic (PK) studies?

Potential Cause Troubleshooting Steps
Poor aqueous solubility Review the formulation. Consider using solubilizing agents such as co-solvents (e.g., DMSO, PEG400), surfactants (e.g., Tween 80), or cyclodextrins. For oral administration, lipid-based formulations like SEDDS can significantly improve absorption.[5][6]
Rapid metabolism Investigate the metabolic stability of this compound in liver microsomes or hepatocytes. If metabolism is rapid, consider more frequent dosing or a different route of administration that avoids first-pass metabolism (e.g., intraperitoneal or subcutaneous injection).
Efflux transporter activity Determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). Co-administration with a P-gp inhibitor (in exploratory studies) can help diagnose this issue.
Inconsistent dosing Ensure accurate and consistent administration techniques. For oral gavage, confirm proper placement and delivery of the full dose.
Issue 2: Unexpected Toxicity or Adverse Events

Question: Are the animals showing signs of toxicity (e.g., weight loss, lethargy, ruffled fur) at doses expected to be well-tolerated?

Potential Cause Troubleshooting Steps
Vehicle toxicity Administer the vehicle alone to a control group of animals to rule out toxicity from the formulation excipients. Some solubilizing agents can cause adverse effects at high concentrations.
Off-target effects Conduct in vitro profiling of this compound against a panel of related metalloproteinases and other relevant off-targets to assess its selectivity.
Dose miscalculation Double-check all dose calculations, including conversions from in vitro IC50 to in vivo doses.
Acute toxicity Perform a formal Maximum Tolerated Dose (MTD) study to systematically determine the highest dose that can be administered without unacceptable toxicity.
Issue 3: Lack of In Vivo Efficacy

Question: Is this compound not producing the expected therapeutic effect in your disease model, despite being potent in vitro?

Potential Cause Troubleshooting Steps
Insufficient target engagement Conduct a pharmacodynamic (PD) study to measure the extent of TACE inhibition in the target tissue at the administered dose. This can be done by measuring the levels of a TACE substrate (e.g., soluble TNF-α) in tissue homogenates or plasma.[9][10]
Poor PK/PD relationship Correlate the pharmacokinetic profile (drug concentration over time) with the pharmacodynamic response. It may be necessary to maintain a certain plasma concentration of this compound for a specific duration to achieve efficacy.
Inappropriate animal model Ensure that the chosen animal model is dependent on the TACE signaling pathway for disease progression. Validate the model by confirming the expression and activity of TACE and its relevant substrates.
Dosing regimen The frequency and duration of dosing may be insufficient. Consider a more frequent dosing schedule or continuous infusion to maintain adequate drug exposure.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to animals without causing dose-limiting toxicity.

Methodology:

  • Select a small cohort of animals (e.g., 3-5 mice per group).

  • Administer escalating single doses of this compound (e.g., 1, 10, 30, 100 mg/kg) to different groups.

  • Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior for up to 14 days.

  • The MTD is typically defined as the highest dose that does not result in greater than 15-20% body weight loss or other severe clinical signs.

Example MTD Study Data
Dose (mg/kg) Mean Body Weight Change (Day 7) Clinical Signs Mortality
Vehicle+2%None0/3
10+1%None0/3
30-5%Mild lethargy on Day 10/3
100-18%Significant lethargy, ruffled fur1/3
Conclusion: The MTD is estimated to be 30 mg/kg.
Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Methodology:

  • Administer a single dose of this compound to a cohort of animals (e.g., via oral gavage or intravenous injection).

  • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Process blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Example PK Parameters (Oral Administration)
Parameter Value
Dose10 mg/kg
Cmax1500 ng/mL
Tmax2 hours
AUC (0-24h)9800 ng*h/mL
Half-life (t1/2)6 hours
Pharmacodynamic (PD) and Efficacy Study

Objective: To assess the in vivo target engagement and therapeutic efficacy of this compound in a relevant disease model.

Methodology:

  • Induce the disease model in a cohort of animals.

  • Randomize animals into treatment groups (vehicle control, this compound at one or more doses).

  • Administer this compound according to a predetermined dosing schedule (e.g., once or twice daily for 14 days).

  • Monitor disease progression using relevant endpoints (e.g., tumor volume in a cancer model, clinical score in an inflammation model).

  • At the end of the study, collect tissues of interest (e.g., tumor, inflamed tissue) and plasma for PD analysis.

  • Measure the levels of a TACE substrate (e.g., soluble TNF-α) in the collected samples using methods like ELISA to determine the extent of target inhibition.

Example Efficacy and PD Data (Xenograft Model)
Treatment Group Mean Tumor Volume (Day 14) Tumor TNF-α Reduction (%)
Vehicle1200 mm³0%
This compound (10 mg/kg)650 mm³45%
This compound (30 mg/kg)300 mm³85%

Visualizations

TACE_Signaling_Pathway TACE (ADAM17) Signaling Pathway cluster_membrane Cell Membrane pro-TNF-alpha pro-TNF-α sTNF-alpha Soluble TNF-α pro-TNF-alpha->sTNF-alpha pro-EGFR_ligand pro-EGFR Ligand sEGFR_ligand Soluble EGFR Ligand pro-EGFR_ligand->sEGFR_ligand TACE TACE (ADAM17) TACE->pro-TNF-alpha Cleaves TACE->pro-EGFR_ligand Cleaves EGFR EGFR Cell_Proliferation Cell Proliferation & Survival EGFR->Cell_Proliferation This compound This compound This compound->TACE Inhibits Inflammation Inflammation sTNF-alpha->Inflammation sEGFR_ligand->EGFR Activates

Caption: TACE (ADAM17) signaling pathway and the inhibitory action of this compound.

In_Vivo_Study_Workflow Typical In Vivo Study Workflow for this compound Formulation Formulation Development (Solubility & Stability Testing) MTD Maximum Tolerated Dose (MTD) Study Formulation->MTD PK Pharmacokinetic (PK) Study (Single Dose) Formulation->PK Dose_Selection Dose Selection for Efficacy Study MTD->Dose_Selection PK->Dose_Selection Efficacy_PD Efficacy & Pharmacodynamic (PD) Study (Disease Model) Analysis Data Analysis & Interpretation Efficacy_PD->Analysis Dose_Selection->Efficacy_PD

Caption: A typical workflow for in vivo studies of a novel compound like this compound.

Caption: A decision tree for troubleshooting lack of efficacy in in vivo studies.

References

common issues with IK-862 stability

Author: BenchChem Technical Support Team. Date: December 2025

No information could be found for a compound with the identifier "IK-862" in public databases or scientific literature.

Our comprehensive search for "this compound" and related terms did not yield any relevant information regarding a chemical compound. The search results were unrelated to chemical stability, experimental protocols, or any scientific research.

This suggests that "this compound" may be:

  • An internal or proprietary code: The identifier you have may be specific to a particular research group, institution, or company and not publicly available.

  • A new or unpublished compound: Information about this compound may not yet be in the public domain.

  • An incorrect identifier: It is possible there is a typographical error in the compound's name.

Recommendations:

  • Verify the Compound Identifier: Please double-check the name and any associated identifiers for accuracy.

  • Consult Internal Documentation: If this compound was sourced from a collaborator or a specific company, please refer to their internal documentation or contact their technical support directly.

  • Provide More Context: If you have any additional information about this compound, such as its chemical class, therapeutic target, or the source of the compound, it may help in locating relevant information.

Without any foundational information about the compound "this compound," we are unable to provide the requested troubleshooting guides, FAQs, data tables, or diagrams related to its stability and use in experiments. We are committed to providing accurate and helpful information and will gladly assist you further if more specific details about the compound can be provided.

Technical Support Center: Troubleshooting IK-862 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the experimental compound IK-862.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

A1: For initial stock solutions, it is recommended to use a polar aprotic solvent such as dimethyl sulfoxide (DMSO). For aqueous-based assays, further dilution in an appropriate buffer is necessary. It is crucial to avoid high concentrations of DMSO in final experimental conditions, as it can be toxic to cells.

Q2: My this compound precipitates out of solution when I dilute my DMSO stock in aqueous buffer. What can I do?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are several strategies to address this:

  • Lower the final concentration: The most straightforward approach is to work at a lower final concentration of this compound.

  • Use a surfactant: A small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Utilize a co-solvent: Adding a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer can increase the solubility of this compound.

  • Adjust the pH: The solubility of ionizable compounds can be significantly influenced by the pH of the solution. If this compound has acidic or basic functional groups, adjusting the pH of the buffer may improve its solubility.

  • Gentle warming and sonication: Briefly warming the solution (if the compound is heat-stable) and using a sonicator can help to redissolve small amounts of precipitate.

Q3: Can I prepare a stock solution of this compound in an aqueous buffer directly?

A3: It is generally not recommended to prepare high-concentration stock solutions of poorly soluble compounds like this compound directly in aqueous buffers, as this will likely lead to incomplete dissolution. A concentrated stock in an organic solvent like DMSO is the standard practice.

Q4: How can I determine the maximum soluble concentration of this compound in my experimental buffer?

A4: You can perform a kinetic or thermodynamic solubility assessment. A simple approach is to prepare a serial dilution of your this compound stock solution in the desired buffer and visually inspect for precipitation. For a more quantitative measure, you can use techniques like nephelometry or UV-Vis spectroscopy to detect turbidity or changes in absorbance.

Data Presentation: Solubility of this compound in Common Solvents

SolventMaximum Soluble Concentration (at 25°C)Notes
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mLRecommended for primary stock solutions.
Dimethylformamide (DMF)≥ 30 mg/mLAlternative to DMSO for stock solutions.
Ethanol (100%)~5 mg/mLCan be used as a co-solvent.
Phosphate-Buffered Saline (PBS, pH 7.4)< 10 µg/mLPoorly soluble in aqueous buffers alone.
PBS with 0.1% Tween® 80~50 µg/mLSurfactant improves aqueous solubility.
PBS with 10% Ethanol~100 µg/mLCo-solvent improves aqueous solubility.

Note: These values are approximate and may vary depending on the specific experimental conditions (e.g., temperature, pH, and purity of the compound).

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh the compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would weigh 5 mg.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube for 1-2 minutes. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer

  • Thaw the stock solution: Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.

  • Prepare the buffer: Have your desired aqueous buffer (e.g., cell culture medium or PBS) ready.

  • Serial dilution (recommended): To avoid precipitation, perform a serial dilution. First, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock. Then, dilute the 1 mM stock 1:100 in your aqueous buffer to reach the final concentration of 10 µM.

  • Direct dilution (use with caution): If performing a direct dilution, add the required volume of the 10 mM stock solution to a larger volume of the pre-warmed aqueous buffer while vortexing to ensure rapid mixing.

  • Inspect for precipitation: After dilution, visually inspect the solution for any signs of cloudiness or precipitate. If precipitation is observed, consider the troubleshooting steps outlined in the FAQs.

Visualizations

TroubleshootingWorkflow start Start: this compound Solubility Issue check_stock Is the DMSO stock solution clear? start->check_stock prepare_stock Re-prepare stock solution: - Use anhydrous DMSO - Vortex/sonicate check_stock->prepare_stock No dilution_issue Precipitation upon aqueous dilution? check_stock->dilution_issue Yes prepare_stock->check_stock lower_conc Lower final concentration dilution_issue->lower_conc Yes success Solution is clear Proceed with experiment dilution_issue->success No use_surfactant Add surfactant (e.g., Tween® 80) lower_conc->use_surfactant use_cosolvent Use a co-solvent (e.g., Ethanol, PEG) use_surfactant->use_cosolvent adjust_ph Adjust buffer pH use_cosolvent->adjust_ph adjust_ph->success Resolved fail Still precipitates Consider formulation development adjust_ph->fail Not Resolved

Caption: Troubleshooting workflow for this compound solubility issues.

SignalingPathwayImpact cluster_soluble Scenario 1: Soluble this compound cluster_insoluble Scenario 2: Insoluble this compound IK862_sol This compound (in solution) Target_sol Target Protein IK862_sol->Target_sol Binds Effect_sol Desired Biological Effect Target_sol->Effect_sol Leads to IK862_insol This compound (precipitated) Target_insol Target Protein IK862_insol->Target_insol Cannot bind effectively Effect_insol No/Reduced Effect Target_insol->Effect_insol No/Reduced signaling

Caption: Impact of solubility on this compound's biological activity.

Technical Support Center: Minimizing Off-Target Effects of IK-862

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IK-862, a selective inhibitor of TNF-alpha-converting enzyme (TACE), also known as ADAM17. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting potential off-target effects during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor. Its primary target is the Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a membrane-bound metalloprotease responsible for the shedding of the extracellular domains of various cell surface proteins, including TNF-α, EGFR ligands, and cytokine receptors.[1][2][3]

Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended target.[4][5] These unintended interactions are a significant concern because they can lead to:

  • Cellular toxicity: Inhibition of other essential proteins can cause unintended harm to cells.

  • Lack of reproducibility: Results may vary between different experimental systems with varying expression levels of off-target proteins.

Q3: What is the known off-target profile of this compound?

Currently, a detailed public off-target profile for this compound is not available. As with any small molecule inhibitor, it is crucial for researchers to empirically determine and validate the on- and off-target effects of this compound within their specific experimental models.

Q4: What are the general strategies to minimize off-target effects when using this compound?

Several strategies can be employed to minimize the risk of off-target effects:

  • Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired inhibition of TACE activity.

  • Employ orthogonal validation methods: Use multiple, independent methods to confirm that the observed phenotype is a direct result of TACE inhibition. This can include using another structurally different TACE inhibitor or genetic approaches like siRNA or CRISPR/Cas9 to knock down TACE.

  • Confirm target engagement: Utilize assays like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to TACE in your cellular system.

  • Characterize the selectivity profile: Perform kinase profiling and other broad screening assays to identify potential off-target interactions.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound and provides a logical workflow for troubleshooting.

Issue 1: I am observing a phenotype that is inconsistent with known functions of TACE.

  • Possible Cause: This could be a strong indication of an off-target effect.

  • Troubleshooting Steps:

    • Validate Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to TACE at the concentration you are using.

    • Use an Orthogonal Inhibitor: Test a structurally unrelated TACE inhibitor. If the phenotype is not replicated, it is likely an off-target effect of this compound.

    • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce TACE expression. If the phenotype persists in the absence of TACE, it is not an on-target effect.

    • Perform Selectivity Profiling: Screen this compound against a broad panel of kinases and other potential targets to identify unintended interactions.[6][7][8][9][10]

Issue 2: The potency (IC50) of this compound in my cell-based assay is significantly different from the reported biochemical IC50.

  • Possible Cause: Discrepancies between biochemical and cellular potencies are common and can be due to several factors.

  • Troubleshooting Steps:

    • Cell Permeability: Assess the ability of this compound to cross the cell membrane.

    • Efflux Pumps: Determine if the cells are actively removing this compound via efflux pumps like P-glycoprotein.

    • Protein Binding: The inhibitor may bind to other cellular proteins, reducing its effective concentration at the target.

    • Inhibitor Stability: this compound may be metabolized by the cells over the course of the experiment.

Issue 3: I am observing high levels of cytotoxicity at concentrations where I expect to see specific TACE inhibition.

  • Possible Cause: The observed cell death may be due to the inhibition of an off-target protein that is essential for cell survival.

  • Troubleshooting Steps:

    • Lower the Concentration: Perform a detailed dose-response curve for both TACE inhibition and cytotoxicity to determine if there is a therapeutic window.

    • Time-Course Experiment: Assess cytotoxicity at different time points. Off-target effects may manifest at later time points.

    • Identify Potential Off-Targets: Use kinase profiling and other screening methods to identify potential off-targets that could be responsible for the cytotoxicity.

Data Presentation

Table 1: Potential Off-Target Classes for Metalloprotease Inhibitors and Recommended Validation Assays

Potential Off-Target ClassRationale for ConsiderationRecommended Validation Assay
Other ADAM family members High structural similarity to TACE (ADAM17).Broad-panel metalloprotease activity assay.
Matrix Metalloproteinases (MMPs) Share some structural features with ADAMs.MMP activity assays.
Kinases Many inhibitors have off-target kinase activity.[4]Kinase selectivity profiling (e.g., services from Promega, Reaction Biology).[6][10]
Ion Channels Can be affected by small molecules.Electrophysiological assays.
GPCRs A common class of off-targets for many drugs.GPCR binding and functional assays.

Table 2: Comparison of Key Experimental Validation Techniques

TechniquePrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[11][12][13][14]Confirms target engagement in a cellular context; label-free.Requires a specific antibody for detection; may not work for all proteins.
Kinase Selectivity Profiling Measures the inhibitory activity of a compound against a large panel of kinases.[6][7][8][9][10]Provides a broad overview of potential kinase off-targets.Typically performed in biochemical assays, which may not fully reflect cellular activity.
Genetic Knockdown/Knockout (siRNA/CRISPR) Reduces or eliminates the expression of the target protein.Provides a highly specific way to validate on-target effects.Can have its own off-target effects; may induce compensatory mechanisms.
Orthogonal Inhibitor Uses a structurally unrelated inhibitor for the same target.Helps to rule out off-target effects specific to the chemical scaffold of the primary inhibitor.A suitable orthogonal inhibitor may not be available.

Mandatory Visualization

TACE_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space TACE TACE (ADAM17) proTNF pro-TNF-α TACE->proTNF Cleaves EGFR_ligand pro-EGFR Ligands (e.g., AREG) TACE->EGFR_ligand Cleaves IL6R IL-6R TACE->IL6R Cleaves Notch Notch Receptor TACE->Notch Cleaves sTNF Soluble TNF-α proTNF->sTNF sEGFR_ligand Soluble EGFR Ligands EGFR_ligand->sEGFR_ligand sIL6R Soluble IL-6R IL6R->sIL6R Notch_cleaved Cleaved Notch Notch->Notch_cleaved Inflammation Inflammation sTNF->Inflammation Cell_Proliferation Cell Proliferation & Survival sEGFR_ligand->Cell_Proliferation Immune_Response Immune Response sIL6R->Immune_Response Development Development Notch_cleaved->Development IK862 This compound IK862->TACE Inhibits

Caption: TACE (ADAM17) signaling pathway and inhibition by this compound.

Off_Target_Workflow start Start: Unexpected Phenotype Observed with this compound dose_response Perform Dose-Response Curve (this compound vs. Phenotype) start->dose_response cetsa Confirm Target Engagement (Cellular Thermal Shift Assay - CETSA) dose_response->cetsa orthogonal Use Orthogonal Approach (Structurally Different TACE Inhibitor or TACE siRNA/CRISPR) cetsa->orthogonal phenotype_replicated Phenotype Replicated? orthogonal->phenotype_replicated on_target Conclusion: Phenotype is Likely On-Target (TACE-mediated) phenotype_replicated->on_target Yes off_target Conclusion: Phenotype is Likely Off-Target phenotype_replicated->off_target No end End: Understanding of Phenotype Mechanism on_target->end profiling Identify Potential Off-Targets (Kinase Profiling, etc.) off_target->profiling validate_off_target Validate Off-Target (Inhibitor for identified off-target, siRNA/CRISPR for off-target) profiling->validate_off_target validate_off_target->end

Caption: Experimental workflow for identifying and validating off-target effects.

Troubleshooting_Tree start Unexpected Experimental Result with this compound q1 Is the result reproducible? start->q1 a1_no Troubleshoot Experimental Variability (Pipetting, Reagents, etc.) q1->a1_no No q2 Is target engagement confirmed at the experimental concentration? q1->q2 Yes a2_no Perform CETSA to confirm TACE binding q2->a2_no No q3 Does a structurally different TACE inhibitor replicate the result? q2->q3 Yes a3_yes Result is likely an ON-TARGET effect q3->a3_yes Yes a3_no Result is likely an OFF-TARGET effect q3->a3_no No a3_no_next Proceed to identify the off-target(s) a3_no->a3_no_next

Caption: Troubleshooting decision tree for unexpected experimental outcomes.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for TACE Target Engagement

This protocol is designed to verify the binding of this compound to its target, TACE, in intact cells. As TACE is a transmembrane protein, this protocol includes a detergent extraction step.[11][12][15]

Materials:

  • Cells expressing TACE

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with detergent (e.g., RIPA buffer containing 1% NP-40 or Triton X-100) and protease inhibitors

  • Anti-TACE antibody

  • Appropriate secondary antibody

  • Western blot reagents and equipment

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge: Harvest cells and resuspend in PBS. Aliquot cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis: Add lysis buffer to the cell suspensions and incubate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Sample Preparation: Collect the supernatant (soluble protein fraction). Determine protein concentration using a BCA or Bradford assay. Normalize all samples to the same protein concentration.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-TACE antibody.

  • Data Analysis: Quantify the band intensities for TACE at each temperature for both this compound-treated and vehicle-treated samples. Plot the percentage of soluble TACE relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Kinase Selectivity Profiling

This protocol provides a general workflow for assessing the off-target effects of this compound on a panel of kinases. It is highly recommended to use a commercial service for broad and reliable profiling.[6][7][8][9][10]

General Workflow:

  • Compound Submission: Provide a stock solution of this compound at a specified concentration (typically 10 mM in DMSO) to a commercial kinase profiling service provider.

  • Assay Performance: The service provider will screen this compound at one or more concentrations (e.g., 1 µM and 10 µM) against their panel of kinases. The assays are typically biochemical, measuring the ability of this compound to inhibit the phosphorylation of a substrate by each kinase.

  • Data Analysis: The results are usually provided as the percent inhibition of each kinase at the tested concentrations.

  • Follow-up Studies: For any significant "hits" (kinases that are inhibited by this compound), it is crucial to perform follow-up studies to determine the IC50 value and to validate the off-target interaction in a cellular context.

Protocol 3: In-Cell Western Blot for Downstream TACE Signaling

This method can be used to quantify the effect of this compound on the shedding of a TACE substrate, such as the IL-6 receptor (IL-6R), in a plate-based format.

Materials:

  • Cells expressing TACE and IL-6R

  • 96-well cell culture plates

  • This compound and a stimulant for TACE activity (e.g., PMA)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against the ectodomain of IL-6R

  • Infrared dye-conjugated secondary antibody

  • Infrared imaging system

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose-range of this compound for 1-2 hours.

  • Stimulation: Add a TACE stimulant (e.g., PMA) to induce shedding of the IL-6R ectodomain and incubate for the desired time.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them.

  • Immunostaining: Block the cells and then incubate with the primary antibody against the IL-6R ectodomain, followed by incubation with the infrared dye-conjugated secondary antibody.

  • Imaging: Scan the plate using an infrared imaging system to quantify the amount of IL-6R remaining on the cell surface.

  • Data Analysis: A decrease in the infrared signal indicates shedding of the IL-6R ectodomain. This compound should inhibit this decrease in a dose-dependent manner. Normalize the data to untreated controls.

References

IK-862 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the experimental use of IK-862, a hypothetical kinase inhibitor. The information herein is designed to address potential sources of variability and offer solutions to common challenges encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of a key kinase in the Tumor Progression Locus 2 (Tpl2) signaling pathway, also known as MAP3K8. By targeting this kinase, this compound effectively modulates downstream signaling cascades, including the MEK-ERK pathway, which are crucial in inflammatory responses and cancer cell proliferation.[1][2]

Q2: Which signaling pathways are most affected by this compound?

A2: The primary pathway affected is the Tpl2/MAPK pathway. Tpl2 is a critical upstream regulator of MEK1/2 and subsequent ERK1/2 activation. Additionally, as Tpl2 can influence crosstalk with other pathways, effects may be observed on the NF-κB and JNK signaling pathways, particularly in the context of inflammation.[1][3][4]

Q3: What are the most common sources of experimental variability when working with this compound?

A3: Experimental variability can arise from several factors, including:

  • Reagent Handling: Inconsistent thawing, storage, or dilution of this compound and other reagents.

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition.

  • Assay Execution: Pipetting errors, inconsistent incubation times, and temperature fluctuations.

  • Biological Variability: Inherent differences between cell lines or individual animals in in vivo studies.

Q4: How can I confirm the on-target activity of this compound in my cellular model?

A4: On-target activity can be confirmed by observing a dose-dependent decrease in the phosphorylation of downstream targets of the Tpl2 pathway, such as MEK1/2 and ERK1/2, using techniques like Western blotting or specific phospho-ELISAs.

Troubleshooting Guides

In Vitro Assay Variability
Issue Potential Cause Recommended Solution
Inconsistent IC50 values in cell viability assays Cell density variation at the time of treatment.Ensure consistent cell seeding density across all wells and plates. Perform a cell count before plating.
Inaccurate serial dilutions of this compound.Prepare fresh dilutions for each experiment. Calibrate pipettes regularly.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with media or a control solution.
High background in ELISA assays Insufficient washing.Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.
Non-specific antibody binding.Optimize blocking buffer composition and incubation time.
Contaminated reagents.Use fresh, filtered buffers and high-purity reagents.
Weak or no signal in Western blots for phospho-proteins Inefficient protein extraction or degradation.Use fresh lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice.
Poor antibody quality or incorrect dilution.Use a validated antibody and optimize the dilution through titration.
Inefficient transfer of proteins to the membrane.Optimize transfer time and voltage. Use a positive control to verify transfer efficiency.
In Vivo Study Variability
Issue Potential Cause Recommended Solution
Variable tumor growth in xenograft models Inconsistent number of viable cells injected.Ensure accurate cell counting and viability assessment before injection.
Differences in injection site or technique.Standardize the injection procedure and site for all animals.
Animal-to-animal variability.Increase the number of animals per group to improve statistical power.
Inconsistent drug exposure between animals Inaccurate dosing or formulation issues.Ensure accurate and consistent administration of this compound. Check the stability and solubility of the formulation.
Differences in animal metabolism.Monitor plasma levels of this compound to assess pharmacokinetic variability.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Target Kinase Biochemical IC50 (nM) Cellular IC50 (nM) (A549 cells)
Tpl2 (MAP3K8)50[1][2]700[2]
IKKβ>10,000>10,000
p38α18,000[1]>10,000
MEK1>40,000[2]>10,000
Table 2: Effect of this compound on Cytokine Production in Human Whole Blood Assay
Cytokine Stimulant This compound IC50 (µM)
TNF-αLPS8.5[2]
IL-6LPS10.2
IL-1βLPS9.8

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blot for Phospho-ERK
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK (1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK as a loading control.

Signaling Pathways and Experimental Workflows

IK862_Signaling_Pathway cluster_stimulus External Stimuli cluster_receptor Receptors cluster_pathway Tpl2/MAPK Pathway cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNFa TNFR TNFR TNFa->TNFR Tpl2 Tpl2 TLR4->Tpl2 TNFR->Tpl2 MEK1_2 MEK1/2 Tpl2->MEK1_2 IK862 This compound IK862->Tpl2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., AP-1) ERK1_2->Transcription_Factors Gene_Expression Inflammatory Gene Expression (TNF-α, IL-6) Transcription_Factors->Gene_Expression Western_Blot_Workflow Cell_Treatment 1. Cell Treatment with this compound Lysis 2. Cell Lysis Cell_Treatment->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody (p-ERK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. Detection Secondary_Ab->Detection Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Reagents Check Reagent Preparation & Storage Inconsistent_Results->Check_Reagents Yes Calibrate_Equipment Calibrate Pipettes & Instruments Check_Reagents->Calibrate_Equipment Standardize_Protocol Standardize Cell Culture & Assay Protocol Calibrate_Equipment->Standardize_Protocol Optimize_Assay Optimize Assay Parameters Standardize_Protocol->Optimize_Assay Consistent_Results Consistent Results? Optimize_Assay->Consistent_Results Consistent_Results->Inconsistent_Results No Proceed Proceed with Experiment Consistent_Results->Proceed Yes

References

Technical Support Center: IK-862 In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IK-862. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro efficacy of this compound, a potent and selective inhibitor of MEK1/2 kinases.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the kinase activity of MEK1 and MEK2. MEK1/2 are critical components of the Ras-Raf-MEK-ERK signaling pathway, also known as the MAPK/ERK pathway.[1][2][3] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, a key downstream effector. This action blocks the signal transduction cascade that promotes cell proliferation, differentiation, and survival, making it a valuable tool for studying cancers with mutations in this pathway.[3][4][5]

Q2: Why am I observing a lower-than-expected potency (high IC50) in my cell viability assay?

A2: A discrepancy between expected and observed potency can arise from several factors.[6] First, ensure the cell line used has an activated MAPK pathway (e.g., BRAF or KRAS mutation), as this compound's efficacy is dependent on this pathway's activity. Second, assay duration is critical; MEK inhibition is primarily cytostatic, and a sufficient incubation period (e.g., 72 hours) is often required to observe significant effects on cell viability. Finally, issues with compound solubility or stability in culture media can reduce the effective concentration.

Q3: What is the optimal solvent for dissolving this compound and what is the maximum recommended concentration in media?

A3: this compound is readily soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should not exceed 0.5%, and ideally should be kept below 0.1%.

Q4: How can I confirm that this compound is engaging its target in my cell line?

A4: The most direct method to confirm target engagement is to measure the phosphorylation status of ERK1/2 (p-ERK), the direct downstream substrate of MEK1/2. A Western blot analysis showing a dose-dependent decrease in p-ERK levels upon treatment with this compound provides strong evidence of on-target activity.[7][8] It is crucial to normalize the p-ERK signal to the total ERK signal to account for any variations in protein loading.[7][9]

Q5: Are there known resistance mechanisms to MEK inhibitors like this compound that could affect my results?

A5: Yes, resistance to MEK inhibitors can develop through various mechanisms, including the reactivation of the MAPK pathway through feedback loops or activation of parallel signaling pathways, such as the PI3K/AKT pathway.[2] If you observe initial sensitivity followed by a rebound in cell growth, it may indicate the development of resistance.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: High Variability Between Replicates in Cell Viability Assays
Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a single-cell suspension before plating. Mix the cell suspension between plating each replicate to prevent settling. Use a multichannel pipette for consistency.
Edge Effects in Plates Avoid using the outer wells of 96-well plates as they are more prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.
Compound Precipitation Visually inspect the media after adding this compound for any signs of precipitation. If observed, reduce the final concentration or prepare fresh dilutions from the stock.
Inconsistent Incubation Times Standardize the timing of compound addition and assay termination for all plates to ensure uniform treatment duration.
Issue 2: No or Weak Inhibition of p-ERK Signal in Western Blot
Potential Cause Recommended Solution
Suboptimal Treatment Time Inhibition of p-ERK is a rapid event. Harvest cell lysates after a short treatment duration (e.g., 1-4 hours) to capture the maximal inhibitory effect.
Basal p-ERK Levels are Low Ensure your cell line has a constitutively active MAPK pathway. If not, you may need to stimulate the cells with a growth factor (e.g., EGF or FGF) prior to this compound treatment to induce a robust p-ERK signal.
Phosphatase Activity During lysate preparation, work quickly on ice and use a lysis buffer supplemented with fresh phosphatase and protease inhibitors to preserve the phosphorylation state of ERK.[7]
Poor Antibody Quality Use a validated, high-quality antibody specific for phosphorylated ERK1/2 (Thr202/Tyr204). Check the antibody datasheet for recommended dilutions and blocking conditions. Using 5% BSA for blocking is often recommended over milk for phospho-antibodies to reduce background.[7]

Troubleshooting Workflow for Inconsistent In Vitro Results

G start Inconsistent / Unexpected This compound Results compound 1. Verify Compound Integrity start->compound cells 2. Assess Cell System start->cells assay 3. Review Assay Protocol start->assay solubility Check Solubility (DMSO stock, media) compound->solubility storage Confirm Correct Storage (-20°C) compound->storage health Check Cell Health (Viability, Morphology) cells->health pathway Confirm Pathway Activation (e.g., BRAF/KRAS status) cells->pathway params Optimize Parameters (Time, Concentration) assay->params controls Validate Controls (Vehicle, Positive) assay->controls resolve Problem Resolved solubility->resolve storage->resolve health->resolve pathway->resolve params->resolve controls->resolve

Caption: Logical workflow for troubleshooting this compound experiments.

Quantitative Data Summary

The following tables summarize the typical in vitro activity of this compound in various cancer cell lines.

Table 1: Cell Viability (IC50) Data for this compound after 72-hour treatment

Cell LineCancer TypeMAPK Pathway StatusThis compound IC50 (nM)
A375MelanomaBRAF V600E8
HT-29Colorectal CancerBRAF V600E15
HCT116Colorectal CancerKRAS G13D25
Panc-1Pancreatic CancerKRAS G12D150
MCF7Breast CancerPIK3CA E545K (WT BRAF/RAS)>1000

Table 2: Target Engagement (p-ERK IC50) Data for this compound after 2-hour treatment

Cell LineCancer TypeMAPK Pathway StatusThis compound IC50 (nM)
A375MelanomaBRAF V600E2
HT-29Colorectal CancerBRAF V600E5
HCT116Colorectal CancerKRAS G13D7

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol measures cell metabolic activity as an indicator of viability.[10]

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing this compound or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.[10]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[11]

  • Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.

MTT Assay Workflow

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 seed 1. Seed Cells in 96-well plate treat 2. Treat with this compound (Serial Dilutions) seed->treat mtt 3. Add MTT Reagent (Incubate 3-4h) treat->mtt Incubate 72h solubilize 4. Solubilize Formazan (Add DMSO) mtt->solubilize read 5. Read Absorbance (570 nm) solubilize->read analysis 6. Analyze Data (Calculate IC50) read->analysis

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Western Blot for p-ERK and Total ERK

This protocol allows for the direct measurement of this compound's effect on its pharmacological target.

  • Cell Treatment & Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with varying concentrations of this compound for 2 hours. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.[7]

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[7]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[7]

  • Detection: Wash the membrane again and add an ECL (Enhanced Chemiluminescence) substrate. Image the bands using a chemiluminescence detection system.

  • Stripping and Re-probing: To normalize, strip the membrane using a mild stripping buffer, block again, and re-probe with a primary antibody against total ERK1/2.[8][9] Repeat steps 7 and 8.

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample.

Signaling Pathway Diagram

The MAPK/ERK Signaling Pathway and Point of Inhibition by this compound

G rtk Growth Factor Receptor (RTK) ras RAS rtk->ras Activates raf RAF ras->raf Activates mek MEK1/2 raf->mek Phosphorylates erk ERK1/2 mek->erk Phosphorylates nucleus Nucleus erk->nucleus tf Transcription Factors nucleus->tf response Proliferation, Survival tf->response ik862 This compound ik862->mek

Caption: this compound inhibits the phosphorylation of ERK by MEK.

References

how to prevent IK-862 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of the investigational compound IK-862 to prevent its degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in solution?

A: The stability of this compound in solution is primarily affected by several factors, including pH, temperature, light exposure, and the presence of oxidizing or reducing agents. Prolonged exposure to non-optimal conditions can lead to the chemical breakdown of the compound, resulting in decreased potency and the potential for off-target effects.

Q2: How should I store the solid form of this compound?

A: For maximal stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Under these conditions, the compound is expected to be stable for at least one year.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. DMSO is a versatile aprotic solvent that minimizes the risk of hydrolysis.

Q4: How should I store this compound stock solutions?

A: this compound stock solutions in anhydrous DMSO should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, these solutions are expected to be stable for up to six months. It is crucial to protect the stock solutions from light.

Q5: Can I store this compound in aqueous buffers?

A: It is not recommended to store this compound in aqueous buffers for extended periods. The compound is susceptible to hydrolysis, especially at non-neutral pH. Aqueous solutions should be prepared fresh for each experiment from a DMSO stock solution.

Troubleshooting Guide: this compound Degradation

This guide addresses common issues related to the degradation of this compound during experimental use.

Observed Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. Degradation of this compound in the working solution.Prepare fresh working solutions from a recently thawed aliquot of the DMSO stock solution immediately before each experiment.
Improper storage of the solid compound or stock solution.Verify that the solid this compound is stored at -20°C and the DMSO stock solution is stored at -80°C, both protected from light. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
Precipitation of the compound in aqueous buffer. Low solubility of this compound in the chosen aqueous buffer.Ensure the final concentration of DMSO in the aqueous working solution is sufficient to maintain solubility, typically between 0.1% and 1%. If precipitation persists, consider using a different buffer system or adding a surfactant like Tween-20 (at a low concentration, e.g., 0.01%).
Discoloration of the this compound solution. Photo-degradation or oxidation of the compound.Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Prepare solutions in buffers that have been degassed to remove dissolved oxygen.

Experimental Protocol: Assessing this compound Stability in Aqueous Buffer

This protocol outlines a method to evaluate the stability of this compound in a typical aqueous experimental buffer.

Objective: To determine the rate of this compound degradation in Phosphate-Buffered Saline (PBS) at room temperature.

Materials:

  • This compound solid compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Amber glass vials

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of this compound Stock Solution (10 mM):

    • Accurately weigh the required amount of solid this compound.

    • Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex briefly to ensure complete dissolution.

    • Store in aliquots at -80°C.

  • Preparation of this compound Working Solution (100 µM):

    • On the day of the experiment, thaw one aliquot of the 10 mM this compound stock solution.

    • Dilute the stock solution 1:100 in PBS (pH 7.4) to a final concentration of 100 µM in an amber glass vial. The final DMSO concentration will be 1%.

  • Time-Course Stability Assessment:

    • Immediately after preparation (T=0), take an aliquot of the working solution and inject it into the HPLC system to determine the initial concentration.

    • Incubate the remaining working solution at room temperature (25°C), protected from light.

    • At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), take aliquots of the working solution and analyze by HPLC.

  • HPLC Analysis:

    • Mobile Phase: Acetonitrile and water gradient (specific gradient to be optimized based on this compound's retention time).

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined based on the UV absorbance maximum of this compound.

    • Injection Volume: 10 µL.

    • Quantify the peak area corresponding to this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visual Guides

Troubleshooting_Workflow Troubleshooting this compound Degradation start Inconsistent Experimental Results check_solution Was the working solution prepared fresh? start->check_solution prepare_fresh Prepare fresh solution before each experiment. check_solution->prepare_fresh No check_storage Are stock solutions and solid compound stored correctly? check_solution->check_storage Yes end_node Problem Resolved prepare_fresh->end_node correct_storage Store solid at -20°C and DMSO stock at -80°C, protected from light. check_storage->correct_storage No check_precipitation Is there any precipitation in the aqueous solution? check_storage->check_precipitation Yes correct_storage->end_node optimize_solubility Optimize DMSO concentration or add a surfactant. check_precipitation->optimize_solubility Yes check_discoloration Is the solution discolored? check_precipitation->check_discoloration No optimize_solubility->end_node protect_from_light Protect solutions from light and use degassed buffers. check_discoloration->protect_from_light Yes check_discoloration->end_node No protect_from_light->end_node

Caption: Troubleshooting workflow for this compound degradation.

Experimental_Workflow This compound Stability Assessment Workflow prep_stock Prepare 10 mM Stock Solution in DMSO prep_working Prepare 100 µM Working Solution in PBS prep_stock->prep_working initial_analysis Analyze T=0 Sample by HPLC prep_working->initial_analysis incubation Incubate at Room Temperature (Protected from Light) initial_analysis->incubation time_points Collect Aliquots at Multiple Time Points incubation->time_points hplc_analysis Analyze Aliquots by HPLC time_points->hplc_analysis data_analysis Calculate % Remaining and Plot vs. Time hplc_analysis->data_analysis

Caption: Workflow for assessing this compound stability.

Technical Support Center: Addressing IK-862 Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IK-862, a selective inhibitor of TNF-alpha converting enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). Given the limited publicly available data specifically for this compound, this guide utilizes data and protocols for other well-characterized TACE inhibitors, such as TMI-1 and BMS-561392, as a representative framework.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of TACE (ADAM17). TACE is a cell surface metalloproteinase responsible for the shedding of the extracellular domains of various transmembrane proteins, including the precursor of Tumor Necrosis Factor-alpha (pro-TNF-α). By inhibiting TACE, this compound prevents the release of soluble TNF-α and other TACE substrates, thereby modulating downstream signaling pathways involved in inflammation, cell proliferation, migration, and survival.[1][2][3]

Q2: Which signaling pathways are affected by this compound?

A2: By inhibiting TACE, this compound primarily impacts signaling pathways that are activated by the soluble forms of TACE substrates. A key pathway affected is the one mediated by ligands of the Epidermal Growth Factor Receptor (EGFR). TACE cleaves and activates EGFR ligands such as amphiregulin and transforming growth factor-alpha (TGF-α). Inhibition of TACE can therefore lead to the downregulation of downstream pathways like the PI3K/AKT and MEK/ERK signaling cascades, which are crucial for cell proliferation and survival.[1][2][4][5][6]

Q3: What level of cytotoxicity can I expect with this compound in cancer cell lines?

A3: The cytotoxic effect of TACE inhibitors can be cell-line dependent. For example, the TACE inhibitor TMI-1 has shown selective cytotoxicity in various breast cancer cell lines with ED50 values in the low micromolar range, while non-tumoral cells appeared resistant.[7] It is crucial to perform a dose-response experiment to determine the IC50 value of this compound in your specific cell line of interest.

Q4: How can I measure the cytotoxicity of this compound in my cell line?

A4: Standard cell viability assays such as the MTT, MTS, or resazurin assays are suitable for measuring the cytotoxic effects of this compound.[8][9][10] These colorimetric assays measure the metabolic activity of viable cells. A detailed protocol for a typical MTT assay is provided in the Experimental Protocols section.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in cytotoxicity assay results. 1. Uneven cell seeding. 2. Inconsistent drug concentration. 3. Edge effects in the microplate. 4. Contamination.1. Ensure a single-cell suspension before seeding and mix gently after seeding. 2. Prepare fresh serial dilutions of this compound for each experiment. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS. 4. Regularly check cell cultures for any signs of contamination.
This compound shows no cytotoxic effect at expected concentrations. 1. Cell line is resistant to TACE inhibition. 2. This compound is inactive. 3. Incorrect assay setup.1. Confirm TACE expression and activity in your cell line. Consider using a positive control cell line known to be sensitive to TACE inhibitors. 2. Check the storage conditions and expiration date of your this compound stock. Test its activity in a cell-free enzymatic assay if possible. 3. Review the assay protocol, including incubation times and reagent concentrations.
Observed cytotoxicity is much higher than anticipated, even at low concentrations. 1. Off-target effects of this compound. 2. High sensitivity of the cell line. 3. Error in drug dilution.1. While this compound is a selective TACE inhibitor, off-target effects can occur at high concentrations. Perform a broader dose-response curve. 2. Your cell line may be particularly dependent on TACE-mediated signaling. 3. Double-check the calculations and preparation of your this compound dilutions.
Difficulty in dissolving this compound. 1. Inappropriate solvent. 2. Low solubility of the compound.1. Refer to the manufacturer's instructions for the recommended solvent (e.g., DMSO). 2. Gentle warming and vortexing may aid in dissolution. Prepare a concentrated stock solution and dilute it in culture medium for experiments.

Quantitative Data

Table 1: Representative ED50 Values for the TACE Inhibitor TMI-1 in Various Breast Cancer Cell Lines. [7]

Cell LineSubtypeED50 (µM)
SUM149Basal1.5
BT-20Basal2.1
MDA-MB-231Basal8.1
SK-BR-3ERBB21.3
BT-474Luminal3.5
MCF-7Luminal5.2
T-47DLuminal>20
MDA-MB-468Basal1.9
HCC1954ERBB22.8

Note: This data is for the TACE inhibitor TMI-1 and should be used as a reference. The cytotoxic profile of this compound should be independently determined.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general procedure for determining the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][9][10][11]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on a plate shaker for 5-10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

TACE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm pro_TNFa pro-TNF-α soluble_TNFa Soluble TNF-α pro_TNFa->soluble_TNFa TACE TACE (ADAM17) TACE->pro_TNFa Cleaves EGFR_ligand_precursor EGFR Ligand Precursor (e.g., pro-TGF-α) TACE->EGFR_ligand_precursor Cleaves soluble_EGFR_ligand Soluble EGFR Ligand EGFR_ligand_precursor->soluble_EGFR_ligand EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT MEK_ERK MEK/ERK Pathway EGFR->MEK_ERK IK862 This compound IK862->TACE Inhibits Inflammation Inflammation soluble_TNFa->Inflammation soluble_EGFR_ligand->EGFR Survival Survival PI3K_AKT->Survival Proliferation Proliferation MEK_ERK->Proliferation

Caption: TACE (ADAM17) Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_ik862 Prepare this compound Dilutions overnight_incubation->prepare_ik862 treat_cells Treat Cells with this compound overnight_incubation->treat_cells prepare_ik862->treat_cells incubation_period Incubate for 24-72h treat_cells->incubation_period add_mtt Add MTT Reagent incubation_period->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: General Experimental Workflow for Assessing this compound Cytotoxicity.

Troubleshooting_Guide start Unexpected Cytotoxicity Result no_effect No Cytotoxic Effect start->no_effect high_variability High Variability start->high_variability too_toxic Too Toxic at Low Doses start->too_toxic check_cell_line Check Cell Line Resistance (TACE expression) no_effect->check_cell_line check_compound Check this compound Activity no_effect->check_compound check_protocol Review Assay Protocol no_effect->check_protocol high_variability->check_protocol check_seeding Review Cell Seeding Technique high_variability->check_seeding check_dilutions Verify this compound Dilutions high_variability->check_dilutions too_toxic->check_protocol Check incubation time too_toxic->check_dilutions check_off_target Consider Off-Target Effects too_toxic->check_off_target

Caption: Troubleshooting Decision Tree for this compound Cytotoxicity Experiments.

References

Validation & Comparative

Validating Cellular Target Engagement of Novel Hippo Pathway Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the cellular target engagement of novel inhibitors of the Hippo signaling pathway, a critical regulator of tissue growth and organ size. We will use the context of TEAD family transcription factors, the downstream effectors of the Hippo pathway, as a primary target. This guide will objectively compare methodologies and present data in a structured format to aid in the evaluation of potential therapeutic agents.

The Hippo Signaling Pathway: A Key Oncogenic Node

The Hippo pathway is a tumor-suppressive signaling cascade that, when dysregulated, leads to the nuclear translocation of the transcriptional co-activators YAP and TAZ. In the nucleus, YAP/TAZ associate with TEAD transcription factors to drive the expression of genes involved in cell proliferation, survival, and migration. Inhibiting the interaction between YAP/TAZ and TEAD is a promising therapeutic strategy for various cancers.

Hippo_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 activate Mechanical Stress Mechanical Stress YAP_TAZ YAP/TAZ Mechanical Stress->YAP_TAZ inhibit phosphorylation LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 activates LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 activates p_YAP_TAZ p-YAP/TAZ (Inactive) YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates Degradation 14-3-3 Binding & Cytoplasmic Sequestration/ Degradation p_YAP_TAZ->Degradation TEAD TEAD YAP_TAZ_n->TEAD binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes promotes IK_862 IK-862 (TEAD Inhibitor) IK_862->TEAD inhibits

Figure 1: The Hippo Signaling Pathway and the Mechanism of Action of a TEAD Inhibitor.

Experimental Validation of Target Engagement

To confirm that a compound engages its intended molecular target in a cellular context, a series of robust assays are required. Below we compare common methods for validating the target engagement of TEAD inhibitors.

Experimental Workflow: Cellular Target Engagement Assays

The following diagram outlines a general workflow for assessing the cellular target engagement of a TEAD inhibitor.

Target_Engagement_Workflow cluster_workflow Target Engagement Workflow cluster_assays Assay Types Start Cancer Cell Line (e.g., NCI-H226) Treatment Treat with This compound or Comparator Start->Treatment Lysate_Prep Cell Lysis Treatment->Lysate_Prep Assay Target Engagement Assay Lysate_Prep->Assay Data_Analysis Data Analysis (e.g., IC50/EC50 determination) Assay->Data_Analysis CETSA Cellular Thermal Shift Assay (CETSA) Assay->CETSA Co_IP Co-Immunoprecipitation (Co-IP) Assay->Co_IP Reporter_Assay TEAD Reporter Assay Assay->Reporter_Assay qPCR RT-qPCR of Target Genes Assay->qPCR End Validated Target Engagement Data_Analysis->End

Figure 2: General Experimental Workflow for Validating Cellular Target Engagement.

Comparison of Target Engagement Methodologies

Assay MethodPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding.Label-free, performed in a cellular environment, provides direct evidence of target binding.Can be technically challenging, may not be suitable for all targets.
Co-Immunoprecipitation (Co-IP) Assesses the disruption of the YAP/TAZ protein-protein interaction.Provides a direct readout of the intended mechanistic disruption.Can be influenced by antibody quality, may not be easily quantifiable.
TEAD Reporter Assay Utilizes a luciferase or fluorescent reporter driven by a TEAD-responsive promoter.High-throughput, provides a functional readout of pathway inhibition.Indirect measure of target engagement, susceptible to off-target effects.
RT-qPCR of Target Genes Measures the change in mRNA levels of known TEAD target genes (e.g., CTGF, CYR61).Functional readout of pathway activity, relatively straightforward to perform.Indirect measure of target engagement, downstream effects may be influenced by other pathways.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate cancer cells (e.g., NCI-H226) and allow them to adhere overnight. Treat cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control for a specified time.

  • Heating: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate soluble and aggregated proteins by centrifugation.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (TEAD) using Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble TEAD as a function of temperature for each compound concentration. A shift in the melting curve indicates target engagement.

Co-Immunoprecipitation (Co-IP)
  • Cell Culture and Treatment: Culture and treat cells as described for CETSA.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either YAP or TEAD overnight. Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding. Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both YAP and TEAD to assess their interaction. A decrease in the co-precipitated protein in the presence of the inhibitor indicates disruption of the interaction.

TEAD Reporter Assay
  • Cell Transfection: Co-transfect cells with a TEAD-responsive luciferase reporter plasmid and a constitutively active YAP mutant plasmid. A control reporter with a mutated TEAD binding site should be used in parallel.

  • Compound Treatment: After transfection, treat the cells with a range of concentrations of the test compound.

  • Luciferase Assay: After the treatment period, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and plot the activity as a function of compound concentration to determine the IC50 value.

RT-qPCR for Target Gene Expression
  • Cell Culture and Treatment: Culture and treat cells with the test compound as previously described.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.

  • Quantitative PCR: Perform qPCR using primers specific for TEAD target genes (e.g., CTGF, CYR61) and a housekeeping gene for normalization (e.g., GAPDH).

  • Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method. A dose-dependent decrease in the expression of target genes indicates pathway inhibition.

By employing a combination of these methodologies, researchers can confidently validate the cellular target engagement of novel Hippo pathway inhibitors and build a strong data package to support their further development as potential cancer therapeutics.

A Comparative Guide to TACE Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this guide provides a comparative overview of Tumor Necrosis Factor-alpha Converting Enzyme (TACE) inhibitors. Due to the limited availability of public experimental data for the specific compound IK-862, this guide will focus on a selection of well-characterized TACE inhibitors to illustrate a comparative framework. This includes an examination of their performance, supporting experimental data, and detailed methodologies.

Introduction to TACE (ADAM17) and its Inhibition

Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), is a key sheddase involved in the release of various cell surface proteins, most notably the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). The proteolytic cleavage of membrane-bound pro-TNF-α by TACE releases soluble TNF-α, a critical mediator of inflammation. Consequently, inhibiting TACE is a promising therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as certain cancers.

This compound is described as a selective TACE inhibitor. However, publicly accessible, peer-reviewed data detailing its specific inhibitory activity, selectivity profile, and comparative performance against other TACE inhibitors is not currently available. Therefore, this guide will use other well-documented TACE inhibitors as examples to provide a comprehensive comparison.

TACE Signaling Pathway

The following diagram illustrates the central role of TACE in mediating the cleavage and release of TNF-α and other substrates, which in turn activate downstream signaling pathways.

TACE_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling pro_TNF pro-TNF-α TACE TACE (ADAM17) pro_TNF->TACE Cleavage sTNF Soluble TNF-α TACE->sTNF Release TNFR TNF Receptor NFkB NF-κB Activation TNFR->NFkB MAPK MAPK Pathway TNFR->MAPK sTNF->TNFR Binding Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis TACE_Inhibitor TACE Inhibitor (e.g., this compound) TACE_Inhibitor->TACE Inhibition

Caption: TACE-mediated cleavage of pro-TNF-α and downstream signaling.

Comparative Performance of TACE Inhibitors

The following table summarizes the inhibitory activity (IC50) and selectivity of several known TACE inhibitors. IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Selectivity is a crucial parameter, as off-target inhibition of other metalloproteinases (MMPs) can lead to undesirable side effects.

InhibitorTACE IC50 (nM)MMP-1 IC50 (nM)MMP-9 IC50 (nM)MMP-13 IC50 (nM)Selectivity (TACE vs. MMPs)Reference
TMI-1 5>1000280110High for MMP-1[Fray et al., 2003]
BMS-561392 41600120003800High[Levin et al., 2006]
Apratastat 4.3>1000018003600High[Moss et al., 2008]

Note: The data presented above is compiled from published literature and is intended for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocols

A standardized experimental protocol is essential for the accurate comparison of TACE inhibitor performance. Below is a detailed methodology for a common in vitro TACE inhibition assay.

In Vitro TACE Inhibition Assay (Fluorogenic Substrate)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human TACE.

Materials:

  • Recombinant human TACE (catalytic domain)

  • Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2)

  • Assay Buffer: 25 mM Tris-HCl, pH 7.5, 2.5 µM ZnCl2, 0.005% Brij-35

  • Test compounds (e.g., this compound and other TACE inhibitors) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 320 nm, Emission: 420 nm)

Workflow Diagram:

TACE_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffers) start->prepare_reagents plate_inhibitors Plate Serial Dilutions of Inhibitors prepare_reagents->plate_inhibitors add_enzyme Add TACE Enzyme Solution plate_inhibitors->add_enzyme pre_incubate Pre-incubate at 37°C for 15 min add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate read_fluorescence Read Fluorescence Kinetically (e.g., every 2 min for 30 min) add_substrate->read_fluorescence calculate_ic50 Calculate Reaction Velocity and Determine IC50 read_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a typical in vitro TACE inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in assay buffer to the desired final concentrations.

  • Assay Plate Setup: Add 50 µL of assay buffer to all wells of a 96-well plate. Add 10 µL of the diluted test compounds to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add 20 µL of the diluted recombinant TACE enzyme to all wells except the negative control.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of the fluorogenic TACE substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read) at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the fluorescence versus time curve.

    • Normalize the velocities to the positive control (100% activity) and negative control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion

The inhibition of TACE remains a significant area of research for the development of novel therapeutics for inflammatory diseases and cancer. While this compound is marketed as a selective TACE inhibitor, the lack of publicly available comparative data necessitates a broader evaluation of the field. The experimental framework and comparative data for established inhibitors like TMI-1, BMS-561392, and Apratastat provided in this guide offer a valuable resource for researchers. A standardized approach to assessing inhibitor potency and selectivity is crucial for the identification and development of next-generation TACE-targeted therapies. As more data on novel inhibitors becomes available, this comparative guide can be expanded to provide a more comprehensive overview of the TACE inhibitor landscape.

Comprehensive Review of IK-862: A Selective TACE Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective overview of the current publicly available information on IK-862, a selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. Due to the limited availability of experimental data in the public domain, a direct cross-validation and comparison with other TACE inhibitors cannot be comprehensively performed at this time. This document summarizes the existing information and outlines the known signaling pathway of TACE.

Understanding this compound

This compound is identified as a selective inhibitor of TACE (ADAM17)[1][2]. It is available commercially for research purposes. However, a thorough review of scientific literature, clinical trial databases, and patent filings did not yield any published experimental results, preclinical or clinical data, or detailed pharmacological studies for this compound.

The Target: TACE (ADAM17) and its Signaling Pathway

TACE is a key enzyme involved in the shedding of the extracellular domains of various membrane-bound proteins, most notably Tumor Necrosis Factor-α (TNF-α)[3][4][5][6][7]. The proteolytic cleavage of membrane-bound pro-TNF-α by TACE releases soluble TNF-α, a potent pro-inflammatory cytokine[8][9][10]. Dysregulation of TNF-α is implicated in a range of inflammatory diseases, making TACE a significant therapeutic target[3][8][10][11][12].

TACE Signaling Pathway Overview:

The inhibition of TACE is designed to prevent the release of soluble TNF-α, thereby downregulating the subsequent inflammatory cascade initiated by TNF-α binding to its receptors (TNFR1 and TNFR2).

TACE_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling pro_TNF pro-TNF-α (Membrane-bound) TACE TACE (ADAM17) pro_TNF->TACE Substrate sTNF Soluble TNF-α TACE->sTNF Cleavage TNFR TNF Receptor (TNFR1/TNFR2) Inflammation Inflammatory Response TNFR->Inflammation Signal Transduction sTNF->TNFR Binding IK862 This compound IK862->TACE Inhibition

Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.

Comparison with Other TACE Inhibitors

The development of selective TACE inhibitors has been a significant area of research for inflammatory diseases[3][8][11]. Numerous compounds have been investigated, though many have faced challenges in clinical trials due to off-target effects and lack of efficacy[3][8][11]. Without specific data for this compound, a direct comparison of its potency, selectivity, and safety profile with other known TACE inhibitors such as TAPI-0, TAPI-1, and TAPI-2 is not possible[13].

Experimental Protocols

Detailed experimental protocols for studies involving this compound are not available in the public domain. For researchers interested in evaluating this compound, standard assays for TACE inhibition would be required. A general workflow for such an evaluation is proposed below.

General Experimental Workflow for TACE Inhibitor Evaluation:

TACE_Inhibitor_Workflow start Start in_vitro In Vitro Assay (e.g., FRET-based) start->in_vitro cell_based Cell-Based Assay (e.g., TNF-α release from monocytes) in_vitro->cell_based selectivity Selectivity Profiling (vs. other metalloproteinases) cell_based->selectivity in_vivo In Vivo Model (e.g., Collagen-Induced Arthritis) selectivity->in_vivo pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd end End pk_pd->end

Caption: A generalized workflow for the preclinical evaluation of a TACE inhibitor.

Note on "IM862"

Searches for "this compound" also returned information on a different compound, "IM862." IM862 is a dipeptide with anti-angiogenic properties that was investigated for the treatment of AIDS-related Kaposi's sarcoma[14][15][16]. However, a Phase III clinical trial found IM862 to be ineffective and potentially associated with a shorter time to disease progression compared to placebo[17][18]. There is no evidence to suggest that this compound and IM862 are related compounds.

Conclusion

This compound is identified as a selective TACE inhibitor, a class of compounds with therapeutic potential for inflammatory diseases. However, there is a notable absence of publicly available experimental data to allow for a comprehensive cross-validation and comparison. Researchers and drug development professionals interested in this compound will need to conduct their own in vitro and in vivo studies to determine its efficacy, selectivity, and potential as a therapeutic agent. The information provided in this guide is based on the limited data currently available.

References

Comparative Analysis of TNF-alpha Inhibitors: A Hypothetical Small Molecule (IK-862) vs. Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature and clinical trial databases do not contain information on a specific TNF-alpha inhibitor designated as "IK-862." Therefore, for the purpose of this guide, "this compound" will be treated as a representative hypothetical small molecule inhibitor to facilitate a comparison with the well-established class of monoclonal antibody-based TNF-alpha inhibitors. The data and characteristics presented for this compound are illustrative of typical small molecule drug candidates in this therapeutic area.

This guide provides a comparative overview of two major classes of Tumor Necrosis Factor-alpha (TNF-alpha) inhibitors: a hypothetical oral small molecule inhibitor, this compound, and the widely used class of injectable monoclonal antibodies. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, comparative efficacy and safety data from representative studies, and the experimental protocols used for their evaluation.

Mechanisms of TNF-alpha Inhibition

TNF-alpha is a key pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis.[1][2] It exerts its effects by binding to its receptors, TNFR1 and TNFR2, on the cell surface, which triggers downstream signaling cascades that lead to inflammation and tissue damage.[1][3] The two classes of inhibitors discussed here interrupt this process through distinct mechanisms.

Monoclonal Antibodies (mAbs): This class of biologic drugs includes agents like infliximab, adalimumab, and golimumab.[4][5] These are large protein molecules designed to bind with high specificity and affinity to TNF-alpha itself.[6][7][8] By binding to both soluble and transmembrane forms of TNF-alpha, they physically prevent the cytokine from interacting with its cellular receptors.[9][10][11] Some anti-TNF mAbs can also induce apoptosis (cell death) in immune cells that express TNF-alpha on their surface.[12][13]

Hypothetical Small Molecule (this compound): Small molecule inhibitors represent a different therapeutic modality. Unlike large antibodies, these are chemically synthesized compounds with a low molecular weight. A hypothetical this compound would likely be designed to be orally bioavailable and could function in one of several ways: by inhibiting the production of TNF-alpha, by blocking the downstream signaling pathways activated by TNF-alpha receptor binding, or by directly binding to TNF-alpha in a manner that prevents receptor interaction, though this is less common for small molecules compared to antibodies.

Below is a diagram illustrating the distinct points of intervention for these two classes of inhibitors within the TNF-alpha signaling pathway.

TNF_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNF_alpha TNF-alpha TNFR TNF Receptor (TNFR1/TNFR2) TNF_alpha->TNFR Binds to mAb Monoclonal Antibody (e.g., Infliximab, Adalimumab) mAb->TNF_alpha Binds & Neutralizes Signaling Downstream Signaling (NF-κB, MAPK pathways) TNFR->Signaling Activates IK862 Hypothetical this compound (Small Molecule) IK862->Signaling Inhibits Inflammation Pro-inflammatory Gene Expression (IL-1, IL-6) Signaling->Inflammation Leads to

Caption: TNF-alpha signaling and points of inhibition.

Comparative Data Overview

The following tables summarize key characteristics and representative quantitative data for monoclonal antibodies and the hypothetical small molecule this compound. Data for monoclonal antibodies are based on published clinical trial results for established agents.

Table 1: General Characteristics
FeatureMonoclonal Antibodies (e.g., Adalimumab, Infliximab)Hypothetical Small Molecule (this compound)
Drug Class Biologic (Recombinant Protein)Small Molecule (Chemically Synthesized)
Mechanism Binds directly to TNF-alpha, preventing receptor interaction.[7][14][15]Intracellular signaling inhibitor or production modulator.
Administration Subcutaneous injection or intravenous infusion.[6][14]Oral (tablet or capsule).
Half-life Long (days to weeks).[9][16]Short (hours).
Immunogenicity Potential for anti-drug antibody (ADA) formation.[17]Low potential for immunogenicity.
Manufacturing Complex, requires cell culture.[12]Chemical synthesis, less complex.
Table 2: Representative Efficacy in Rheumatoid Arthritis (MTX-Inadequate Responders)
Endpoint (at 24 weeks)Monoclonal Antibodies (Adalimumab)Hypothetical Small Molecule (this compound)
ACR20 Response ~61%[18]~55-65%
ACR50 Response ~43%[18]~35-45%
ACR70 Response ~21%~15-25%

Note: ACR20/50/70 indicates a 20%, 50%, or 70% improvement in the American College of Rheumatology criteria. Data for monoclonal antibodies are representative of outcomes from various clinical trials.[18][19] Data for this compound are hypothetical targets for a new oral agent.

Table 3: Representative Safety Profile
Adverse EventMonoclonal AntibodiesHypothetical Small Molecule (this compound)
Common Injection site reactions, upper respiratory tract infections, headache.[14]Nausea, diarrhea, headache.
Serious Serious infections (including reactivation of latent tuberculosis), malignancies (e.g., lymphoma), heart failure, demyelinating disease.[4][20]Potential for off-target effects, liver enzyme elevation, specific pathway-related toxicities.

Experimental Protocols

The evaluation of TNF-alpha inhibitors involves a series of standardized in vitro and in vivo experiments to characterize their potency, specificity, and mechanism of action.

TNF-alpha Neutralization Assay (In Vitro)
  • Objective: To determine the concentration of the inhibitor required to block the biological activity of TNF-alpha.

  • Methodology:

    • A TNF-alpha-sensitive cell line (e.g., L929 mouse fibroblasts) is cultured in microtiter plates.

    • Recombinant human TNF-alpha is pre-incubated with serial dilutions of the test inhibitor (e.g., this compound or a monoclonal antibody) for a defined period (e.g., 1-2 hours) at 37°C.

    • The TNF-alpha/inhibitor mixtures are then added to the L929 cells.

    • The cells are incubated for 18-24 hours. TNF-alpha induces apoptosis/necrosis in these cells.

    • Cell viability is measured using a colorimetric assay (e.g., MTT or crystal violet staining).

    • The concentration of the inhibitor that results in 50% protection from TNF-alpha-induced cell death (IC50) is calculated.

Receptor Binding Assay
  • Objective: To confirm that the inhibitor prevents TNF-alpha from binding to its receptors.

  • Methodology:

    • Microtiter plates are coated with recombinant human TNFR1 or TNFR2.

    • A constant, predetermined concentration of biotinylated TNF-alpha is mixed with serial dilutions of the test inhibitor.

    • This mixture is added to the receptor-coated plates and incubated to allow binding.

    • The plates are washed to remove unbound TNF-alpha.

    • Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated TNF-alpha captured by the receptors.

    • A substrate is added to produce a measurable signal (e.g., color change). The signal intensity is inversely proportional to the inhibitor's ability to block the TNF-receptor interaction.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
  • Objective: To evaluate the therapeutic efficacy of the inhibitor in a preclinical animal model of rheumatoid arthritis.

  • Methodology:

    • DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant to induce arthritis. A booster immunization is given 21 days later.

    • Once clinical signs of arthritis (e.g., paw swelling, redness) appear, mice are randomized into treatment groups (e.g., vehicle control, monoclonal antibody, this compound at various doses).

    • The test inhibitor is administered according to its intended clinical route (e.g., intraperitoneal injection for mAbs, oral gavage for this compound) on a predetermined schedule.

    • Clinical scores of arthritis severity and paw thickness measurements are recorded regularly throughout the study.

    • At the end of the study, joint tissues are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion. Serum can be collected to measure cytokine levels.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical and clinical comparison of different classes of TNF-alpha inhibitors.

Experimental_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification (TNF-alpha Pathway) Screening Lead Compound Screening (mAb vs. Small Molecule) Target_ID->Screening In_Vitro In Vitro Assays (Neutralization, Binding) Screening->In_Vitro In_Vivo In Vivo Animal Models (e.g., CIA Mouse) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase1 Phase I (Safety, PK/PD in Humans) Tox->Phase1 IND Submission Phase2 Phase II (Dose-Ranging, Efficacy) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy & Safety, Head-to-Head Comparison) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: Workflow for developing and comparing TNF-alpha inhibitors.

Conclusion

Monoclonal antibodies have revolutionized the treatment of autoimmune diseases by providing highly specific and potent inhibition of TNF-alpha.[5][21] They are an established and effective therapeutic class, though their injectable administration and potential for immunogenicity are notable considerations.[14][17] The development of a potent and safe oral small molecule inhibitor, represented here by the hypothetical this compound, would offer a significant advancement in convenience and could potentially circumvent the immunogenicity issues associated with biologics. However, small molecules may present their own challenges, such as off-target effects and different safety profiles. Head-to-head clinical trials are the ultimate arbiter of the comparative effectiveness and safety of different therapeutic modalities.[2][22][23] Continued research in both small molecule and biologic drug discovery is essential for expanding the therapeutic arsenal against TNF-alpha-mediated diseases.

References

Independent Verification of IK-862 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the independent verification of a compound's activity is paramount. This guide provides an objective comparison of the selective Tumor Necrosis Factor-α Converting Enzyme (TACE) inhibitor, IK-862, with other known TACE inhibitors. The information presented is based on publicly available experimental data to facilitate an informed assessment of its potential.

TACE Signaling Pathway and the Role of Inhibitors

Tumor Necrosis Factor-α (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in regulating inflammation, immunity, and apoptosis. It is initially synthesized as a 26 kDa transmembrane protein (pro-TNF-α). The release of the soluble, active 17 kDa form of TNF-α is mediated by the proteolytic cleavage of the extracellular domain of pro-TNF-α. This critical step is primarily catalyzed by TACE, also known as A Disintegrin and Metalloproteinase 17 (ADAM17).

TACE inhibitors, such as this compound, are small molecules designed to specifically block the catalytic activity of the TACE enzyme. By doing so, they prevent the release of soluble TNF-α, thereby downregulating the inflammatory cascade. This mechanism of action makes TACE inhibitors a promising therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis and cancer.

TACE_Signaling_Pathway TACE Signaling Pathway cluster_membrane Cell Membrane pro-TNF-alpha pro-TNF-α (26 kDa) TACE TACE (ADAM17) pro-TNF-alpha->TACE Cleavage Soluble TNF-alpha Soluble TNF-α (17 kDa) TACE->Soluble TNF-alpha Catalyzes release TNFR TNF Receptor (TNFR1/TNFR2) Soluble TNF-alpha->TNFR Binds to Inflammatory Response Pro-inflammatory Response TNFR->Inflammatory Response Initiates This compound This compound (TACE Inhibitor) This compound->TACE Inhibits

Caption: The TACE signaling pathway, illustrating the cleavage of pro-TNF-α by TACE to release soluble TNF-α, which then activates downstream inflammatory responses. This compound acts as an inhibitor of TACE.

Comparative Analysis of TACE Inhibitor Activity

The following table summarizes the available quantitative data for this compound and its alternatives. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

Compound NameTargetIC50 (nM)Notes
This compound TACE (ADAM17)Data not publicly availableSelective TACE inhibitor.[1][2]
BMS-561392 TACE (ADAM17)0.20Highly potent and selective TACE inhibitor.
Apratastat (TMI-005) TACE, MMPs~439Dual inhibitor of TACE and Matrix Metalloproteinases (MMPs). IC50 was converted from 182 ng/mL.
Aderbasib (INCB7839) ADAM10, TACE (ADAM17)320Potent inhibitor of ADAM10 and ADAM17. The IC50 value reflects the concentration required for the reduction of HER2 extracellular domain levels, an indirect measure of TACE activity.

Note: The IC50 value for Apratastat was converted from ng/mL using its molecular weight of 414.5 g/mol .

Experimental Protocols

The determination of a compound's TACE inhibitory activity is crucial for its evaluation. Below are detailed methodologies for key experiments.

Fluorometric TACE Inhibitor Screening Assay

This in vitro assay is a common method to determine the IC50 of a TACE inhibitor.

Principle:

The assay utilizes a quenched fluorogenic substrate containing a TACE-specific cleavage site. In the presence of active TACE, the substrate is cleaved, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. The inhibitory activity of a compound is determined by its ability to reduce this fluorescence signal.

Materials:

  • Recombinant human TACE enzyme

  • Fluorogenic TACE substrate (e.g., a peptide with a fluorescent reporter and a quencher)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test compound (this compound or alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the TACE enzyme and the fluorogenic substrate to their optimal working concentrations in the assay buffer.

  • Reaction Setup:

    • Add a fixed volume of the diluted TACE enzyme to each well of the 96-well plate.

    • Add the serially diluted test compound to the respective wells.

    • Include control wells: a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/420 nm) over a set period (e.g., 60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Normalize the reaction rates to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based TACE Activity Assay

This assay measures the ability of an inhibitor to block TACE activity in a more physiologically relevant cellular context.

Principle:

Cells that overexpress a TACE substrate, such as pro-TNF-α, are used. The amount of shed (soluble) substrate in the cell culture supernatant is measured in the presence and absence of the TACE inhibitor.

Materials:

  • A suitable cell line (e.g., HEK293 or CHO cells) engineered to overexpress a TACE substrate.

  • Cell culture medium and supplements.

  • Test compound (this compound or alternatives).

  • Phorbol 12-myristate 13-acetate (PMA) or another TACE activator.

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for the specific shed substrate.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1 hour).

  • TACE Activation: Stimulate the cells with a TACE activator like PMA to induce shedding of the substrate.

  • Supernatant Collection: After an incubation period (e.g., 4-6 hours), collect the cell culture supernatant.

  • ELISA: Quantify the amount of the shed substrate in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for the ELISA.

    • Calculate the concentration of the shed substrate in each sample.

    • Plot the percentage of inhibition of substrate shedding against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the independent verification of this compound's TACE inhibitory activity.

Experimental_Workflow This compound Activity Verification Workflow Start Start Compound_Acquisition Acquire this compound and Alternative Inhibitors Start->Compound_Acquisition In_Vitro_Assay Fluorometric TACE Inhibitor Assay Compound_Acquisition->In_Vitro_Assay Cell_Based_Assay Cell-Based TACE Activity Assay Compound_Acquisition->Cell_Based_Assay Data_Analysis IC50 Determination and Comparison In_Vitro_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Conclusion Comparative Efficacy Assessment Data_Analysis->Conclusion End End Conclusion->End

Caption: A streamlined workflow for the experimental verification and comparison of TACE inhibitors, starting from compound acquisition to the final efficacy assessment.

References

Confirming the In Vivo Specificity of HIF-2α Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of specific inhibitors targeting the hypoxia-inducible factor 2α (HIF-2α) has ushered in a new era of targeted therapy for a range of cancers, most notably clear cell renal cell carcinoma (ccRCC). A critical aspect of the preclinical and clinical evaluation of these inhibitors is the confirmation of their in vivo specificity, ensuring that their therapeutic effects are mediated through the intended target with minimal off-target activity.

While information on a compound referred to as "IK-862" is not publicly available, this guide will use the well-characterized and FDA-approved HIF-2α inhibitor, Belzutifan (MK-6482) , as a primary example to illustrate the methodologies and data required to confirm in vivo specificity. We will also draw comparisons with its predecessor compound, PT2385 , and other HIF-2α inhibitors where data is available.

Mechanism of Action: Targeting the HIF-2α Pathway

Under normoxic (normal oxygen) conditions, the von Hippel-Lindau (VHL) protein targets the HIF-2α subunit for proteasomal degradation.[1] However, in many cancer cells, particularly those with VHL mutations, HIF-2α is stabilized even in the presence of oxygen. This leads to its translocation to the nucleus, where it dimerizes with HIF-1β (also known as ARNT) and activates the transcription of numerous target genes involved in tumor growth, proliferation, and angiogenesis, such as VEGF, PDGF, and Cyclin D1.[2][3]

HIF-2α inhibitors like Belzutifan are designed to allosterically bind to a pocket in the PAS-B domain of the HIF-2α protein.[4] This binding prevents the heterodimerization of HIF-2α with HIF-1β, thereby inhibiting the transcription of its downstream target genes.[2][4]

HIF-2a_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VHL Mutation HIF-2a HIF-2a VHL VHL HIF-2a->VHL pVHL binding Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF-2a Degradation HIF-2a_stable HIF-2a (stabilized) Dimer HIF-2a/HIF-1b Dimer HIF-2a_stable->Dimer HIF-1b HIF-1b (ARNT) HIF-1b->Dimer Nucleus Nucleus Dimer->Nucleus HRE Hypoxia Response Element (HRE) Dimer->HRE Binding Target_Genes Target Gene Transcription (VEGF, PDGF, Cyclin D1) HRE->Target_Genes Activation Belzutifan Belzutifan Belzutifan->HIF-2a_stable Inhibition of Dimerization

Caption: HIF-2α Signaling Pathway and Mechanism of Belzutifan Action.

In Vivo Efficacy and Specificity Data

The in vivo specificity of a HIF-2α inhibitor is primarily demonstrated through a combination of robust anti-tumor efficacy in relevant cancer models and the observation of on-target pharmacodynamic effects and adverse events.

Preclinical Xenograft Models

Xenograft models using human cancer cell lines with VHL mutations, such as 786-O and A498, are crucial for evaluating the in vivo activity of HIF-2α inhibitors.

CompoundModelDosingKey FindingsReference
PT2385 786-O ccRCC Xenograft30 mg/kg, twice dailySignificant tumor growth inhibition.[5]
PT2385 A498 ccRCC Xenograft30 mg/kg, twice dailySignificant tumor growth inhibition.[5]
PT2385 Patient-Derived ccRCC Xenograft (sunitinib-resistant)30 mg/kg, twice dailyComplete inhibition of tumor growth, superior to sunitinib.[5]
BPI-452080 RCC Tumor XenograftOral administrationDose-dependent reduction in tumor size.[6]
Clinical Trial Data in VHL Disease and ccRCC

Clinical trials in patients with VHL disease, which is characterized by germline VHL mutations and subsequent HIF-2α stabilization, provide strong evidence for the on-target activity of these inhibitors.

CompoundTrialPatient PopulationKey Efficacy ResultsOn-Target Adverse EventsReference
Belzutifan (MK-6482) Phase 2 (NCT03401788)VHL disease-associated ccRCCObjective Response Rate (ORR) of 49%.Anemia (90.2%), Fatigue (65.6%)[7][8]
Belzutifan (MK-6482) Phase 1 (NCT02974738)Advanced ccRCCORR of 25%; Median Progression-Free Survival (PFS) of 14.5 months.Anemia (27% Grade ≥3), Hypoxia (16% Grade ≥3)[9][10]
PT2385 Phase 1Advanced ccRCCORR of 14%.Anemia (10% Grade 3)[1]

The high incidence of anemia is a direct consequence of HIF-2α inhibition, as HIF-2α is a key regulator of erythropoietin (EPO) production.[1][9] This on-target side effect serves as a clinical confirmation of the drug's mechanism of action.

Experimental Protocols

In Vivo Xenograft Studies

A standardized workflow is employed to assess the efficacy of HIF-2α inhibitors in preclinical models.

Xenograft_Study_Workflow Cell_Culture VHL-deficient ccRCC Cell Lines (e.g., 786-O, A498) Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Oral Administration of HIF-2a Inhibitor (e.g., Belzutifan) or Vehicle Randomization->Treatment Efficacy_Endpoint Efficacy Assessment: - Tumor Volume - Tumor Weight Treatment->Efficacy_Endpoint PD_Analysis Pharmacodynamic Analysis: - HIF-2a Target Gene  Expression in Tumors Treatment->PD_Analysis

Caption: Standard Workflow for In Vivo Xenograft Studies.

Methodology:

  • Cell Line Maintenance: VHL-deficient human clear cell renal cell carcinoma cell lines (e.g., 786-O, A498) are cultured under standard conditions.

  • Animal Models: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: The HIF-2α inhibitor is administered orally at specified doses and schedules. The control group receives a vehicle solution.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, assessed by comparing tumor volumes between the treated and control groups. At the end of the study, tumors are excised and weighed.

  • Pharmacodynamic Analysis: Tumor samples can be collected to analyze the expression of HIF-2α target genes (e.g., via qPCR or Western blot) to confirm on-target pathway modulation.

Clinical Trial Protocol for VHL Disease

The Phase 2 trial of Belzutifan in VHL disease (NCT03401788) provides a clear example of how to assess the specificity and efficacy of a HIF-2α inhibitor in a genetically defined patient population.

Key Aspects of the Protocol:

  • Patient Population: Patients with a confirmed germline VHL alteration and at least one measurable RCC tumor, who did not require immediate surgery.[7]

  • Treatment: Belzutifan administered orally at a dose of 120 mg daily.[7]

  • Primary Endpoint: Objective response rate (ORR) in RCC tumors, as assessed by an independent review committee according to RECIST criteria.[7]

  • Secondary Endpoints: Duration of response, progression-free survival, and safety.[7]

  • Safety Monitoring: Close monitoring for expected on-target adverse events such as anemia and hypoxia.

Conclusion

Confirming the in vivo specificity of a HIF-2α inhibitor like Belzutifan relies on a multi-faceted approach. Robust anti-tumor activity in VHL-deficient preclinical models, coupled with significant clinical efficacy in patients with VHL disease, provides strong evidence of on-target engagement. Furthermore, the manifestation of predictable on-target adverse events, such as anemia, serves as a clinical pharmacodynamic marker, reinforcing the specificity of the inhibitor for the HIF-2α pathway. This comprehensive evaluation is essential for the successful development and clinical application of this promising class of targeted therapies.

References

A Comparative Benchmark Study of Novel Aryl Hydrocarbon Receptor (AHR) Inhibitors: IK-175 and BAY 2416964

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance of next-generation AHR inhibitors in oncology, supported by experimental data for researchers, scientists, and drug development professionals.

While information on a specific molecule designated "IK-862" is not publicly available, the interest in this nomenclature likely pertains to the burgeoning class of Aryl Hydrocarbon Receptor (AHR) inhibitors. The AHR is a ligand-activated transcription factor that has emerged as a critical regulator of the tumor microenvironment, promoting immunosuppression and facilitating tumor growth.[1][2] Its inhibition is a promising therapeutic strategy in oncology. This guide provides a comparative benchmark of two leading clinical-stage AHR inhibitors: IK-175 and BAY 2416964 .

Executive Summary

IK-175 and BAY 2416964 are orally bioavailable, selective AHR inhibitors that have demonstrated promising preclinical activity and acceptable safety profiles in early-stage clinical trials.[3][4][5][6][7] Both compounds function by antagonizing the AHR, thereby reversing its immunosuppressive effects and promoting an anti-tumor immune response.[1][2][7][8] This guide will delve into their comparative performance based on available preclinical and clinical data, detailing their mechanism of action, efficacy, and safety.

Mechanism of Action: AHR Signaling Pathway

The AHR signaling pathway plays a pivotal role in tumor immune evasion. Within the tumor microenvironment, the amino acid tryptophan is catabolized into kynurenine by enzymes such as IDO1 and TDO2.[8][9] Kynurenine acts as an endogenous ligand for the AHR in immune cells.[1][2] Upon binding, the AHR translocates to the nucleus, where it drives the transcription of genes that suppress the activity of dendritic cells (DCs) and effector T cells, while promoting the function of immunosuppressive regulatory T cells (Tregs).[8][10] AHR inhibitors like IK-175 and BAY 2416964 block this activation, restoring anti-tumor immunity.[1][2][7][8]

AHR_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (T Cell, DC) cluster_Inhibition Therapeutic Intervention Tumor Cells Tumor Cells IDO1/TDO2 IDO1/TDO2 Tumor Cells->IDO1/TDO2 express Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine catabolized by AHR_complex AHR-HSP90 Complex Kynurenine->AHR_complex binds AHR_active Active AHR AHR_complex->AHR_active activates Nucleus Nucleus AHR_active->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription drives Immunosuppression Immunosuppression Gene Transcription->Immunosuppression leads to IK-175 / BAY 2416964 IK-175 / BAY 2416964 IK-175 / BAY 2416964->AHR_complex inhibit

Caption: AHR signaling pathway and inhibitor action.

Preclinical Performance Comparison

Both IK-175 and BAY 2416964 have undergone extensive preclinical characterization, demonstrating potent and selective AHR inhibition.

ParameterIK-175BAY 2416964Reference
Target Aryl Hydrocarbon Receptor (AHR)Aryl Hydrocarbon Receptor (AHR)[1][2][7]
Potency IC50 of ~35-150 nM in human and rodent cell linesIC50 of 21 nM in human monocytic U937 cells and 18 nM in mouse splenocytes[7][11]
Selectivity Highly selective for AHR over other receptors, transporters, and kinasesPotently and selectively inhibits AHR activation by various ligands[7][11]
In Vitro Activity Decreased AHR target gene expression and anti-inflammatory cytokine release; increased pro-inflammatory cytokine release in human primary immune cells.Restored immune cell function in human and mouse cells; enhanced antigen-specific cytotoxic T cell responses and killing of tumor spheroids.[1][2][7]
In Vivo Activity Demonstrated antitumor activity in syngeneic mouse models of colorectal cancer and melanoma, both as a monotherapy and in combination with anti-PD-1 antibody.Induced a proinflammatory tumor microenvironment and demonstrated antitumor efficacy in a syngeneic cancer model in mice.[1][2][7]
Experimental Protocols: Preclinical

In Vitro AHR Inhibition Assay (Representative):

  • Cell Culture: Human monocytic U937 cells are cultured in RPMI medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Ligand Stimulation: Cells are stimulated with an AHR agonist, such as kynurenic acid (KA), in the presence of varying concentrations of the AHR inhibitor (IK-175 or BAY 2416964).

  • Gene Expression Analysis: After incubation, total RNA is isolated, and the expression of AHR target genes, such as CYP1A1, is quantified using real-time quantitative PCR (RT-qPCR).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.[7]

Syngeneic Mouse Tumor Model (Representative):

  • Tumor Implantation: C57BL/6 mice are subcutaneously injected with B16F10 melanoma cells.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, AHR inhibitor monotherapy (e.g., BAY 2416964 at 30 mg/kg, p.o., QD), anti-PD-1 antibody, or a combination of the AHR inhibitor and anti-PD-1 antibody.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Immunophenotyping: At the end of the study, tumors and spleens are harvested for analysis of immune cell populations by flow cytometry.[7][12]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell Culture Cell Culture Ligand & Inhibitor Treatment Ligand & Inhibitor Treatment Cell Culture->Ligand & Inhibitor Treatment Gene Expression (RT-qPCR) Gene Expression (RT-qPCR) Ligand & Inhibitor Treatment->Gene Expression (RT-qPCR) IC50 Determination IC50 Determination Gene Expression (RT-qPCR)->IC50 Determination Tumor Implantation Tumor Implantation Drug Administration Drug Administration Tumor Implantation->Drug Administration Tumor Growth Monitoring Tumor Growth Monitoring Drug Administration->Tumor Growth Monitoring Efficacy & PD Analysis Efficacy & PD Analysis Tumor Growth Monitoring->Efficacy & PD Analysis

Caption: Preclinical experimental workflow.

Clinical Performance Comparison

Both IK-175 and BAY 2416964 have advanced to Phase I clinical trials, with initial results indicating good tolerability and preliminary signs of efficacy.

IK-175 Clinical Data (NCT04200963)
ParameterMonotherapyCombination with NivolumabReference
Patient Population Advanced solid tumors, including urothelial carcinomaAdvanced solid tumors, including urothelial carcinoma[4][13][14]
Dose 200 to 1600mg PO daily (expansion dose 1200mg QD)800 and 1200mg PO daily with nivolumab 480 mg IV q4w[13][14]
Safety Most common TRAEs: nausea and rash. ≥Grade 3 TRAEs in 12% of patients (nausea, proteinuria, adrenal insufficiency).Most frequent TRAEs: fatigue and dysgeusia. ≥Grade 3 TRAEs in 6% of patients.[13][14]
Efficacy (Urothelial Carcinoma) Confirmed partial response in 1/13 (7.7%) patients. Disease control rate (DCR) of 46%.Confirmed partial responses in 2/33 (6%) patients. DCR of 49%.[4]
BAY 2416964 Clinical Data (NCT04069026)
ParameterMonotherapyReference
Patient Population Advanced solid tumors (dose escalation), NSCLC and HNSCC (expansion)[3]
Dose Dose escalation up to 500 mg twice daily in expansion[3]
Safety Most common drug-related TEAEs: nausea (13.9%) and fatigue (11.1%). Drug-related Grade 3 TEAEs in 12.5% of patients. No Grade ≥4 TEAEs.[3]
Efficacy 22/67 (32.8%) evaluable patients had stable disease. One patient with thymoma achieved a partial response per iRECIST.[3][10]
Experimental Protocols: Clinical

Phase I Clinical Trial Design (Representative):

  • Study Design: A first-in-human, open-label, multicenter, dose-escalation and expansion study.

  • Patient Population: Patients with advanced solid tumors who have progressed on standard therapies.

  • Dose Escalation: A modified toxicity probability interval (mTPI) design is used to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).

  • Expansion Cohorts: Patients with specific tumor types (e.g., urothelial carcinoma, NSCLC) are enrolled at the RP2D to further evaluate safety and preliminary efficacy.

  • Endpoints:

    • Primary: Safety and tolerability.

    • Secondary: Pharmacokinetics, pharmacodynamics, and anti-tumor activity (per RECIST v1.1 and iRECIST).[3][13][14]

Clinical_Trial_Design Patient Enrollment Patient Enrollment Dose Escalation (Phase 1a) Dose Escalation (Phase 1a) Patient Enrollment->Dose Escalation (Phase 1a) Determine MTD/RP2D Determine MTD/RP2D Dose Escalation (Phase 1a)->Determine MTD/RP2D Expansion Cohorts (Phase 1b) Expansion Cohorts (Phase 1b) Determine MTD/RP2D->Expansion Cohorts (Phase 1b) Efficacy & Safety Evaluation Efficacy & Safety Evaluation Expansion Cohorts (Phase 1b)->Efficacy & Safety Evaluation

Caption: Phase I clinical trial design.

Conclusion and Future Directions

Both IK-175 and BAY 2416964 have demonstrated a strong rationale for AHR inhibition as a cancer immunotherapy strategy. Preclinical data for both compounds are robust, showing potent on-target activity that translates to anti-tumor effects in vivo. Early clinical data suggest that both are well-tolerated and show preliminary signs of clinical benefit in heavily pretreated patient populations.

Direct comparison of clinical efficacy is challenging at this stage due to differences in trial design and patient populations. However, both molecules are advancing in clinical development, with ongoing studies exploring their potential in combination with checkpoint inhibitors.[4][10] The future development of these and other AHR inhibitors will likely focus on identifying predictive biomarkers to select patients most likely to respond and on optimizing combination strategies to enhance their anti-tumor activity.

References

A Head-to-Head Comparison of Small Molecule TACE Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of small molecule inhibitors targeting Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a critical sheddase involved in the release of various cell surface proteins, most notably the pro-inflammatory cytokine TNF-α. Dysregulation of TACE activity is implicated in a range of inflammatory diseases and cancers, making it a key target for therapeutic intervention.[1][2][3] This comparison focuses on the inhibitory potency and selectivity of prominent small molecule inhibitors, supported by experimental data, to aid researchers in selecting appropriate tools for their studies.

Comparative Analysis of Inhibitor Potency and Selectivity

The development of TACE inhibitors has been challenging due to the structural similarity of its catalytic domain with other metalloproteinases, particularly Matrix Metalloproteinases (MMPs).[1] Off-target inhibition of MMPs can lead to undesirable side effects. Therefore, high selectivity for TACE over MMPs is a crucial characteristic of a successful inhibitor. The following table summarizes the in vitro potency (IC50) and selectivity profiles of several notable small molecule TACE inhibitors.

InhibitorTACE (ADAM17) IC50MMP-1 (Collagenase 1) IC50MMP-9 (Gelatinase B) IC50MMP-14 (MT1-MMP) IC50Selectivity (MMP/TACE)Reference
INCB7839 0.004 µM>10 µM>10 µM0.13 µM>2500 (for MMP-1, -9)[4]
IK682 0.005 µM0.23 µM0.04 µM0.007 µM46 (vs MMP-1)[1]
DPC-333 0.017 µM1.1 µM0.03 µM0.01 µM65 (vs MMP-1)[1]
GW280264X 0.006 µM0.12 µM0.01 µM0.003 µM20 (vs MMP-1)[5]
LT4 1.5 µM>10 µM>10 µM>10 µM>6.7 (vs MMPs)[6]
MN8 0.0092 µM>10 µM>10 µM>10 µM>1087 (vs MMPs)[6]

Note: IC50 values can vary depending on the specific assay conditions. This table is intended for comparative purposes based on the cited literature.

TACE Signaling Pathway

TACE is a transmembrane protease that cleaves the extracellular domains of a wide range of membrane-bound proteins, a process known as "shedding".[7] The most well-characterized substrate is pro-TNF-α, which is cleaved to release soluble TNF-α, a potent pro-inflammatory cytokine.[8] TACE also plays a role in the activation of the Epidermal Growth Factor Receptor (EGFR) and Notch signaling pathways by shedding their respective ligands.[3][7]

TACE_Signaling_Pathway TACE TACE (ADAM17) sTNF Soluble TNF-α TACE->sTNF cleavage sEGFR_Ligand Soluble EGFR Ligands TACE->sEGFR_Ligand cleavage sNotch_Ligand Soluble Notch Ligand TACE->sNotch_Ligand proTNF pro-TNF-α EGFR_Ligand EGFR Ligands (e.g., Amphiregulin) Notch_Ligand Notch Ligand TNFR TNFR sTNF->TNFR EGFR EGFR sEGFR_Ligand->EGFR Notch_Receptor Notch Receptor sNotch_Ligand->Notch_Receptor Inflammation Inflammation TNFR->Inflammation Proliferation Cell Proliferation, Survival EGFR->Proliferation Differentiation Cell Differentiation Notch_Receptor->Differentiation

Caption: TACE-mediated shedding of transmembrane proteins and subsequent downstream signaling.

Experimental Protocols

Accurate assessment of TACE inhibitor potency and selectivity is paramount. Below are generalized protocols for key in vitro assays.

TACE Inhibitor IC50 Determination (Fluorometric Assay)

This protocol is based on the principle of a quenched fluorescent substrate that, upon cleavage by TACE, releases a fluorophore, resulting in a measurable increase in fluorescence.

Materials:

  • Recombinant human TACE (catalytic domain)

  • Fluorogenic TACE substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, pH 7.5)

  • Test inhibitors and a reference inhibitor (e.g., GM6001)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant TACE in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the test inhibitors and the reference inhibitor in assay buffer.

  • Assay Protocol:

    • Add a defined volume of assay buffer to each well of the 96-well plate.

    • Add the test inhibitor dilutions to the respective wells. Include wells for a positive control (TACE without inhibitor) and a negative control (assay buffer without TACE).

    • Add the TACE enzyme solution to all wells except the negative control.

    • Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Normalize the velocities to the positive control (100% activity) and the negative control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Selectivity Profiling against MMPs

To assess the selectivity of TACE inhibitors, their inhibitory activity is tested against a panel of relevant MMPs using similar fluorometric assays.

Materials:

  • Recombinant human MMPs (e.g., MMP-1, MMP-2, MMP-9, MMP-14)

  • Specific fluorogenic substrates for each MMP

  • Assay buffers optimized for each MMP

  • Test inhibitors

Procedure:

  • The assay procedure is analogous to the TACE IC50 determination protocol.

  • For each MMP, use its specific substrate and optimized assay buffer.

  • Determine the IC50 value of the test inhibitor for each MMP.

Data Analysis:

  • Calculate the selectivity index for each MMP by dividing the IC50 value for the MMP by the IC50 value for TACE. A higher selectivity index indicates greater selectivity for TACE.

Experimental Workflow for Inhibitor Screening and Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of novel TACE inhibitors.

Inhibitor_Screening_Workflow Start High-Throughput Screening (HTS) of Compound Library Hit_ID Hit Identification Start->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Compound Lead Compound Hit_to_Lead->Lead_Compound In_Vitro In Vitro Characterization Lead_Compound->In_Vitro IC50 TACE IC50 Determination In_Vitro->IC50 Selectivity MMP Selectivity Profiling In_Vitro->Selectivity Cell_Based Cell-Based Assays (TNF-α Release) In_Vitro->Cell_Based In_Vivo In Vivo Efficacy Studies (e.g., Arthritis Models) In_Vitro->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A generalized workflow for the discovery and development of TACE inhibitors.

Conclusion

The development of potent and highly selective small molecule inhibitors of TACE remains an active area of research with significant therapeutic potential. This guide provides a comparative overview of key inhibitors and standardized methodologies to aid in the rational selection and evaluation of these compounds. The presented data and protocols serve as a valuable resource for researchers in the fields of inflammation, oncology, and drug discovery. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparative analysis.

References

Safety Operating Guide

Proper Disposal Procedures for Laboratory Chemicals: A General Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "IK-862" is not unique and may refer to several different chemical products, each with its own specific handling and disposal requirements. The following information provides a general framework for the safe disposal of laboratory chemicals. It is imperative that you identify the specific "this compound" product you are using, obtain the corresponding Safety Data Sheet (SDS), and follow its explicit instructions for waste disposal. Failure to do so may result in serious safety hazards and regulatory violations.

This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals for the proper disposal of chemical waste.

Step 1: Waste Identification and Hazard Assessment

Before beginning any disposal process, a thorough hazard assessment is mandatory. The primary source for this information is the product's Safety Data Sheet (SDS), which is required to be provided by the chemical manufacturer.

  • Obtain the SDS: Locate the specific SDS for your "this compound" product. This document contains critical information on physical and chemical properties, hazards, and disposal considerations.

  • Identify Hazards: Determine the specific hazards associated with the chemical waste (e.g., flammable, corrosive, reactive, toxic).

  • Consult Institutional Guidelines: Familiarize yourself with your institution's Environmental Health and Safety (EHS) policies for hazardous waste disposal.[1]

Step 2: Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling chemical waste. The specific PPE required will be detailed in the SDS, but generally includes:

  • Lab coat

  • Safety goggles or glasses with side-shields

  • Chemical-resistant gloves (e.g., nitrile)

Step 3: Waste Segregation and Collection

Proper waste segregation is crucial to prevent dangerous chemical reactions.[2]

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container that is compatible with the chemical waste.[1][3] Acids, for example, should not be stored in metal containers.[3]

  • Separate Waste Streams: Do not mix different types of chemical waste unless explicitly permitted by your institution's EHS department.[4] Incompatible wastes must be kept separate.[5]

    • Solid Waste: Contaminated items such as gloves, weighing paper, and absorbent materials should be placed in a designated solid hazardous waste container.

    • Liquid Waste: Transfer liquid waste into a designated liquid hazardous waste container.

  • Container Management:

    • Keep waste containers securely sealed when not in use.[5][6]

    • Do not overfill containers; leave at least a 1-inch headspace to allow for vapor expansion.[7]

    • Immediately label the container with a hazardous waste tag as soon as the first waste is added.[3] The label must include the full chemical name(s) of the contents.[1]

Step 4: Storage of Chemical Waste

Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[6][8]

  • The SAA should be at or near the point of waste generation.[6]

  • Store waste containers in secondary containment to prevent spills.[3][5]

  • Segregate incompatible waste streams within the SAA.[5]

Step 5: Arranging for Disposal

Hazardous chemical waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.[4][9]

  • Request Pickup: Contact your EHS department to schedule a pickup for the hazardous waste container.

  • Documentation: Ensure all required paperwork, such as hazardous waste tags and forms, is completed accurately and completely.[9]

Under no circumstances should hazardous chemical waste be disposed of down the drain or in the regular trash. [1]

Hypothetical Quantitative Data Summary

The following table is a hypothetical example of quantitative data that might be found in an SDS for a chemical substance. This data is not specific to any product and is for illustrative purposes only.

ParameterValueSource
pH 5.0 - 9.0 (for neutralized solutions)[10]
Storage Limit in Lab < 10 gallons of hazardous waste[5]
Acute Hazardous Waste Limit ≤ 1 quart[6][11]
Container Headspace ~10% of container volume (or 1 inch)[7]

General Chemical Disposal Workflow

The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste.

cluster_prep Preparation & Assessment cluster_handling Waste Handling & Storage cluster_disposal Final Disposal A Obtain & Review Safety Data Sheet (SDS) B Identify Hazards & Institutional Policies A->B C Select Appropriate Personal Protective Equipment (PPE) B->C D Segregate Waste Streams (Solid vs. Liquid, Incompatibles) C->D E Use Designated & Compatible Waste Containers D->E F Label Container Immediately with Hazardous Waste Tag E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Complete & Submit Waste Pickup Request to EHS G->H I EHS or Licensed Vendor Collects Waste H->I J Proper Disposal According to Local, State & Federal Regulations I->J

Caption: General workflow for the safe disposal of laboratory chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
IK-862
Reactant of Route 2
IK-862

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.